10-Hydroxybenzo[h]quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-benzo[h]quinolin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJWYZMQAEBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954770 | |
| Record name | Benzo[h]quinolin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-90-7 | |
| Record name | 4-Hydroxy-5-azaphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[h]quinolin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hydroxybenzo[h]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline: Chemical Structure, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxybenzo[h]quinoline is a heterocyclic organic compound of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are provided. Furthermore, this guide explores its potential role in drug development, with a focus on the inhibition of the STAT3 signaling pathway, a critical target in cancer therapy.
Chemical Structure and Identification
This compound is characterized by a fused ring system composed of a benzo group annexed to a quinoline (B57606) moiety, with a hydroxyl group substituted at the 10-position. The presence of the hydroxyl group and the nitrogen atom in the quinoline ring system imparts this molecule with unique chemical and photophysical properties.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | 1H-benzo[h]quinolin-10-one | [1][2][3] |
| CAS Number | 33155-90-7 | [1][3][4] |
| Molecular Formula | C₁₃H₉NO | [1][4] |
| Molecular Weight | 195.22 g/mol | [1][4] |
| Canonical SMILES | C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | [1] |
| InChI Key | ZVFJWYZMQAEBMO-UHFFFAOYSA-N | [1][3][5] |
| Synonyms | Benzo[h]quinolin-10-ol, 10-HBQ, 4-hydroxy-5-azaphenanthrene | [1][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 103-105 °C | [6][7] |
| Boiling Point (Predicted) | 420.6 ± 18.0 °C | [7] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in acetone, chloroform, and ethyl acetate (B1210297). | [6][7] |
| XLogP3 | 1.8 | [2] |
| Appearance | Yellow solid |
Spectroscopic Properties
Spectroscopic data are essential for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Spectroscopic Technique | Data | Reference |
| ¹H NMR | Specific chemical shifts for derivatives have been reported, for example, for 9-Pyrrolidine-10-hydroxybenzo[h]quinoline: δ 15.37 (s, 1H, OH), 8.78 (dd, 1H, H-2), 8.22 (dd, 1H, H-4), 7.77 (d, 1H, H-5), 7.73 (d, 1H, H-8), 7.57 (d, 1H, 6-H), 7.52 (dd, 1H, H-3), 7.39 (d, 1H, 8-H). | [8] |
| ¹³C NMR | Spectral data is available in spectral databases. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for functional groups are expected, including O-H and C=N stretching. | |
| UV-Vis Spectroscopy | Absorption maximum around 364-370 nm in various solvents. | [2][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 195. High-resolution mass spectrometry can confirm the exact mass. | [10] |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound and its derivatives. Two prominent methods are the Döbner-von Miller reaction and the modified Sanford reaction.
Döbner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (B1663977) (1 equivalent) and glycerol (B35011) (3 equivalents).
-
Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2.5 equivalents) to the mixture while cooling in an ice bath.
-
Oxidizing Agent: Add a mild oxidizing agent, such as arsenic acid or nitrobenzene, to the reaction mixture.
-
Heating: Heat the mixture to approximately 130-140 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol (B145695) to yield this compound.
Modified Sanford Reaction
A more recent and versatile method involves the palladium-catalyzed oxidative acetoxylation of the benzo[h]quinoline (B1196314) core, followed by hydrolysis.
-
Reaction Setup: In a sealed reaction vessel, dissolve the starting benzo[h]quinoline (1 equivalent) in acetonitrile.
-
Reagents: Add palladium(II) acetate (Pd(OAc)₂, catalytic amount) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂, 1.5 equivalents).
-
Heating: Heat the mixture at 150 °C for 16 hours.
-
Hydrolysis: After cooling, the resulting acetate intermediate is hydrolyzed using a base, such as sodium hydroxide, in a mixture of THF and water.
-
Purification: The final product, this compound, is then purified by column chromatography.[2][6][11]
Biological Activities and Potential Applications
This compound and its derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant properties. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare a series of concentrations of this compound in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound at different concentrations. A control containing only DPPH and methanol should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-inflammatory and Anticancer Potential
Quinoline derivatives have been investigated for their anti-inflammatory and anticancer properties.[12] While direct studies on this compound are limited, the broader class of quinolines has shown inhibitory effects on key signaling pathways involved in inflammation and cancer, such as the STAT3 pathway.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is a hallmark of many cancers and inflammatory diseases. Several quinoline-based compounds have been identified as inhibitors of this pathway.[1][13]
The proposed mechanism of action involves the inhibition of STAT3 phosphorylation. In the canonical STAT3 pathway, cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. Quinoline derivatives may interfere with this process by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant potential for further research and development. Its accessible synthesis, coupled with its inherent photophysical and potential biological activities, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. Further investigation into its specific interactions with biological targets, such as the STAT3 pathway, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a family of this compound analogues via a modified Sanford reaction and their excited state intramolecular proton transfer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benthamscience.com [benthamscience.com]
- 5. rsc.org [rsc.org]
- 6. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 10-Hydroxybenzo[h]quinoline (CAS 33155-90-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxybenzo[h]quinoline, with the CAS number 33155-90-7, is a heterocyclic aromatic organic compound. Its unique photophysical properties, primarily its excited-state intramolecular proton transfer (ESIPT) phenomenon, have made it a subject of significant interest in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). Furthermore, the benzo[h]quinoline (B1196314) scaffold is a recognized pharmacophore, and its derivatives have demonstrated potent biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and known biological activities of this compound, with a focus on its potential as a DNA-intercalating antitumor agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 33155-90-7 | |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Light yellow to amber to dark green powder/crystal | [2] |
| Melting Point | 99.0 to 103.0 °C | [2] |
| Boiling Point | 420.6 °C at 760 mmHg (Predicted) | |
| Density | 1.307 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in acetone, chloroform, and ethyl acetate (B1210297). | [4] |
| pKa | 8.03 ± 0.30 (Predicted) | [4] |
Synthesis and Purification
A highly optimized methodology for the synthesis of this compound and its analogues involves a modified Sanford Reaction.[5][6] This approach utilizes an oxidative acetoxylation of the parent benzo[h]quinoline.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis (Modified Sanford Reaction)
-
Reaction Setup: To a pressure vessel, add benzo[h]quinoline, palladium(II) acetate (Pd(OAc)₂), and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in acetonitrile (B52724) (MeCN).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 150 °C for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Hydrolysis: Subject the resulting crude 10-acetoxybenzo[h]quinoline to hydrolysis to yield this compound.
Experimental Protocol: Purification
-
Chromatography: The crude product can be purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexane (B92381) is a common starting point.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.
Biological Activity and Mechanism of Action
Derivatives of benzo[h]quinoline have shown significant potential as antitumor agents, with a primary proposed mechanism of action being DNA intercalation.[7][8] This interaction with DNA can lead to the induction of apoptosis (programmed cell death).
DNA Intercalation and Apoptosis Induction
This compound, as a planar aromatic system, is structurally predisposed to insert itself between the base pairs of DNA. This intercalation can disrupt the normal function of DNA, leading to DNA damage and the activation of cellular stress responses.
A proposed signaling pathway, based on studies of arylated benzo[h]quinoline derivatives, suggests that the antitumor activity is mediated by oxidative stress-induced DNA damage, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.[5] ATM, a key regulator of the DNA damage response, can then trigger a cascade of events culminating in apoptosis. This includes the upregulation of the pro-apoptotic protein Bax and the phosphorylation of the histone variant H2AX (forming γH2AX), a marker of DNA double-strand breaks.
Caption: Proposed Antitumor Signaling Pathway.
Quantitative Biological Data
| Compound Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Arylated benzo[h]quinoline (3e) | G361 (Skin) | 5.3 | [5] |
| H460 (Lung) | 6.8 | [5] | |
| MCF7 (Breast) | 7.6 | [5] | |
| HCT116 (Colon) | 6.8 | [5] | |
| Arylated benzo[h]quinoline (3f) | H460 (Lung) | 5.4 | [5] |
| MCF7 (Breast) | 4.7 | [5] | |
| HCT116 (Colon) | 4.9 | [5] | |
| Arylated benzo[h]quinoline (3h) | G361 (Skin) | 5.5 | [5] |
| H460 (Lung) | 5.4 | [5] | |
| MCF7 (Breast) | 5.2 | [5] |
Experimental Protocols
The following are generalized protocols for key assays that can be adapted for the evaluation of this compound.
Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
DNA Intercalation (Fluorescent Intercalator Displacement Assay)
This assay is based on the displacement of a fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) by a test compound.
-
Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA and ethidium bromide in an appropriate buffer.
-
Compound Addition: Add varying concentrations of this compound to the DNA-dye complex.
-
Fluorescence Measurement: Measure the fluorescence of the solution. A decrease in fluorescence intensity indicates the displacement of ethidium bromide by the test compound.
-
Data Analysis: The binding affinity can be quantified from the fluorescence quenching data.
Conclusion
This compound is a versatile molecule with interesting photophysical properties and a promising scaffold for the development of novel therapeutic agents. Its potential as a DNA-intercalating antitumor agent warrants further investigation. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this compound. Further studies are needed to fully elucidate its mechanism of action and to optimize its biological activity for potential clinical applications.
References
- 1. Researching | Synthesis of 10-Hydroxybenzo[h] quinoline (Bq) and Study on Its Luminescence Characteristics [m.researching.cn]
- 2. benchchem.com [benchchem.com]
- 3. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Properties of 10-Hydroxybenzo[h]quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxybenzo[h]quinoline (10-HBQ) is a fluorescent aromatic compound that has garnered significant interest in various scientific fields, particularly for its distinctive spectroscopic properties governed by an ultrafast excited-state intramolecular proton transfer (ESIPT) process. Upon photoexcitation, 10-HBQ undergoes a rapid transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen atom, leading to the formation of a transient keto-tautomer. This process is responsible for the characteristic large Stokes shift observed in its fluorescence spectrum, making it a valuable molecular probe and a candidate for applications in materials science and drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of 10-HBQ, including detailed experimental protocols and data analysis.
Spectroscopic Data Summary
The spectroscopic properties of this compound are highly dependent on the solvent environment. The key quantitative data from UV-Vis absorption and fluorescence spectroscopy are summarized in the tables below.
UV-Vis Absorption and Fluorescence Data
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 389, 368, 350, 336 | 590 - 630 | ~10,000 | - |
| Ethanol | - | ~490 (protonated form), 590-630 (tautomer) | - | - |
| Water | - | ~470 (protonated form) | - | - |
| Methanol | 364 | 606 | ~11,000 | - |
| Acetonitrile | 370 | 620 | ~11,000 | - |
NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for this compound provide detailed information about its molecular structure. The data presented below is for the compound in CDCl₃.
¹H NMR (in CDCl₃):
| Proton | Chemical Shift (ppm) |
| H-2 | High frequency |
| H-5 | - |
| H-6 | - |
| H-7 | - |
| H-8 | - |
| H-9 | Low frequency |
| OH | ~14.5 (broad) |
Note: Specific chemical shifts for all protons were not fully detailed in the readily available literature. The OH proton chemical shift is notably high due to strong intramolecular hydrogen bonding.[1]
¹³C NMR (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| C-2 | - |
| C-3 | - |
| C-4 | - |
| C-4a | - |
| C-5 | - |
| C-6 | - |
| C-6a | - |
| C-7 | - |
| C-8 | - |
| C-9 | - |
| C-10 | - |
| C-10a | - |
| C-10b | - |
Note: A complete, assigned list of ¹³C chemical shifts was not available in the reviewed literature. However, it is reported that eleven sharp resonances and two broad resonances are typically observed.[1]
FT-IR Spectral Data
The FT-IR spectrum of 10-HBQ is characterized by several key vibrational bands that are indicative of its functional groups and overall structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~3420 (broad) | O-H stretching (intramolecular hydrogen bond) |
| 3051 | Aromatic C-H stretching |
| 1570, 1481, 1616 | Aromatic C=C stretching |
| 1230 | C-O stretching |
| 750 | Out-of-plane C-H bending |
Note: These assignments are based on general knowledge of functional group frequencies and data from available spectra.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Synthesis of this compound
A common method for the synthesis of 10-HBQ and its analogs involves a modified Sanford Reaction.[2] This typically involves the oxidative acetoxylation of benzo[h]quinoline (B1196314) followed by hydrolysis.
Materials:
-
Benzo[h]quinoline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Acetoxylation: In a reaction vessel, dissolve benzo[h]quinoline in acetonitrile. Add Pd(OAc)₂ (catalyst) and PhI(OAc)₂ (oxidant). Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature and time (e.g., 150 °C for 16 hours).
-
Work-up: After cooling, the reaction mixture is typically filtered and the solvent removed under reduced pressure. The crude product is then purified, for example, by column chromatography.
-
Hydrolysis: The resulting acetate intermediate is dissolved in a suitable solvent and hydrolyzed using an acid or base (e.g., refluxing with aqueous HCl or NaOH solution).
-
Purification: The final product, this compound, is then purified by recrystallization or column chromatography to yield a pale yellow to pale green solid.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of 10-HBQ and identify the wavelengths of maximum absorbance (λmax).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of 10-HBQ of a known concentration (e.g., 1 mM) in the desired solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbance values in the range of 0.1 - 1.0 at the expected λmax.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 200 - 800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the 10-HBQ solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of 10-HBQ and determine its fluorescence quantum yield.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Emission Spectrum Measurement:
-
Prepare a dilute solution of 10-HBQ in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Set the excitation wavelength on the spectrofluorometer to one of the absorption maxima of 10-HBQ.
-
Scan the emission spectrum over a suitable wavelength range (e.g., 400 - 800 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of solutions of both the 10-HBQ sample and the quantum yield standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 10-HBQ for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 10-HBQ in about 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of 10-HBQ to identify its functional groups.
Materials:
-
FT-IR spectrometer
-
KBr plates or KBr powder for pellet preparation
-
This compound
-
Mortar and pestle
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of 10-HBQ with about 100-200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the FT-IR spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in 10-HBQ.
Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT) Pathway
Caption: The ESIPT pathway of this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of 10-HBQ.
References
An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 1-hydroxy-2-benzalqingone (HBQ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon in 1-hydroxy-2-benzalqingone (HBQ), a molecule of significant interest in various scientific fields, including materials science and medicinal chemistry. This document details the core mechanism, photophysical properties, and the experimental and computational methodologies used to study this ultrafast process.
Introduction to ESIPT in HBQ
Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule in an electronically excited state. In 10-hydroxybenzo[h]quinoline (HBQ), this process involves the transfer of a proton from the hydroxyl group (-OH) to the nitrogen atom of the quinoline (B57606) ring. This transfer occurs on an ultrafast timescale, typically in the femtosecond range, and results in the formation of a transient keto-tautomer from the initial enol form.[1][2] The ESIPT process in HBQ is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima, making it a promising candidate for applications such as fluorescent probes, molecular sensors, and organic light-emitting diodes (OLEDs).[3][4]
The general mechanism involves the photoexcitation of the enol form (E) to its first excited singlet state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are significantly increased, providing the driving force for the proton transfer.[3] This leads to the formation of the excited keto-tautomer (K), which then relaxes to the ground state (K) via fluorescence, exhibiting a characteristic red-shifted emission compared to the absorption of the enol form. The ground-state keto form is generally unstable and rapidly reverts to the more stable enol form, completing the photocycle.
The ESIPT Signaling Pathway in HBQ
The ESIPT process in HBQ can be visualized as a four-level photocycle involving the ground and excited states of both the enol and keto tautomers.
Quantitative Photophysical Data
The photophysical properties of HBQ are highly dependent on the solvent environment. The following table summarizes key quantitative data for HBQ in various solvents. The emission from the enol form is often not observed due to the ultrafast and efficient ESIPT process, with a quantum yield approaching unity in many solvents.[4]
| Solvent | λ_abs (nm) | λ_em (Keto) (nm) | Stokes Shift (cm⁻¹) | ESIPT Timescale (fs) | Reference |
| Methanol | 364 | 606 | ~11000 | 12 ± 6 | [4] |
| Cyclohexane | 364 | 621 | ~11500 | 25 ± 15 | |
| Acetonitrile | - | - | - | - | |
| Toluene | - | - | - | - |
Note: A comprehensive dataset across all solvents is not consistently available in the literature. Dashes indicate data not readily found.
Experimental Protocols
The study of the ultrafast ESIPT dynamics in HBQ necessitates the use of sophisticated time-resolved spectroscopic techniques.
Synthesis of this compound (HBQ)
A common synthetic route to HBQ and its derivatives involves a modified Sanford Reaction.[3]
General Protocol:
-
Starting Material: A suitable benzo[h]quinoline (B1196314) precursor.
-
Oxidative Acetoxylation: The precursor is subjected to oxidative acetoxylation using a palladium catalyst, such as Pd(OAc)₂, and an oxidant like PhI(OAc)₂ in a solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures (e.g., 150 °C) for several hours (e.g., 16 hours).[3]
-
Hydrolysis: The resulting acetate (B1210297) intermediate is then hydrolyzed to yield the final this compound product.
This methodology has been shown to be effective for a range of sterically and electronically diverse analogues.[3]
Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Methodology:
-
Excitation Source: A high-repetition-rate pulsed laser (e.g., a Ti:sapphire oscillator) is used to excite the sample at a wavelength corresponding to the absorption band of the enol form of HBQ.
-
Sample Preparation: The HBQ sample is dissolved in the solvent of choice at a low concentration to avoid aggregation and inner-filter effects.
-
Photon Detection: Emitted photons are detected by a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
Timing Electronics: The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal) is measured with high precision.
-
Data Analysis: A histogram of the arrival times of millions of photons is constructed to generate the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the excited-state lifetime.
Femtosecond Transient Absorption Spectroscopy
This pump-probe technique allows for the direct observation of the formation and decay of transient species.
Methodology:
-
Light Source: An amplified femtosecond laser system (e.g., Ti:sapphire) generates both the pump and probe pulses.
-
Pump Pulse: A frequency-doubled or tripled output of the laser is used as the pump pulse to excite the HBQ sample.
-
Probe Pulse: A portion of the fundamental laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe pulse.
-
Delay Stage: The pump pulse travels through a variable optical delay line, allowing for precise control of the time delay between the pump and probe pulses.
-
Detection: The probe pulse passes through the excited sample and is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the sample as a function of wavelength and time delay is recorded.
-
Data Analysis: The transient absorption data is often analyzed using global fitting procedures to extract the time constants for the various kinetic processes, including the ESIPT rate and the decay of the keto-tautomer.
Experimental and Computational Workflow
The investigation of ESIPT in HBQ typically follows a combined experimental and theoretical approach.
Computational Methodologies
Theoretical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding the mechanism of ESIPT in HBQ.
Common Computational Approaches:
-
Functionals: Hybrid functionals such as B3LYP are commonly employed for both ground and excited-state calculations. Range-separated functionals like CAM-B3LYP and long-range corrected functionals are also used to accurately describe charge-transfer aspects.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used to provide a good balance between accuracy and computational cost.
-
Solvent Models: To account for the influence of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) are widely used.
-
Potential Energy Surfaces (PES): By scanning the O-H bond distance, the potential energy surfaces of the ground and excited states can be mapped to determine the energy barrier for proton transfer. For HBQ, the ESIPT process is often found to be barrierless or to have a very small barrier in the excited state.[3]
-
Non-adiabatic Dynamics: Advanced simulations that go beyond the Born-Oppenheimer approximation are used to model the ultrafast dynamics of the ESIPT process, providing insights into the coupling between electronic and nuclear motion.
Conclusion
The Excited-State Intramolecular Proton Transfer in 1-hydroxy-2-benzalqingone is a fascinating and complex photochemical process with significant implications for the development of novel functional materials and probes. Its ultrafast nature and large Stokes shift are key features that drive its potential applications. A thorough understanding of the ESIPT mechanism in HBQ, achieved through a combination of advanced experimental techniques and high-level computational methods, is crucial for the rational design of new molecules with tailored photophysical properties for a wide range of scientific and technological applications. This guide provides a foundational understanding of the core principles and methodologies in the study of ESIPT in HBQ, serving as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key physicochemical characteristics of 10-Hydroxybenzo[h]quinoline (HBQ). The information is intended to support research and development activities involving this versatile heterocyclic compound.
Core Molecular Data
This compound, a notable organic compound, is recognized for its significant potential in various chemical and biological applications, attributed to its unique photophysical properties and biological activities.[1]
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₉NO | [1][2][3] |
| Molecular Weight | 195.22 g/mol | [1][2][3] |
| IUPAC Name | Benzo[h]quinolin-10-ol | [1] |
| CAS Number | 33155-90-7 | [1][2] |
Experimental Protocols
While a detailed, step-by-step synthesis protocol for this compound was not explicitly available in the reviewed literature, several synthesis methodologies and related experimental procedures for its derivatives and its purification have been described.
2.1. Synthesis of a this compound Derivative
A documented synthesis of 7,9-diiodo-10-hydroxybenzo[h]quinoline (DIHBQ) from this compound (HBQ) provides insight into the reactivity of the core molecule.
-
Reaction Procedure: A solution of HBQ (0.01 mol) and glacial acetic acid (4 mL) in chloroform (B151607) (10 mL) is added to a solution of iodine (0.02 mol in 20 mL of methanol) over a period of 1 hour. The resulting precipitate is collected and neutralized with sodium carbonate to yield DIHBQ.
2.2. Purification Techniques
Purification of this compound and its derivatives is crucial for accurate experimental results.
-
Recrystallization: HBQ can be purified by recrystallization from cyclohexane.
-
Column Chromatography: Further purification can be achieved using column chromatography with an eluent of 2:1 ethyl acetate/hexanes.
2.3. Spectroscopic Analysis
The photophysical properties of this compound are central to its scientific interest.
-
UV-Vis Absorption and Emission Spectroscopy: Steady-state absorption and fluorescence spectra are recorded using a spectrophotometer and a fluorimeter, respectively. These techniques are fundamental for studying the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon.
-
NMR Spectroscopy: For NMR analysis, the sample should be dissolved in a suitable deuterated solvent. For ¹H NMR, a concentration of at least 0.01 mol/L is recommended, while for ¹³C NMR, a concentration of about 0.1 mol/L is preferable. The sample should be free from any particulate matter, which may require filtration.
2.4. Computational Analysis
Theoretical calculations are instrumental in understanding the electronic structure and reaction dynamics of this compound.
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum-chemical calculations are performed using software suites like Gaussian. The M06-2X functional with a TZVP basis set has been used to investigate the proton transfer mechanism in both the ground and excited states.
Key Physicochemical Phenomena
3.1. Excited-State Intramolecular Proton Transfer (ESIPT)
A defining characteristic of this compound is its ability to undergo ESIPT. In the ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, an ultrafast intramolecular proton transfer occurs, leading to the formation of the keto tautomer in the excited state. This process is responsible for the large Stokes shift observed between the absorption and emission spectra.
Experimental and Computational Workflow
The investigation of this compound's properties typically follows a multi-faceted approach combining experimental synthesis and characterization with computational modeling.
Biological Significance
Derivatives of the quinoline (B57606) scaffold, to which this compound belongs, have demonstrated a wide array of biological activities. Notably, various quinoline analogues have been reported to exhibit anti-cancer properties. This suggests that this compound and its derivatives could serve as valuable scaffolds in the design and development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of HBQ derivatives is an active area of investigation.
References
An In-depth Technical Guide to the Tautomerism in 10-Hydroxybenzo[h]quinoline
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive examination of the tautomeric phenomena, primarily Excited-State Intramolecular Proton Transfer (ESIPT), in 10-Hydroxybenzo[h]quinoline (10-HBQ). It synthesizes experimental and theoretical data to offer a detailed understanding of its photophysical properties, the underlying mechanisms, and the methodologies used for its study.
Introduction: The Phenomenon of Tautomerism in 10-HBQ
This compound (10-HBQ) is a heterocyclic aromatic compound that serves as a canonical model for studying tautomerism, particularly a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In its ground state, 10-HBQ predominantly exists in its enol (E) form, stabilized by a strong intramolecular hydrogen bond.[1] Upon photoexcitation, the molecule undergoes an ultrafast transfer of the hydroxyl proton to the quinoline (B57606) nitrogen, forming an excited keto (K*) tautomer.[3][4] This process is exceptionally rapid, often occurring on a femtosecond timescale.[3]
The resulting keto tautomer relaxes to its ground state via fluorescence, emitting light at a significantly longer wavelength than the initial absorption. This results in an unusually large Stokes shift, a characteristic hallmark of the ESIPT process, with reported shifts exceeding 10,000 cm⁻¹.[4][5] This distinct photophysical behavior makes 10-HBQ and its derivatives valuable candidates for applications such as laser dyes, molecular probes, photosensitizers, and organic light-emitting devices (OLEDs).[1][2] Understanding the intricacies of its tautomeric equilibrium and the dynamics of the proton transfer is crucial for the rational design of novel functional materials.
Ground and Excited-State Dynamics
The tautomerism of 10-HBQ is a dynamic process governed by the electronic state of the molecule.
-
Ground State (S₀): In the ground electronic state, the potential energy surface has a single minimum that corresponds to the enol tautomer.[1] The keto form is energetically unfavorable. The introduction of strong electron-withdrawing substituents can, however, alter the potential energy surface, leading to the appearance of a keto tautomer in the ground state, creating a double-well potential.[1][6]
-
Excited State (S₁): Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). In this state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen increase significantly.[4] This charge redistribution acts as the driving force for a nearly barrierless proton transfer from the oxygen to the nitrogen atom.[3][4][7] The ESIPT process is so efficient that fluorescence from the enol form is extremely weak or entirely absent, with the emission spectrum being dominated by the large Stokes-shifted fluorescence from the excited keto tautomer (K*).[3][8]
The overall process can be visualized as a four-level photocycle, as illustrated in the diagram below.
Quantitative Data Summary
The photophysical properties of 10-HBQ are highly sensitive to its environment, particularly the polarity of the solvent. The following tables summarize key quantitative data from various studies.
Table 1: Spectroscopic Properties of 10-HBQ in Various Solvents
| Solvent | Enol Absorption (λ_abs) (nm) | Keto Emission (λ_em) (nm) | Stokes Shift (cm⁻¹) | Reference(s) |
| Cyclohexane | ~370 | 590 - 630 | > 10,000 | [4][9][10] |
| Acetonitrile | ~370 | ~600 | ~10,800 | [1][11] |
| Methanol | 364 | 606 | ~11,000 | [7][8] |
| Toluene | ~370 | - | - | [1][6] |
| Chloroform | ~370 | - | - | [1][6] |
Note: Emission from the enol form is generally not observed due to the ultrafast ESIPT.
Table 2: Photophysical and Kinetic Data for 10-HBQ and Derivatives
| Compound | Solvent | ESIPT Time Constant (τ_ESIPT) | Keto* Lifetime (τ_f) | Reference(s) |
| 10-HBQ | Cyclohexane | < 160 fs | ~300 ps | [3][4] |
| 10-HBQ | Acetonitrile | - | - | - |
| 7-Nitro-10-HBQ | Acetonitrile | 0.89 ps | - | [11] |
| 7,9-Dinitro-10-HBQ | Acetonitrile | 0.68 ps | - | [11] |
| Derivative of 10-HBQ | - | 0.33 ps | 82 ps | [2] |
Table 3: Thermodynamic and Computational Data
| Parameter | Value | Conditions | Method | Reference(s) |
| ΔG (Enol-Keto Equilibrium) | 1.03 kcal/mol | Ground state, Acetonitrile (7-Nitro-10-HBQ) | Chemometric Analysis | [11] |
| ΔG (Enol-Keto Equilibrium) | 0.62 kcal/mol | Ground state, Acetonitrile (7,9-Dinitro-10-HBQ) | Chemometric Analysis | [11] |
| Keto→Enol Reverse Transfer | ~7.42 kcal/mol | Triplet manifold, MCH glass at 77 K | Experimental | [9][12] |
| Keto Triplet State Yield | 0.85 | MCH glass at 77 K (for DIHBQ derivative) | Transient Absorption | [9][12] |
Experimental Protocols
The study of tautomerism in 10-HBQ involves a combination of synthesis, purification, spectroscopy, and computational modeling.
Synthesis and Purification
-
Synthesis: Derivatives of 10-HBQ can be prepared via a multi-step strategy that often involves the formation of the core benzo[h]quinoline (B1196314) skeleton followed by a C–H acetoxylation at the 10-position.[2] A highly optimized method utilizes a modified Sanford reaction with Pd(OAc)₂, PhI(OAc)₂ in MeCN at 150 °C, followed by hydrolysis to yield the final hydroxybenzoquinoline product.[5][13]
-
Purification: Commercial 10-HBQ is typically purified by recrystallization twice from cyclohexane.[9] This is followed by column chromatography using an eluent such as a 2:1 mixture of ethyl acetate (B1210297) and hexanes to ensure high purity, which can be verified by fluorescence excitation spectroscopy.[9]
Spectroscopic Measurements
-
Steady-State Spectroscopy:
-
Apparatus: Absorption spectra are commonly recorded on a spectrophotometer (e.g., Varian Cary 3E), and fluorescence spectra are recorded on a fluorimeter (e.g., Hitachi F4500).[9]
-
Procedure: Solutions of 10-HBQ are prepared in spectrograde solvents. Absorption spectra are recorded to identify the λ_max of the ground-state enol form. Emission spectra are then recorded by exciting the sample at or near its absorption maximum. The resulting large Stokes-shifted emission from the keto tautomer is analyzed. Excitation spectra are also recorded and compared with absorption spectra to confirm that the emission originates from the initially excited species.[9]
-
-
Time-Resolved Spectroscopy:
-
Apparatus: Femtosecond fluorescence upconversion and pump-probe transient absorption systems are used to resolve the ultrafast dynamics.[3][4] An excitation source such as the second harmonic of a Ti:sapphire oscillator (e.g., 100 fs pulses) is often employed.[9]
-
Procedure: The sample is excited with an ultrashort laser pulse (pump). A second, time-delayed pulse (probe) monitors the change in absorption or stimulates fluorescence upconversion. By varying the delay time between the pump and probe pulses, the formation and decay of transient species (like the E* and K* states) can be tracked on a femtosecond to picosecond timescale, allowing for the direct measurement of ESIPT rates and excited-state lifetimes.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: Standard NMR spectrometers (e.g., 400 MHz) are used.[9]
-
Procedure: ¹H and ¹³C NMR spectra are recorded in deuterated solvents (e.g., CDCl₃) to confirm the chemical structure of the synthesized 10-HBQ and to ensure it exists as the enol tautomer in the ground state.[9] For systems where a ground-state equilibrium exists, variable-temperature NMR can be used to study the dynamics of the exchange and determine the thermodynamic parameters of the equilibrium.[14][15] Differences in the chemical shift patterns for ¹³C and ¹⁵N can definitively distinguish between tautomers.[16]
Computational Modeling
-
Methods: Density Functional Theory (DFT) is used to model the ground state properties, while Time-Dependent DFT (TD-DFT) is employed for the excited states.[1][17] Common functionals include B3LYP and M06-2X with basis sets like 6-311++G(d,p) or TZVP.[1][17] Solvent effects are often included using implicit models like the Polarizable Continuum Model (PCM).[7][17]
-
Procedure: The geometries of the enol and keto tautomers are optimized in both the ground (S₀) and first excited (S₁) states. Potential energy surfaces are calculated by systematically varying the O-H bond distance to map the proton transfer pathway and determine the presence or absence of an energy barrier.[7] Vertical excitation energies are calculated to simulate UV-Vis absorption and fluorescence spectra, which can then be compared with experimental results.[7]
Factors Influencing Tautomerism
The tautomeric equilibrium and the efficiency of the ESIPT process in 10-HBQ and its analogs are sensitive to several external and internal factors.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. poasis.postech.ac.kr [poasis.postech.ac.kr]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 11. Dynamics of excited state proton transfer in nitro substituted 10-hydroxybenzo[h]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
The Influence of Solvent Polarity on the Spectroscopic Properties of 10-Hydroxybenzo[h]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solvatochromism of 10-hydroxybenzo[h]quinoline (10-HBQ), a phenomenon of significant interest in the fields of chemical sensing, molecular probes, and pharmaceutical sciences. The solvent-dependent shifts in the absorption and emission spectra of 10-HBQ are primarily governed by an excited-state intramolecular proton transfer (ESIPT) process, making it a sensitive indicator of its microenvironment. This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of the underlying photophysical processes and experimental workflows.
Core Concepts: Solvatochromism and Excited-State Intramolecular Proton Transfer (ESIPT)
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This change is visually observed as a shift in the absorption or emission spectra of the compound. In the case of this compound, this effect is intricately linked to an excited-state intramolecular proton transfer (ESIPT) mechanism.
Upon photoexcitation, the 10-HBQ molecule in its ground state (enol tautomer) undergoes an ultrafast transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen atom within the same molecule. This process leads to the formation of an excited keto tautomer, which is responsible for the observed fluorescence. The polarity of the solvent can influence the energy levels of both the ground and excited states of the enol and keto tautomers, leading to the observed shifts in the absorption and emission maxima.[1][2] Specifically, the absorption spectrum (S0→S1 transition of the enol form) is principally influenced by the solvent's polarity, while the fluorescence spectrum (S1′→S0′ emission from the keto tautomer) shows a greater dependence on the solvent's acidity.[3]
Quantitative Spectroscopic Data
The following table summarizes the absorption (λ_abs) and emission (λ_em) maxima of this compound in a range of solvents with varying polarities, as indicated by their dielectric constants (ε) and Reichardt's E_T(30) values. This data allows for a direct comparison of the solvatochromic effects.
| Solvent | Dielectric Constant (ε) | E_T(30) (kcal/mol) | λ_abs (nm) | λ_em (nm) |
| n-Hexane | 1.88 | 31.0 | ~370 | 635 |
| Cyclohexane | 2.02 | 31.2 | 370 | 640 |
| Toluene | 2.38 | 33.9 | 370 | 620 |
| Diethyl ether | 4.34 | 34.5 | ~370 | 630 |
| Chloroform | 4.81 | 39.1 | 368 | 615 |
| Ethyl acetate | 6.02 | 38.1 | 368 | 625 |
| Dichloromethane | 8.93 | 40.7 | 367 | 610 |
| Acetone | 20.7 | 42.2 | 366 | 610 |
| Acetonitrile | 37.5 | 45.6 | 365 | 605 |
| Methanol | 32.7 | 55.4 | 364 | 606 |
| Water | 80.1 | 63.1 | 364 | - |
Note: The data presented is a compilation from various sources. Minor variations may exist in the literature due to experimental conditions.
Experimental Protocols
The study of the solvatochromism of this compound typically involves the following key experiments:
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent, typically a non-polar solvent like cyclohexane, at a concentration of approximately 1 mM. From this stock solution, working solutions are prepared in various solvents of interest by dilution to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). All solvents used should be of spectroscopic grade to minimize interference from impurities.
UV-Vis Absorption Spectroscopy
Objective: To measure the wavelength of maximum absorption (λ_abs) of 10-HBQ in different solvents.
Methodology:
-
A UV-Vis spectrophotometer is calibrated using the respective pure solvent as a blank.
-
The absorption spectrum of the 10-HBQ solution is recorded over a wavelength range that covers the expected absorption of the enol tautomer (e.g., 300-450 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
This procedure is repeated for each solvent.
Fluorescence Spectroscopy
Objective: To measure the wavelength of maximum emission (λ_em) of 10-HBQ in different solvents.
Methodology:
-
A spectrofluorometer is used for the measurements. The excitation wavelength is set at or near the absorption maximum (λ_abs) of the enol tautomer determined from the UV-Vis spectra.
-
The emission spectrum is recorded over a wavelength range that encompasses the fluorescence of the keto tautomer (e.g., 500-750 nm).
-
The wavelength of maximum emission (λ_em) is identified from the spectrum.
-
The same procedure is carried out for the 10-HBQ solution in each of the different solvents.
Visualizing the Core Concepts and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and the experimental process for studying the solvatochromism of this compound.
Caption: Solvatochromism and ESIPT in this compound.
Caption: Experimental workflow for studying solvatochromism.
References
A Technical Guide to the Ground and Excited State Potential Energy Surfaces of 10-Hydroxybenzo[h]quinoline (HBQ)
Abstract: This document provides a comprehensive technical overview of the ground (S₀) and first excited (S₁) singlet state potential energy surfaces (PES) of 10-hydroxybenzo[h]quinoline (HBQ). HBQ is a benchmark molecule for studying the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). A detailed analysis of its photophysical properties, reaction dynamics, and the theoretical and experimental methodologies used for its characterization is presented. This guide is intended for researchers in photochemistry, materials science, and drug development who are interested in the fundamental mechanisms of proton transfer reactions and their applications.
Introduction to this compound (HBQ)
This compound (HBQ) is a heterocyclic aromatic molecule renowned for its distinctive photophysical behavior, which is dominated by an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) reaction.[1][2] The concept of a Potential Energy Surface (PES) is crucial for understanding its properties. A PES is a multidimensional landscape that maps the potential energy of a molecular system as a function of its atomic coordinates.[3][4][5] For HBQ, the PES helps to elucidate the energetic pathways of its two forms: the stable ground-state enol tautomer and the keto tautomer formed upon photoexcitation.
The ESIPT process in HBQ results in a significant separation between its absorption and emission spectra, known as a large Stokes shift.[6][7] This property makes HBQ and its derivatives highly valuable for a range of applications, including as fluorescent sensors, laser dyes, ultraviolet stabilizers, and active components in organic light-emitting diodes (OLEDs).[6][7]
The Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The photochemistry of HBQ is defined by the ESIPT cycle. The process begins with the absorption of a photon by the ground-state enol (E) form, promoting it to an excited singlet state (E). From this excited state, an intramolecular proton transfer occurs, moving the proton from the hydroxyl group to the quinolinic nitrogen. This transfer is an extremely rapid, often barrierless process that results in the formation of the excited keto tautomer (K).[2][8] The system then relaxes to the ground state of the keto form (K) via fluorescence, which is observed at a significantly longer wavelength than the initial absorption. Finally, the unstable ground-state keto form rapidly reverts to the stable enol form, completing the cycle.
Ground State (S₀) Potential Energy Surface
The ground state potential energy surface of HBQ is characterized by a single, deep potential well corresponding to the enol tautomer.[8] This stability is conferred by a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring.[1] For unsubstituted HBQ, theoretical calculations and experimental evidence confirm that the enol form is significantly more stable than the keto form in the ground state, and the barrier for proton transfer is substantial, preventing spontaneous tautomerization.[8][9]
Excited State (S₁) Potential Energy Surface
Upon photoexcitation to the S₁ state, the potential energy surface of HBQ changes dramatically. The electronic redistribution in the excited state significantly increases the acidity of the hydroxyl proton and the basicity of the quinolinic nitrogen.[10] This change in electronic structure results in a nearly barrierless or completely barrierless pathway for the proton to transfer from the oxygen to the nitrogen atom.[1][2] The reaction proceeds from the initially excited Franck-Condon region of the enol form (E) to the more stable excited keto form (K). Computational studies indicate that this ultrafast process involves the interplay of the two lowest ππ* excited states and an nπ* state.[2][11] The ESIPT is so rapid that it leads to the coherent excitation of vibrational modes in the resulting keto product.[12][13]
Quantitative Energetics and Dynamics
The dynamics of the ESIPT process have been precisely measured using ultrafast spectroscopic techniques. The key quantitative data describing the energetics and reaction rates are summarized below.
Table 1: ESIPT Reaction Dynamics for HBQ and its Deuterated Analog (DBQ)
| Compound | Solvent | ESIPT Timescale (fs) | Reference(s) |
|---|---|---|---|
| HBQ | Methanol | 13 ± 5 | [1] |
| HBQ | Methanol | 12 ± 6 | [12][14] |
| HBQ | Water | 20 ± 8 | [15] |
| HBQ | Methanol | 20 ± 8 | [15] |
| HBQ | Dichloromethane | 62 ± 6 | [15] |
| HBQ | Chloroform | 76 ± 6 | [15] |
| HBQ | Cyclohexane | ~25 - 40 | [13][15] |
| DBQ (Deuterated) | Methanol | 25 ± 5 |[12][14] |
The significant increase in the ESIPT timescale upon deuteration (kinetic isotope effect) demonstrates the active role of the proton in the transfer mechanism.[12][14]
Table 2: Spectroscopic and Energetic Properties of HBQ
| Property | Value | Reference(s) |
|---|---|---|
| Photoluminescence Peak (Keto Emission) | ~597 - 616 nm | [6][16] |
| Stokes Shift | 8300 – 9660 cm⁻¹ | [7][17] |
| Band Gap | ~1.98 eV |[16] |
Table 3: Calculated ESIPT Energy Barriers (Theoretical)
| HBQ Derivative | Barrier in S₁ State (kcal/mol) | Note | Reference(s) |
|---|---|---|---|
| HBQ-a | 3.73 | Electron-withdrawing group facilitates PT | [9] |
| HBQ-b | 17.75 | Substituent hinders PT |[9] |
Note: For unsubstituted HBQ, the S₁ barrier is often considered negligible or nonexistent.[2][8]
Experimental and Computational Protocols
Synthesis of HBQ Analogues via Modified Sanford Reaction
A robust method for synthesizing HBQ and its derivatives involves a palladium-catalyzed C-H acetoxylation, known as a modified Sanford reaction, followed by hydrolysis.[7][17]
Protocol:
-
Reaction Setup: A mixture of the benzo[h]quinoline substrate, Pd(OAc)₂ catalyst, and PhI(OAc)₂ oxidant is prepared in acetonitrile (B52724) (MeCN) solvent.[17]
-
Heating: The reaction mixture is heated to 150 °C for approximately 16 hours in a sealed vessel.[7][17]
-
Isolation: After cooling, the solvent is removed, and the resulting acetate (B1210297) intermediate is isolated.
-
Hydrolysis: The isolated acetate is subjected to hydrolysis (e.g., using a base like NaOH or an acid) to yield the final this compound product.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Ultrafast Spectroscopy: Time-Resolved Fluorescence Upconversion
The femtosecond dynamics of ESIPT are typically measured using pump-probe techniques like time-resolved fluorescence (TRF) with fluorescence upconversion.[18] This method allows for the detection of fluorescence signals with sub-100 fs resolution.
Protocol:
-
Pulse Generation: An ultrafast laser system generates femtosecond pulses of light.
-
Beam Splitting: The laser beam is split into a high-intensity "pump" beam and a lower-intensity "gate" beam.
-
Excitation: The pump pulse excites the HBQ sample, initiating the ESIPT process. The sample then emits fluorescence.
-
Gating: The emitted fluorescence is collected and focused onto a non-linear crystal, along with the gate pulse. The gate pulse travels through a variable optical delay line, which precisely controls its arrival time at the crystal.
-
Upconversion: When both the fluorescence and the gate pulse overlap in the crystal, a new photon is generated with a frequency equal to the sum of the two (sum-frequency generation). This "upconverted" signal is only produced during the duration of the gate pulse.
-
Detection: The upconverted signal, which is in the UV region and free from background fluorescence, is detected by a photomultiplier tube (PMT). By systematically varying the delay of the gate pulse, the fluorescence decay profile can be mapped out with femtosecond resolution.[18]
Computational Modeling: DFT and TD-DFT
Theoretical investigation of the HBQ potential energy surfaces relies heavily on quantum chemical calculations.
-
Methodology: Density Functional Theory (DFT) is used for optimizing the ground-state geometries of the enol and keto tautomers. Time-Dependent DFT (TD-DFT) is employed to calculate the energies and properties of the excited states.[8][9][19]
-
PES Construction: The potential energy curves for the proton transfer are constructed by performing a series of constrained geometry optimizations (relaxed scans) where the O-H bond distance is systematically varied, and the energy is calculated at each point for both the S₀ and S₁ states.[8][19]
-
Solvent Effects: The influence of different solvents is often included using continuum models like the Polarizable Continuum Model (PCM).[2] For more detailed analysis, QM/MM-MD simulations can be performed to explicitly model solvent-solute interactions.[15]
Conclusion
The ground and excited state potential energy surfaces of this compound provide a canonical example of an ultrafast, barrierless photochemical reaction. The stable ground-state enol form is transformed upon photoexcitation into an excited keto tautomer on a femtosecond timescale, leading to a large Stokes-shifted fluorescence. The quantitative dynamics, spectroscopic properties, and underlying potential energy surfaces have been thoroughly characterized by a combination of advanced experimental techniques and high-level computational chemistry. This deep understanding of HBQ's photophysics continues to drive its application in advanced materials and as a sensitive probe in chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Potential energy surface - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. Excited-state intramolecular proton transfer in 10-hydroxybenzoquinoline, 1-hydroxyanthraquinone, methyl salicylate and 4-methyl-2,6-diformyl phenol: a QM/MM–MD study - ProQuest [proquest.com]
- 16. Researching | Synthesis of 10-Hydroxybenzo[h] quinoline (Bq) and Study on Its Luminescence Characteristics [m.researching.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. poasis.postech.ac.kr [poasis.postech.ac.kr]
- 19. researchgate.net [researchgate.net]
Theoretical DFT Studies of 10-Hydroxybenzo[h]quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxybenzo[h]quinoline (HBQ) is a fluorescent molecule renowned for its prominent excited-state intramolecular proton transfer (ESIPT) process.[1][2] This phenomenon, involving the transfer of a proton between the hydroxyl group and the quinoline (B57606) nitrogen atom upon photoexcitation, leads to a significant Stokes shift, making HBQ and its derivatives valuable in various applications, including laser dyes, photostabilizers, and light-emitting materials.[2] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be powerful computational tools for elucidating the intricacies of HBQ's structure, electronic properties, and the dynamics of its ESIPT mechanism.[1][3][4][5] This technical guide provides a comprehensive overview of the theoretical DFT studies on HBQ, summarizing key findings, computational methodologies, and structural data.
Molecular Structure and Geometry
DFT calculations have been instrumental in determining the optimized geometries of the enol and keto tautomers of HBQ in both the ground (S₀) and first excited (S₁) states. The enol form is the stable species in the ground state, characterized by a strong intramolecular hydrogen bond.[1] Upon excitation, the proton transfer to the nitrogen atom forms the keto tautomer.
Below is a table summarizing typical calculated geometrical parameters for the enol form of HBQ in the ground state. These values are generally in good agreement with experimental data where available.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | O-H | ~0.98 - 1.02 |
| H···N | ~1.70 - 1.85 | |
| O···N | ~2.65 - 2.80 | |
| C-O | ~1.35 - 1.37 | |
| C-N (in quinoline ring) | ~1.32 - 1.38 | |
| Bond Angle | O-H···N | ~140 - 150 |
| C-O-H | ~108 - 112 |
Note: The exact values can vary depending on the chosen DFT functional and basis set.
Computational Workflow for DFT Analysis of HBQ
The theoretical investigation of HBQ using DFT typically follows a structured workflow. This process begins with the initial setup of the molecular structure and progresses through optimization and property calculations.
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of HBQ. In the enol form, the HOMO is typically a π-orbital with significant electron density on the oxygen atom, while the LUMO is a π*-orbital with a notable density over the nitrogen atom.[6] This distribution facilitates the charge transfer that drives the ESIPT process.
| Property | Enol Tautomer (S₀) | Keto Tautomer (S₀) |
| HOMO Energy (eV) | -5.5 to -6.0 | -5.7 to -6.2 |
| LUMO Energy (eV) | -1.5 to -2.0 | -2.0 to -2.5 |
| HOMO-LUMO Gap (eV) | 3.5 to 4.5 | 3.2 to 4.2 |
| Dipole Moment (Debye) | 2.0 to 2.5 | 3.5 to 4.5 |
Note: These values are illustrative and depend on the computational level and solvent model used.
The Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The ESIPT in HBQ is an ultrafast process, occurring on the femtosecond timescale.[1] TD-DFT calculations are employed to map the potential energy surfaces (PES) for the proton transfer in both the ground and excited states. The calculations consistently show a barrierless proton transfer in the S₁ state, while a significant energy barrier exists in the S₀ state, preventing the keto form from being stable in the ground state under normal conditions.
Spectroscopic Properties
TD-DFT calculations are widely used to predict the UV-Vis absorption and emission spectra of HBQ, which are dominated by π-π* transitions. The calculated absorption maximum for the enol form and the emission maximum for the keto form generally show good agreement with experimental data, although the exact values are sensitive to the choice of functional and the inclusion of solvent effects.
| Spectrum | Tautomer | Calculated λmax (nm) | Experimental λmax (nm) |
| Absorption | Enol | ~370 - 400 | ~370 |
| Emission | Keto | ~580 - 630 | ~620 |
Note: Experimental values can vary with the solvent.
Experimental and Computational Protocols
Computational Details: A common computational approach for studying HBQ involves the following steps:
-
Software: Gaussian program package is frequently used for DFT and TD-DFT calculations.[7]
-
Functional and Basis Set: The B3LYP functional with the 6-31G(d,p) basis set is a common choice for geometry optimization and frequency calculations. For more accurate electronic properties and excited states, functionals like M06-2X with a larger basis set such as TZVP are often employed.[2][3]
-
Geometry Optimization: The geometries of the enol and keto tautomers are optimized in the ground (S₀) and first singlet excited (S₁) states without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).
-
Solvent Effects: The influence of different solvents is often modeled using the Polarizable Continuum Model (PCM).[8]
-
Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry to simulate the absorption spectrum. The emission spectrum is similarly calculated from the optimized S₁ geometry.
-
PES Scan: The potential energy surface for the proton transfer is constructed by performing a series of constrained geometry optimizations where the O-H bond distance is systematically varied.
Conclusion
Theoretical DFT studies have provided profound insights into the structural, electronic, and photophysical properties of this compound. These computational investigations have not only corroborated experimental findings but have also offered a detailed picture of the ultrafast ESIPT mechanism that is difficult to probe experimentally. The methodologies and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating the rational design of novel HBQ-based functional molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 10-Hydroxybenzo[ h ]quinoline: switching between single- and double-well proton transfer through structural modifications - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20057A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Illuminating Cellular Environments: 10-Hydroxybenzo[h]quinoline as a Versatile Fluorescent Probe
Introduction
10-Hydroxybenzo[h]quinoline (10-HBQ) is a robust fluorescent probe characterized by its significant Stokes shift, a property stemming from an ultrafast excited-state intramolecular proton transfer (ESIPT) process. This intrinsic feature makes it an exceptional candidate for a variety of applications in cellular and molecular research, including the detection of metal ions, and the sensing of pH and viscosity. Its utility is further enhanced through chemical modifications, such as sulfonation, which improves water solubility for biological applications. This document provides detailed application notes and protocols for the use of 10-HBQ and its derivatives as fluorescent probes for researchers, scientists, and professionals in drug development.
Principle of Operation
The fluorescence of 10-HBQ is governed by its unique photophysical properties. Upon excitation, an intramolecular proton transfer occurs from the hydroxyl group to the quinoline (B57606) nitrogen, leading to the formation of a keto tautomer. This tautomer is responsible for the observed large Stokes shift, which minimizes self-absorption and enhances detection sensitivity. The interaction of 10-HBQ with its microenvironment, including the presence of metal ions, changes in pH, or viscosity, can modulate the ESIPT process, resulting in detectable changes in its fluorescence signal. This principle forms the basis of its application as a fluorescent sensor.
Data Presentation
The photophysical and sensing properties of this compound and its sulfonated derivative are summarized in the tables below.
Table 1: Photophysical Properties of this compound (10-HBQ)
| Property | Value | Solvent |
| Absorption Maximum (λ_abs) | ~364 nm | Methanol |
| Emission Maximum (λ_em) | ~606 nm | Methanol |
| Stokes Shift | ~11000 cm⁻¹ | Methanol |
Table 2: Application of this compound-7-sulfonate (HBQS) for Beryllium (Be(II)) Detection
| Parameter | Value | Conditions |
| Analyte | Beryllium (Be(II)) | pH 12.0 |
| Linear Dynamic Range | 2–100 nmol/dm³ | |
| Detection Limit (3σ) | 0.52 nmol/dm³ | |
| Stoichiometry (Be:HBQS) | 1:1 |
Experimental Protocols
Protocol 1: General Fluorescence Measurements with 10-HBQ
1. Materials:
-
This compound (10-HBQ)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, DMSO)
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
-
Quartz cuvettes
-
Spectrofluorometer
2. Preparation of 10-HBQ Stock Solution:
-
Weigh an appropriate amount of 10-HBQ powder.
-
Dissolve the powder in a spectroscopic grade solvent to prepare a stock solution of 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C.
3. Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 364 nm and the emission scan range from 400 nm to 700 nm.
-
Dilute the 10-HBQ stock solution in the desired buffer or solvent to a final concentration of 1-10 µM in a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum.
Protocol 2: Detection of Beryllium (Be(II)) using this compound-7-sulfonate (HBQS)
1. Materials:
-
This compound-7-sulfonate (HBQS)
-
Deionized water
-
Beryllium standard solutions
-
pH 12.0 buffer (e.g., carbonate-bicarbonate buffer)
-
EDTA solution (for masking interfering ions)
-
Spectrofluorometer
2. Preparation of Solutions:
-
Prepare a 1 mM stock solution of HBQS in deionized water.
-
Prepare a series of beryllium standard solutions with concentrations ranging from 2 nM to 100 nM in deionized water.
-
Prepare the pH 12.0 buffer.
3. Experimental Procedure:
-
To a microcentrifuge tube, add the beryllium standard solution.
-
Add the HBQS stock solution to a final concentration of 10 µM.
-
Add the pH 12.0 buffer to maintain the pH.
-
If necessary, add EDTA solution to mask potential interfering metal ions.
-
Bring the final volume to 1 mL with deionized water and mix thoroughly.
-
Incubate the solution for 10 minutes at room temperature.
-
Measure the fluorescence intensity at the emission maximum (~475 nm) with an excitation wavelength of ~380 nm.[1]
-
Construct a calibration curve by plotting the fluorescence intensity against the beryllium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling mechanism of 10-HBQ in metal ion detection and a general experimental workflow for its use as a fluorescent probe.
Caption: Signaling pathway of 10-HBQ for metal ion detection.
References
Application Notes: 10-Hydroxybenzo[h]quinoline for Selective Metal Ion Detection
Introduction
10-Hydroxybenzo[h]quinoline (HBQ) is a robust fluorescent chemosensor that has demonstrated significant potential for the selective detection of various metal ions. As a derivative of the well-known 8-hydroxyquinoline, HBQ possesses a rigid, planar structure and a nitrogen-containing heterocyclic ring, making it an excellent chelating agent for metal ions. The coordination of metal ions with HBQ leads to the formation of stable complexes, which in turn modulates the photophysical properties of the molecule, often resulting in a significant enhancement of fluorescence intensity. This "turn-on" fluorescence response is primarily attributed to the inhibition of the excited-state intramolecular proton transfer (ESIPT) process upon metal chelation. These characteristics make HBQ and its derivatives valuable tools for researchers in environmental science, analytical chemistry, and drug development for the sensitive and selective quantification of metal ions.
Principle of Detection
The primary mechanism behind the fluorescence sensing of metal ions by this compound is Chelation-Enhanced Fluorescence (CHEF). In its free form, the intramolecular hydrogen bond in HBQ facilitates an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. This non-radiative decay pathway leads to weak fluorescence emission.
Upon chelation with a metal ion, the proton of the hydroxyl group is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen. This rigidifies the molecular structure and, crucially, blocks the ESIPT pathway. Consequently, the radiative decay pathway (fluorescence) becomes dominant, resulting in a significant increase in the fluorescence quantum yield and a "turn-on" fluorescent signal. The selectivity of HBQ for different metal ions is dictated by factors such as the ionic radius, charge density, and coordination geometry of the metal ion, which influence the stability and fluorescence properties of the resulting complex.
Quantitative Data Summary
The interaction of this compound with various metal ions has been investigated, with notable fluorescence enhancement observed for specific cations. The following table summarizes the available quantitative data for the detection of Zinc(II) using HBQ. Data for other quinoline-based sensors are also provided for comparative purposes.
| Probe | Target Ion | Solvent System | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Metal) | Reference |
| This compound (HBQ) | Zn²⁺ | DMF | - | 512 | Not Reported | Not Reported | 2:1 | [1] |
| (E)-2-((2-(quinolin-2-yl) hydrazono) methyl) phenol (B47542) (QSP-H) | Zn²⁺ | DMF:Tris-HCl (8:2) | 385 | 499.5 | 71 nM | - | - | [2] |
| (E)-4-chloro-2-((2-(quinolin-2-yl) hydrazono) methyl) phenol (QSP-Cl) | Zn²⁺ | DMF:Tris-HCl (8:2) | 388 | 500 | 67 nM | - | - | [2] |
| 2,6-di(2-pyridyl)-1,5-dihydroimidazo[4,5-f]benzimidazole (LH2) | Zn²⁺ | Water | - | - | 0.3 µM | - | 2:1 | [2] |
| (4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1) | Al³⁺ | - | - | 545 | 8.08 x 10⁻⁸ M | - | 2:1 | [3] |
| Quinoline-coumarin conjugate (L) | Al³⁺ | Ethanol | - | 479 | 8.2 x 10⁻⁷ M | - | 2:1 | [4] |
| Quinoline-based tripodal probe (TQSB) | Al³⁺ | CH₃CN/water (4:1) | - | 414 | 7.0 nM | 3.8 x 10⁶ M⁻¹ | - | [5] |
| Novel quinoline derivative | Fe³⁺ | DMF/H₂O (1:1) | 314 | - | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | 1:1 | [6] |
| Quinoline-based fluorescent probe | Cu²⁺ | Partially aqueous | - | - | 1.03 µM | 1.37 x 10⁴ M⁻¹ | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (HBQ)
This protocol is adapted from a modified Sanford reaction for the synthesis of HBQ analogues.[1][8]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetonitrile (MeCN), spectroscopic grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Acetoxylation:
-
In a round-bottom flask, dissolve benzo[h]quinoline in acetonitrile.
-
Add Pd(OAc)₂ (catalytic amount) and PhI(OAc)₂ (oxidant) to the solution.
-
Heat the reaction mixture to 150 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Acetoxy Intermediate:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the 10-acetoxybenzo[h]quinoline intermediate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified 10-acetoxybenzo[h]quinoline in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl) to facilitate hydrolysis.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude this compound.
-
-
Final Purification:
-
Recrystallize the crude product from a suitable solvent or perform a final column chromatography to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Procedure for Metal Ion Detection using this compound
This protocol provides a general framework for performing fluorescence titration experiments to determine the sensitivity and binding properties of HBQ for a specific metal ion.
Materials and Instruments:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or DMF).
-
Stock solutions of the metal ions of interest (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂) in deionized water or a suitable buffer.
-
Spectroscopic grade solvent (e.g., DMF, acetonitrile, or a mixed aqueous-organic system).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of HBQ (e.g., 10 µM) by diluting the stock solution in the chosen solvent system. The final solvent composition should be consistent across all measurements.
-
Prepare a series of metal ion solutions of varying concentrations by diluting the metal ion stock solution.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a fixed volume of the HBQ working solution (e.g., 2 mL).
-
Record the fluorescence emission spectrum of the HBQ solution alone by exciting at its absorption maximum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the HBQ solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of the HBQ-metal complex as a function of the metal ion concentration.
-
From the titration curve, determine the linear range and the saturation point.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (HBQ solution without metal ion) and S is the slope of the linear portion of the calibration curve.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the binding constant (Kₐ) using the Benesi-Hildebrand equation or by fitting the titration data to a suitable binding model.
-
Protocol 3: Selectivity Study
This protocol is designed to assess the selectivity of this compound for a target metal ion in the presence of other potentially interfering ions.
Procedure:
-
Interference Study:
-
Prepare a solution containing HBQ and the target metal ion at a concentration that gives a significant fluorescence response.
-
To this solution, add a solution of an interfering metal ion (typically at a higher concentration, e.g., 10-fold or 100-fold excess).
-
Record the fluorescence emission spectrum and compare the intensity with the solution containing only HBQ and the target metal ion.
-
Repeat this procedure for a range of different metal ions.
-
-
Competitive Selectivity:
-
Prepare a solution of HBQ.
-
Add an equimolar mixture of the target metal ion and a competing metal ion.
-
Record the fluorescence spectrum and compare it to the spectra obtained with each metal ion individually.
-
Visualizations
Signaling Pathway
Caption: Signaling mechanism of this compound for metal ion detection.
Experimental Workflow
Caption: General experimental workflow for metal ion detection using HBQ.
Conclusion
This compound is a promising fluorescent probe for the selective detection of metal ions, with confirmed activity for Zn(II). The "turn-on" fluorescence signaling mechanism, based on the inhibition of ESIPT upon metal chelation, provides a sensitive and robust method for quantification. The provided protocols offer a foundation for the synthesis of HBQ and its application in metal ion sensing. Further research is warranted to fully elucidate the quantitative sensing parameters of HBQ for a broader range of metal ions, which will expand its utility in various scientific and industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Protocol for Beryllium Detection with HBQ-7-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium is a lightweight metal with unique properties, making it valuable in various industries. However, its toxicity, particularly the risk of chronic beryllium disease (CBD), necessitates sensitive and selective detection methods for environmental and occupational monitoring.[1][2] 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQ-7-sulfonate or HBQS) is a water-soluble fluorescent probe that offers high sensitivity and selectivity for the detection of beryllium (Be(II)) ions.[3][4][5][6] This document provides a detailed protocol for the use of HBQS in the quantitative determination of beryllium, summarizing key data and outlining the experimental workflow.
HBQS forms a stable 1:1 chelate with Be(II) under alkaline conditions (pH ~12), resulting in a significant enhancement of fluorescence intensity.[3][4][5] This "turn-on" fluorescence response allows for the quantification of beryllium at ultra-trace levels, with detection limits in the nanomolar to picomolar range.[3][4][6] The sulfonate group on the HBQS molecule ensures its good water solubility, making it suitable for analysis in aqueous solutions.[5][6]
Signaling Pathway
The detection of beryllium by HBQ-7-sulfonate is based on a chelation-enhanced fluorescence mechanism. In its free state, the fluorescence of HBQS is weak. Upon the addition of Be(II) ions under alkaline conditions, the hydroxyl and quinoline (B57606) nitrogen atoms of HBQS coordinate with the Be(II) ion, forming a rigid 6-membered chelate ring.[1][3][4] This complexation restricts the intramolecular rotation and other non-radiative decay pathways of the excited HBQS molecule, leading to a significant increase in fluorescence emission.
Caption: Beryllium detection mechanism with HBQ-7-sulfonate.
Quantitative Data Summary
The performance of the HBQ-7-sulfonate probe for beryllium detection is summarized in the tables below.
Table 1: Performance Characteristics of the HBQ-7-sulfonate Method for Beryllium Detection
| Parameter | Value | Reference |
| Stoichiometry (Be:HBQS) | 1:1 | [3][5] |
| Optimal pH | 12.0 - 12.8 | [3][5][7] |
| Excitation Wavelength (λex) | ~380 nm | [5][7] |
| Emission Wavelength (λem) | ~475 nm | [5][7] |
| Linear Dynamic Range | 2 - 100 nmol/dm³ | [3][4] |
| Limit of Detection (LOD) | 0.52 nmol/dm³ (4.7 pg/cm³) | [3][4] |
Table 2: Selectivity of the HBQ-7-sulfonate Method
The method demonstrates high selectivity for Be(II) in the presence of various other metal ions, particularly when using EDTA as a masking agent.[3][5]
| Interfering Ion | Concentration Tested (µmol/dm³) | Interference | Reference |
| Aluminum (Al³⁺) | 130 | Negligible with EDTA | [3] |
| Calcium (Ca²⁺) | 150 | Negligible with EDTA | [3] |
| Copper (Cu²⁺) | 1.0 | Negligible with EDTA | [3] |
| Iron (Fe³⁺) | 70 | Negligible with EDTA | [3] |
| Magnesium (Mg²⁺) | 33 | Negligible with EDTA | [3] |
| Lead (Pb²⁺) | 3.0 | Negligible with EDTA | [3] |
| Zinc (Zn²⁺) | 8.0 | Negligible with EDTA | [3] |
Experimental Protocols
Materials and Reagents
-
Beryllium Standard Solution: A stock solution of 1000 ppm Be(II) in dilute nitric acid.
-
HBQ-7-sulfonate (HBQS) Solution: Prepare a stock solution of HBQS in deionized water. The concentration may need to be optimized depending on the specific application, but a starting point of 1 mM is recommended.
-
Alkaline Buffer Solution (pH 12.0): Prepare a buffer solution using a suitable system, such as a sodium hydroxide (B78521) and potassium chloride buffer. Adjust the pH to 12.0 using a calibrated pH meter.
-
EDTA Solution: Prepare a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) in deionized water.
-
Deionized Water: High-purity, deionized water should be used for all solution preparations.
-
Sample Digestion Reagent (for solid samples): 1% ammonium (B1175870) bifluoride (NH₄HF₂) solution for dissolving beryllium from air filters or wipe samples.[2][8]
Equipment
-
Fluorometer with excitation and emission wavelength control.
-
pH meter.
-
Vortex mixer.
-
Micropipettes.
-
Standard laboratory glassware.
Sample Preparation (for Air Filter or Wipe Samples)
-
Place the air filter or wipe sample into a clean digestion vessel.
-
Add a sufficient volume of 1% ammonium bifluoride solution to completely submerge the sample.
-
Agitate the sample (e.g., by sonication or vortexing) for a specified period to ensure complete dissolution of beryllium.
-
Centrifuge the sample to pellet any insoluble material.
-
Carefully collect the supernatant for analysis.
Beryllium Detection Protocol
Caption: Step-by-step workflow for beryllium quantification.
-
Preparation of Calibration Standards: Prepare a series of beryllium standard solutions with concentrations ranging from the expected sample concentrations by diluting the beryllium stock solution with deionized water.
-
Sample and Standard Treatment:
-
To a microcentrifuge tube or a cuvette, add a specific volume of the beryllium standard or the prepared sample solution.
-
Add a small volume of the EDTA solution to chelate interfering metal ions. The final concentration of EDTA should be sufficient to mask the expected concentrations of interfering ions.
-
Add the alkaline buffer solution to bring the final pH of the solution to 12.0.
-
Add the HBQ-7-sulfonate solution. The final concentration of HBQS should be in excess of the highest beryllium concentration in the calibration curve.
-
Bring the final volume to a fixed value with deionized water.
-
Mix the solution thoroughly.
-
-
Incubation: Allow the reaction to proceed for a set amount of time at room temperature to ensure complete complexation. This time should be optimized for the specific experimental conditions.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 380 nm and the emission wavelength to approximately 475 nm.
-
Measure the fluorescence intensity of the blank (a solution containing all reagents except beryllium), the calibration standards, and the samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the fluorescence intensities of the standards and samples.
-
Plot a calibration curve of fluorescence intensity versus beryllium concentration for the standards.
-
Determine the concentration of beryllium in the samples by interpolating their fluorescence intensities on the calibration curve.
-
Conclusion
The use of HBQ-7-sulfonate provides a rapid, highly sensitive, and selective method for the determination of beryllium. This protocol, along with the summarized data, offers a comprehensive guide for researchers and professionals in various fields requiring accurate beryllium quantification. The water-solubility of the probe and the simplicity of the procedure make it an attractive alternative to more complex analytical techniques.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel fluorescence reagent, this compound-7-sulfonate, for selective determination of beryllium(II) ion at pg cm(-3) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fluorescence reagent, this compound-7-sulfonate, for selective determination of beryllium(II) ion at pg cm−3 levels - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Probes for Monitoring Toxic Elements from the Nuclear Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [laro.lanl.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 10-Hydroxybenzo[h]quinoline (HBQ) in Organic Light-Emitting Devices (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 10-hydroxybenzo[h]quinoline (HBQ) and its derivatives in the fabrication of Organic Light-Emitting Devices (OLEDs). This document includes key photophysical properties, quantitative performance data of HBQ-based devices, detailed experimental protocols for synthesis and device fabrication, and visualizations of the underlying mechanisms and workflows.
Introduction to HBQ in OLEDs
This compound (HBQ) is a heterocyclic organic compound that has garnered interest in the field of organic electronics due to its unique photophysical properties. A key characteristic of HBQ is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process involves the transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen atom upon photoexcitation, leading to the formation of a transient keto tautomer. The subsequent relaxation of this tautomer to the ground state results in a large Stokes shift, with emission occurring at a significantly longer wavelength than absorption. This property is highly desirable for OLED applications as it can lead to high color purity and reduced self-absorption.
Quantitative Performance Data
The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), luminance, current efficiency, and power efficiency. While comprehensive data for a wide range of HBQ-based devices is still emerging in the scientific literature, the following table summarizes the reported performance of a white organic light-emitting diode (WOLED) incorporating HBQ.
| Device Structure | Emitter | Emission Peak (nm) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| ITO/PVK:HBQ/BCP/Alq3/Al | HBQ and PVK:HBQ electroplex | 500 and 616 | (0.37, 0.38) |
| Data sourced from a study by Cheng et al. (2010).[4] |
Experimental Protocols
Synthesis of this compound (HBQ)
This protocol is a generalized method for the synthesis of HBQ.
Materials:
-
Starting materials for benzo[h]quinoline (B1196314) synthesis (e.g., aniline (B41778) and appropriate aldehydes/ketones)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂)
-
Acetonitrile (MeCN)
-
Hydrolysis reagents (e.g., acid or base)
-
Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, filtration equipment, chromatography columns)
Procedure:
-
Synthesis of the Benzo[h]quinoline Core: Synthesize the benzo[h]quinoline scaffold using an appropriate established method, such as the Doebner-von Miller reaction or a similar cyclization reaction.
-
C-H Acetoxylation: In a reaction vessel, combine the synthesized benzo[h]quinoline, palladium(II) acetate, and (diacetoxyiodo)benzene in acetonitrile.
-
Reaction: Heat the mixture at 150°C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, hydrolyze the resulting acetate intermediate to the corresponding phenol (B47542) (this compound) using acidic or basic conditions.
-
Purification: Purify the crude HBQ product by column chromatography on silica (B1680970) gel or recrystallization to obtain the final, high-purity compound.
-
Characterization: Confirm the structure and purity of the synthesized HBQ using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Solution-Processed HBQ-based OLED
This protocol describes the fabrication of a multilayer OLED using a spin-coating technique.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (HBQ)
-
Poly(N-vinylcarbazole) (PVK) as a host material
-
Chloroform as a solvent
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Electron-transport layer (ETL) material (e.g., BCP, Alq₃)
-
Metal for cathode (e.g., Aluminum)
-
Deionized water, detergent, acetone, isopropanol (B130326)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrate at 120°C for 10-15 minutes in a nitrogen atmosphere.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of PVK and HBQ in chloroform. A typical concentration might be a 3% weight ratio of HBQ to PVK.[4]
-
Spin-coat the PVK:HBQ solution onto the HIL layer. The spin speed and time will need to be optimized to achieve the desired film thickness.
-
Anneal the substrate to remove the solvent.
-
-
Electron-Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the ETL (e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) - BCP, followed by tris(8-hydroxyquinolinato)aluminium - Alq₃) at a rate of 1-2 Å/s to the desired thickness.
-
Deposit the aluminum cathode at a rate of 5-10 Å/s to a thickness of approximately 100 nm.
-
-
Encapsulation:
-
Encapsulate the device using a glass slide and UV-curable epoxy in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT) in HBQ
Caption: The ESIPT photocycle of HBQ.
OLED Fabrication Workflow
Caption: A typical workflow for fabricating a solution-processed HBQ-based OLED.
Logical Relationship of OLED Components and Function
Caption: The relationship between the layers of an OLED and the process of light emission.
References
Application Notes and Protocols: 10-Hydroxybenzo[h]quinoline in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 10-Hydroxybenzo[h]quinoline (10-HBQ) and its derivatives in fluorescence spectroscopy. The information is intended to guide researchers in utilizing this versatile fluorophore for various applications, including metal ion sensing and fundamental photophysical studies.
Introduction to this compound (10-HBQ)
This compound is a heterocyclic aromatic compound known for its interesting photophysical properties, particularly its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process results in a large Stokes shift, which is advantageous for fluorescence-based applications as it minimizes self-absorption and background interference.[1] The fluorescence properties of 10-HBQ and its derivatives are sensitive to their environment, making them valuable probes for sensing and imaging.[4] Quinoline (B57606) derivatives, in general, are recognized for their broad range of biological and pharmaceutical activities and their use as fluorescent molecules for bio-imaging.[4]
The core structure of 10-HBQ features an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring.[5] Upon photoexcitation, the proton from the hydroxyl group can transfer to the nitrogen atom, leading to the formation of a keto-tautomer which is responsible for the long-wavelength, Stokes-shifted fluorescence.[2][3][6]
Applications in Fluorescence Spectroscopy
The unique photophysical properties of 10-HBQ and its derivatives have led to their application in several areas of fluorescence spectroscopy:
-
Fluorescent Probes for Metal Ion Detection: 10-HBQ and its sulfonated derivative, this compound-7-sulfonate (HBQS), have been successfully employed as selective fluorescent sensors for the detection of metal ions, most notably Beryllium(II).[7][8] The complexation of the metal ion with the fluorophore leads to a significant change in its fluorescence emission, allowing for quantitative analysis.[7][8] Theoretical studies also suggest the potential for designing 10-HBQ-based sensors for anions like fluoride.[9]
-
Probes for Studying Excited-State Intramolecular Proton Transfer (ESIPT): The ultrafast ESIPT process in 10-HBQ makes it a model compound for studying proton transfer reactions.[2][3] Time-resolved fluorescence spectroscopy techniques are often employed to investigate the dynamics of this fundamental photochemical process.[2][3]
-
Organic Light-Emitting Diodes (OLEDs): The large Stokes shift and fluorescence properties of 10-HBQ and its metal complexes make them potential materials for use in OLEDs.[10][11]
Quantitative Data
The following tables summarize the key photophysical and sensing performance data for 10-HBQ and its derivatives as reported in the literature.
Table 1: Photophysical Properties of this compound (10-HBQ) and its Complexes
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (cm⁻¹) | Solvent/Conditions | Reference |
| 10-HBQ | ~370 | ~590 - 630 (Tautomer) | 8300 - 9660 | Various Solvents | [1][6] |
| Bebq2 | Not Specified | 492 | Not Specified | Not Specified | [10] |
| Znbq2 | Not Specified | 512 | Not Specified | Not Specified | [10] |
| 10-HBQ (keto form) | 385 - 405 | 640 | Not Specified | Cyclohexane | [12] |
| HBQS-Be(II) Complex | 380 | 475 | Not Specified | pH 12.8 | [7] |
Table 2: Analytical Performance of 10-HBQ Based Fluorescent Sensors
| Analyte | Sensor | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| Be(II) | HBQS | 2 - 100 nmol dm⁻³ | 0.52 nmol dm⁻³ (4.7 pg cm⁻³) | Artificial Air-Dust Samples | [7][8] |
| Be(II) | HBQS | Not Specified | 0.02 µg Be/100 cm² | Surfaces | [7] |
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol outlines the general steps for performing fluorescence spectroscopy experiments using 10-HBQ or its derivatives.
Materials:
-
This compound (or its derivative)
-
High-purity solvents (e.g., cyclohexane, ethanol, deionized water)[6][12]
-
Buffer solutions (for pH-dependent studies)
-
Analyte stock solutions (for sensing applications)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 10-HBQ or its derivative in a suitable solvent (e.g., 1 mM in THF).[13] Note that 10-HBQ is not readily soluble in water; its sulfonated derivative, HBQS, offers good water solubility.[7]
-
Prepare stock solutions of the analyte of interest (e.g., metal salts) in deionized water or an appropriate buffer.[13]
-
-
Preparation of Test Solutions:
-
In a quartz cuvette, add the desired volume of the 10-HBQ stock solution.
-
Add the appropriate amount of solvent or buffer to achieve the desired final concentration of the fluorophore.
-
For sensing experiments, add varying concentrations of the analyte stock solution to different cuvettes containing the fluorophore solution.
-
Ensure the total volume in each cuvette is constant.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths based on the known spectral properties of the 10-HBQ derivative and its complex with the analyte (see Table 1).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Place the cuvette with the blank solution (solvent or buffer without the fluorophore) in the spectrofluorometer and record the background spectrum.
-
Replace the blank with the sample cuvettes and record the fluorescence emission spectra.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra.
-
Plot the fluorescence intensity at the emission maximum as a function of analyte concentration for sensing experiments.
-
For sensing applications, determine the linear range and calculate the limit of detection (LOD).
-
Protocol for Beryllium(II) Detection using HBQS
This protocol is specifically for the determination of Be(II) ions using this compound-7-sulfonate (HBQS).[7][8]
Materials:
-
This compound-7-sulfonate (HBQS)
-
Beryllium(II) standard solutions
-
Buffer solution (pH 12.0 - 12.8)
-
EDTA solution (as a masking agent)
-
Sample solutions (e.g., dissolved air-dust filters)
-
Spectrofluorometer
Protocol:
-
Preparation of Reagents:
-
Sample Preparation:
-
For air-dust samples, dissolve the filters using an appropriate digestion method.[7]
-
Adjust the pH of the final sample solution to be compatible with the analysis.
-
-
Measurement Procedure:
-
To a cuvette, add the sample or standard solution.
-
Add the HBQS solution and the pH 12 buffer.
-
If interfering ions are expected, add the EDTA masking agent. The weak stability constant of the Be(II)-EDTA complex compared to other metal ions allows for selective measurement.[7]
-
Mix the solution and allow it to equilibrate.
-
Measure the fluorescence intensity at an emission wavelength of approximately 475 nm, with excitation at around 380 nm.[7]
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the fluorescence intensity of the Be(II) standards versus their concentrations.
-
Determine the concentration of Be(II) in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of 10-HBQ in fluorescence spectroscopy.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in 10-HBQ.
Caption: Workflow for Metal Ion Sensing using a 10-HBQ based probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. poasis.postech.ac.kr [poasis.postech.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. A novel fluorescence reagent, this compound-7-sulfonate, for selective determination of beryllium(II) ion at pg cm(-3) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with this compound ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Researching | Synthesis of 10-Hydroxybenzo[h] quinoline (Bq) and Study on Its Luminescence Characteristics [m.researching.cn]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: Synthesis of 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through a double formylation of this compound via the Duff reaction, a method well-suited for introducing aldehyde groups onto electron-rich aromatic rings. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and characterization methods. The resulting dicarbaldehyde is a versatile building block for the synthesis of Schiff bases and other complex heterocyclic structures with potential applications in medicinal chemistry and materials science.
Introduction
Benzo[h]quinoline (B1196314) derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. The introduction of functional groups, such as aldehydes, onto the benzo[h]quinoline scaffold provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships. Specifically, the 7,9-dicarbaldehyde derivative of this compound serves as a precursor for the synthesis of various ligands, sensors, and biologically active molecules. The Duff reaction, which employs hexamethylenetetramine as a formylating agent in an acidic medium, is an effective method for the double formylation of activated phenolic rings, such as that in this compound.[1][2]
Experimental Protocol
This protocol is based on the Duff-type formylation of benzo[h]quinolin-10-ol.[1][2]
Materials:
-
This compound (starting material)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
1,4-Dioxane
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (B78521) solution
-
Distilled water
-
Ethanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, hexamethylenetetramine, glycerol, and boric acid.
-
Reaction Mixture: Slowly add concentrated sulfuric acid to the mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Heating: After the addition of sulfuric acid, heat the reaction mixture to 150-160 °C using a heating mantle. Maintain this temperature and continue stirring for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and 2 M hydrochloric acid. Heat the resulting solution to boiling for 15 minutes to hydrolyze the intermediate.
-
Neutralization and Precipitation: Cool the acidic solution and neutralize it with a sodium hydroxide solution until a precipitate is formed.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Drying: Dry the purified product under vacuum to obtain this compound-7,9-dicarbaldehyde as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR: Record the proton NMR spectrum to confirm the presence of the aldehyde protons and the aromatic protons at their expected chemical shifts.
-
¹³C NMR: Record the carbon NMR spectrum to confirm the presence of the carbonyl carbons and other carbons in the molecule.
-
FT-IR: Obtain the infrared spectrum to identify the characteristic vibrational frequencies of the hydroxyl and carbonyl functional groups.
-
Mass Spectrometry: Perform mass spectral analysis to determine the molecular weight of the compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₅H₉NO₃ |
| Molecular Weight | 251.24 g/mol |
| Appearance | Yellow solid (expected) |
| Melting Point (°C) | To be determined |
| Yield (%) | To be determined |
| ¹H NMR (CDCl₃, ppm) | To be determined |
| ¹³C NMR (CDCl₃, ppm) | To be determined |
| IR (cm⁻¹) | To be determined |
| MS (m/z) | To be determined |
Workflow Diagram
Caption: Synthesis workflow for this compound-7,9-dicarbaldehyde.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust from the solid reagents.
-
Use appropriate organic solvents for TLC and column chromatography in a well-ventilated area.
References
Application Notes and Protocols for Measuring Excited-State Intramolecular Proton Transfer (ESIPT) in 10-Hydroxybenzo[h]quinoline (HBQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule in its electronically excited state. This process often results in a large Stokes shift, the difference between the absorption and emission maxima, making ESIPT-exhibiting molecules highly valuable as fluorescent probes, sensors, and in materials science. 10-Hydroxybenzo[h]quinoline (HBQ) and its derivatives are a prominent class of compounds that exhibit efficient ESIPT. Upon photoexcitation of the enol form, an ultrafast proton transfer occurs from the hydroxyl group to the quinoline (B57606) nitrogen, forming an excited keto tautomer which then fluoresces, typically with a significant red-shift compared to the absorption of the enol form. Understanding the dynamics and influencing factors of this process is crucial for the rational design of novel HBQ derivatives with tailored photophysical properties for various applications, including drug development and cellular imaging.
This document provides detailed experimental and computational protocols for the investigation of ESIPT in HBQ derivatives.
Quantitative Photophysical Data of HBQ Derivatives
The following table summarizes key photophysical properties of selected HBQ derivatives, providing a comparative overview of the impact of substitution on their ESIPT characteristics.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ps) |
| HBQ | Cyclohexane | 364 | 621 | ~11,000 | Low | ~300 |
| 7-CF₃-HBQ | Toluene | 365 | 630 | ~11,200 | - | - |
| 7-CHO-HBQ | Toluene | 375 | 650 | ~11,100 | - | - |
| 7-NO₂-HBQ | Toluene | 380 | 660 | ~10,900 | - | - |
| 9,10-dihydroxybenzo[h]quinoline | Dichloromethane | - | 650 | - | - | - |
Note: The data presented is compiled from various sources and serves as a representative example. Experimental conditions can influence these values.
Experimental Protocols
Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the measurement of absorption and fluorescence spectra to determine the Stokes shift.
Materials:
-
HBQ derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the HBQ derivative in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.05 - 0.1 at the absorption maximum to avoid inner filter effects.
-
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum of the sample solution from 250 nm to 600 nm using the spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400 nm to 800 nm).
-
Ensure the absorbance of the solution used for fluorescence measurements is below 0.1 at the excitation wavelength.
-
-
Data Analysis:
-
Determine the wavelength of maximum fluorescence emission (λ_em).
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following formula: Stokes Shift (cm⁻¹) = (1/λ_abs (nm) - 1/λ_em (nm)) * 10⁷
-
Fluorescence Quantum Yield (Φ_F) Measurement (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield relative to a known standard.
Materials:
-
HBQ derivative solution (absorbance < 0.1)
-
Quantum yield standard solution with a known Φ_F (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare solutions of the HBQ derivative and the standard with identical absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_std).
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(std) * (A_sample / A_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
This protocol details the measurement of the excited-state lifetime (τ).
Materials:
-
HBQ derivative solution (absorbance < 0.1)
-
TCSPC system with a pulsed laser source (e.g., picosecond diode laser) and a sensitive detector.
Procedure:
-
Excite the sample at its absorption maximum with the pulsed laser.
-
Collect the fluorescence decay profile at the emission maximum.
-
Record an instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.
-
Analyze the fluorescence decay data by fitting it to an exponential decay model, after deconvolution with the IRF, to obtain the excited-state lifetime (τ). For complex decays, a multi-exponential model may be required.
Femtosecond Transient Absorption (TA) Spectroscopy
This protocol allows for the direct observation of the ultrafast ESIPT dynamics.
Materials:
-
HBQ derivative solution
-
Femtosecond transient absorption spectrometer (pump-probe setup).
Procedure:
-
Excite the sample with a femtosecond pump pulse at the absorption maximum of the enol form.
-
Probe the resulting changes in absorption with a delayed, broadband femtosecond white-light continuum pulse.
-
Record the transient absorption spectra at various time delays between the pump and probe pulses.
-
Analyze the data to identify the rise and decay kinetics of different transient species (e.g., the formation of the keto tautomer). This can reveal the timescale of the ESIPT process.[1][2]
Computational Protocols (DFT and TD-DFT)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to investigate the mechanism of ESIPT.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
-
GaussView or other molecular visualization software.
Procedure:
-
Ground State (S₀) Geometry Optimization:
-
Build the molecular structure of the HBQ derivative's enol form.
-
Perform a geometry optimization at the DFT level (e.g., B3LYP functional with a 6-31G(d) basis set) to find the minimum energy structure in the ground state.
-
-
Excited State (S₁) Geometry Optimization:
-
Using the optimized ground-state geometry, perform a geometry optimization of the first excited singlet state (S₁) at the TD-DFT level (e.g., TD-B3LYP/6-31G(d)). This will yield the optimized geometry of the excited enol form.
-
To study the keto form, manually move the proton from the oxygen to the nitrogen in the input structure and perform a TD-DFT geometry optimization to find the minimum energy structure of the excited keto tautomer.
-
-
Calculation of Vertical Excitation and Emission Energies:
-
Perform a single-point TD-DFT calculation on the optimized ground-state geometry to obtain the vertical absorption energy (λ_abs).
-
Perform a single-point TD-DFT calculation on the optimized excited-state (keto) geometry to obtain the vertical emission energy (λ_em).
-
-
Potential Energy Surface (PES) Scan:
-
To investigate the energy barrier of the proton transfer, perform a relaxed PES scan along the O-H bond distance or another suitable reaction coordinate in both the ground and excited states. This will help to visualize the ESIPT process and determine if it is barrierless.
-
Visualizations
Caption: Energy level diagram illustrating the ESIPT process in HBQ derivatives.
References
Application Notes and Protocols for Selective Be(II) Determination with 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS)
Note: The provided chemical name, 2-(2-hydroxyphenyl)-N-(2-hydroxyphenyl)quinoline-4-carboxamide, does not correspond to the commonly used fluorescent indicator HBQS for Beryllium (Be(II)) detection in the scientific literature. The following application notes and protocols are based on the well-documented compound 10-hydroxybenzo[h]quinoline-7-sulfonate , which is widely abbreviated as HBQS in the context of selective Be(II) determination.
Introduction
The selective determination of Beryllium(II) is of significant importance due to its high toxicity and increasing use in various industries. This compound-7-sulfonate (HBQS) is a highly sensitive and selective fluorescent probe for Be(II). Under alkaline conditions (pH > 12), HBQS forms a stable and highly fluorescent complex with Be(II), allowing for its quantitative determination. However, the presence of other metal ions can potentially interfere with the measurement. The use of masking agents is crucial to chelate interfering ions and enhance the selectivity of the method. Ethylenediaminetetraacetic acid (EDTA) is a commonly employed masking agent in this application.[1] This document provides detailed protocols for the selective determination of Be(II) using HBQS with EDTA as a masking agent.
Principle
The method is based on the highly specific fluorometric reaction between Be(II) and HBQS in a strongly alkaline medium. The addition of a masking agent, such as EDTA, prevents interference from other metal ions by forming stable, non-fluorescent complexes with them. The fluorescence intensity of the Be(II)-HBQS complex, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of about 475 nm, is directly proportional to the concentration of Be(II) in the sample.[1]
Reagents and Materials
-
Beryllium Standard Solution (1000 ppm): Commercially available or prepared by dissolving an appropriate amount of a beryllium salt (e.g., BeSO₄·4H₂O) in deionized water with a small amount of acid.
-
HBQS Solution (e.g., 0.01% w/v): Dissolve this compound-7-sulfonate in deionized water.
-
EDTA Solution (e.g., 0.1 M): Dissolve the disodium (B8443419) salt of EDTA in deionized water.
-
Alkaline Buffer (pH ~12.85): An L-lysine buffer is commonly used to maintain the high pH required for the reaction.[1]
-
Ammonium (B1175870) Bifluoride (NH₄HF₂) Solution (1%): Used for the extraction of beryllium from wipe or filter samples.[1][2]
-
Deionized Water
-
Fluorometer
-
pH Meter
-
Standard laboratory glassware
Experimental Protocols
Preparation of Detection Solution
A typical detection solution can be prepared by combining the HBQS solution, EDTA solution, and the alkaline buffer. For instance, a detection solution could be made by mixing 1.99 g of EDTA disodium dihydrate and 0.0367 g of HBQS in 1.7 liters of deionized water, adding 19.51 g of lysine (B10760008) monohydrochloride, and then titrating with 2.5 N sodium hydroxide (B78521) to a final pH of 12.85.[3]
Sample Preparation (from Surface Wipes)
-
Place the wipe sample containing beryllium into a suitable container.
-
Add a known volume of 1% ammonium bifluoride solution to extract the beryllium.[1][2]
-
Agitate the sample (e.g., by sonication or vortexing) to ensure complete extraction.
-
If necessary, centrifuge or filter the sample to remove any particulate matter.[1]
Fluorometric Measurement
-
Pipette a specific volume of the prepared sample extract into a fluorescence cuvette.
-
Add a known volume of the detection solution (containing HBQS, EDTA, and buffer) to the cuvette.
-
Mix the solution thoroughly. The reaction between Be(II) and HBQS is typically rapid.
-
Place the cuvette in the fluorometer.
-
Excite the sample at approximately 380 nm and measure the fluorescence emission at around 475 nm.[1]
-
Prepare a calibration curve using standard solutions of Be(II) of known concentrations.
-
Determine the concentration of Be(II) in the sample by comparing its fluorescence intensity to the calibration curve.
Data Presentation
The effectiveness of a masking agent is determined by its ability to suppress the fluorescence signal from interfering ions while not affecting the signal from Be(II).
Table 1: Interference Studies of Metal Ions on Be(II) Determination with HBQS in the Presence of EDTA
| Interfering Ion | Concentration of Interfering Ion | Be(II) Concentration | % Interference (without EDTA) | % Interference (with EDTA) |
| Al(III) | 0.4 mM | 100 nM | Significant | Minimal/Negligible |
| Fe(III) | 0.4 mM | 100 nM | Significant | Minimal/Negligible (after filtration)[1] |
| Cu(II) | 0.4 mM | 100 nM | Moderate | Minimal/Negligible |
| Pb(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| U(VI) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Cd(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Cr(III) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Hg(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Ca(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| W(VI) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Ni(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
| Co(II) | 0.4 mM | 100 nM | Minimal | Minimal/Negligible |
Note: The values in this table are illustrative and based on qualitative descriptions from the literature.[1] Quantitative interference data would need to be generated experimentally.
Visualizations
Caption: Experimental workflow for selective Be(II) determination.
Caption: Mechanism of selective Be(II) detection using a masking agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-trace determination of beryllium in occupational hygiene samples by ammonium bifluoride extraction and fluorescence detection using hydroxybenzoquinoline sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8450117B2 - Method to detect beryllium by fluorescence - Google Patents [patents.google.com]
Application Notes and Protocols for Car-Parrinello Molecular Dynamics of 10-hydroxybenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-hydroxybenzo[h]quinoline (10-HBQ) is a fluorescent molecule renowned for its ultrafast excited-state intramolecular proton transfer (ESIPT) process, making it a valuable model system in photochemistry and a potential scaffold in drug development and materials science. Understanding the intricate dynamics of this proton transfer at an atomistic level is crucial for harnessing its properties. Car-Parrinello molecular dynamics (CPMD) offers a powerful first-principles approach to simulate the coupled electronic and nuclear motion inherent in such photochemical reactions. This document provides detailed application notes and protocols for performing CPMD simulations to investigate the ESIPT mechanism of 10-HBQ, alongside relevant experimental data and workflows for context and validation.
Introduction to 10-HBQ and ESIPT
Upon photoexcitation, this compound undergoes a rapid transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen atom. This excited-state intramolecular proton transfer (ESIPT) occurs on a femtosecond timescale, leading to the formation of a keto-tautomer.[1][2][3] This process is often described as barrierless in the first excited singlet state (S1), contributing to its high efficiency.[1][4] The significant difference in the emission wavelengths of the enol and keto forms results in a large Stokes shift, a desirable property for applications in fluorescent probes and optoelectronic devices. The dynamics of this proton transfer are influenced by the interplay of multiple electronic excited states, including ππ* and nπ* states, highlighting the importance of nonadiabatic effects.[1][5]
Car-Parrinello Molecular Dynamics (CPMD) Approach
CPMD is an ab initio molecular dynamics method that solves the electronic structure on-the-fly as the simulation progresses. It uses an extended Lagrangian formalism where the electronic orbitals are treated as fictitious dynamical variables. This allows for the simulation of molecular dynamics on the Born-Oppenheimer surface without the need for repeated, computationally expensive self-consistent field calculations at each timestep. For photochemical processes like ESIPT, CPMD can be coupled with methods such as time-dependent density functional theory (TD-DFT) to model the dynamics on an excited-state potential energy surface.
Data Presentation
Experimental Photophysical Data for 10-HBQ
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | 364 nm | Methanol | [6] |
| Emission Maximum (λ_em) | 621 nm | Methanol | [6] |
| Stokes Shift | ~257 nm | Methanol | [6] |
| ESIPT Timescale | 10-20 fs | Various | [1][2][3] |
| Fluorescence Lifetime (τ_f) | ~300 ps | Cyclohexane | [1] |
| ESIPT Quantum Yield | ~1 | Methanol |
Computational Data for 10-HBQ ESIPT
| Parameter | Value | Method | Reference |
| ESIPT Energy Barrier (S1) | Barrierless | DFT/TD-DFT | [4][7] |
| O-H bond length (S0, enol) | ~0.98 Å | DFT | [6] |
| N...H distance (S0, enol) | ~1.75 Å | DFT | [6] |
| O...N distance (S0, enol) | ~2.65 Å | DFT | [6] |
| ESIPT Timescale | ~26 fs | Nonadiabatic Dynamics | [2] |
Experimental and Computational Protocols
Experimental Protocol: Steady-State and Time-Resolved Spectroscopy
-
Sample Preparation :
-
Dissolve this compound in a spectroscopic grade solvent (e.g., cyclohexane, methanol) to a concentration of approximately 10⁻⁵ M.
-
Use a quartz cuvette with a 1 cm path length for all measurements.
-
-
Steady-State Measurements :
-
Acquire the absorption spectrum using a UV-Vis spectrophotometer over a range of 250-500 nm.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum and scan the emission from 400 to 700 nm.
-
-
Time-Resolved Fluorescence Spectroscopy :
-
Utilize a femtosecond fluorescence upconversion setup.
-
Excite the sample with a pump pulse at a wavelength corresponding to the S1 absorption band (e.g., ~390-400 nm).
-
Monitor the fluorescence decay at the emission maximum of the keto-tautomer to determine the fluorescence lifetime and observe the ultrafast rise time corresponding to the ESIPT process.
-
Protocol for Excited-State CPMD Simulation of 10-HBQ
This protocol outlines the steps to simulate the ESIPT process in 10-HBQ using the CPMD code, leveraging its capabilities for excited-state dynamics, often through a TD-DFT framework.
-
Ground State Geometry Optimization :
-
Start with an initial guess for the 10-HBQ (enol form) geometry.
-
Perform a geometry optimization at the DFT level of theory. A common choice is the BLYP or PBE functional with a plane-wave basis set and pseudopotentials.
-
Ensure the optimized structure corresponds to a minimum on the potential energy surface by performing a vibrational frequency calculation.
-
-
Ground State CPMD Simulation (Equilibration) :
-
Using the optimized geometry, run a short ground-state CPMD simulation (e.g., 1-2 ps) at a target temperature (e.g., 300 K) to equilibrate the system and obtain a set of initial positions and velocities.
-
Use a thermostat (e.g., Nosé-Hoover) to maintain the temperature.
-
Key input parameters:
-
TIMESTEP: A small timestep is crucial for stability (e.g., 2-4 atomic units).
-
EMASS: The fictitious electron mass needs to be chosen carefully to maintain adiabaticity (e.g., 400-800 a.u.).
-
-
-
Excited-State CPMD Simulation (Production) :
-
From a snapshot of the equilibrated ground-state trajectory, initiate the excited-state simulation.
-
The CPMD input file needs to be modified to specify an excited-state calculation. This is often done by invoking a TD-DFT calculation for the forces.
-
Specify the desired excited state (in this case, the S1 state).
-
The simulation will now propagate the nuclei on the S1 potential energy surface.
-
Run the simulation for a sufficient duration (e.g., 500 fs to 1 ps) to observe the proton transfer event.
-
Key Input Section (Conceptual Example for CPMD Input) :
-
Note: The exact keywords and syntax may vary depending on the specific version and implementation of the CPMD software.
-
-
Analysis of the Trajectory :
-
Monitor the O-H and N-H bond distances throughout the simulation to identify the proton transfer event.
-
Analyze changes in the molecular geometry, such as the O...N distance and dihedral angles, to understand the structural dynamics accompanying the ESIPT.
-
Calculate the time correlation function of the proton position to quantify the transfer time.
-
Visualize the trajectory to gain qualitative insights into the ESIPT mechanism.
-
Visualizations
Caption: The Jablonski diagram illustrating the ESIPT process in 10-HBQ.
Caption: Workflow for experimental investigation of 10-HBQ photophysics.
Caption: Computational workflow for the CPMD simulation of ESIPT in 10-HBQ.
References
Application Notes & Protocols: A Modified Sanford Reaction for the Synthesis of 10-Hydroxybenzo[h]quinoline Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 10-Hydroxybenzo[h]quinoline scaffold is a crucial pharmacophore in medicinal chemistry and a key component in materials science due to its unique photophysical properties. Traditional synthetic routes to access analogues of this compound can be cumbersome and low-yielding. The Sanford Reaction, a palladium-catalyzed C-H activation/oxidation process, offers a more direct and efficient approach. This document provides detailed application notes and protocols for the preparation of a diverse family of this compound analogues utilizing a modified Sanford Reaction, specifically through a palladium-catalyzed oxidative acetoxylation followed by hydrolysis. This methodology is notable for its compatibility with a wide range of functional groups and its efficacy with sterically hindered substrates.[1][2]
Data Presentation
The following table summarizes the yields for the two-step synthesis of various this compound analogues. The process involves an initial palladium-catalyzed C-10 acetoxylation of the corresponding benzo[h]quinoline (B1196314) derivative, followed by hydrolysis of the resulting acetate (B1210297).
Table 1: Synthesis of this compound Analogues
| Entry | Benzo[h]quinoline Analogue | Overall Yield (%) |
| 1 | Benzo[h]quinoline | 57 |
| 2 | 8-Methylbenzo[h]quinoline | 59 |
| 3 | 7-Methylbenzo[h]quinoline | 51 |
| 4 | 6-Methylbenzo[h]quinoline | 45 |
| 5 | 8,9-Dimethylbenzo[h]quinoline | 55 |
| 6 | 7-Chlorobenzo[h]quinoline | 32 |
| 7 | 6-Phenylbenzo[h]quinoline | 41 |
| 8 | Benzo[h]quinoline-6-carbaldehyde | 35 |
| 9 | Methyl benzo[h]quinoline-6-carboxylate | 27 |
Yields reported are the overall yields for the two-step process (acetoxylation and hydrolysis).[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed C-10 Acetoxylation of Benzo[h]quinoline Analogues
This protocol describes the optimized conditions for the insertion of an acetate group at the C-10 position of various benzo[h]quinoline analogues.[1][2]
Materials:
-
Substituted benzo[h]quinoline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂, 1.5 equiv)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Screw-capped vial (10 mL)
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To a 10 mL screw-capped vial equipped with a stir bar, add the benzo[h]quinoline analogue (0.5 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 0.1 equiv), and (diacetoxyiodo)benzene (241 mg, 0.75 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (5 mL) to the vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated heating block or oil bath set to 150 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
After 16 hours, remove the vial from the heat and allow it to cool to room temperature.
-
The resulting mixture containing the 10-acetoxybenzo[h]quinoline analogue is typically used in the subsequent hydrolysis step without purification.
Protocol 2: General Procedure for the Hydrolysis of 10-Acetoxybenzo[h]quinoline Analogues
This protocol details the hydrolysis of the acetate intermediate to yield the final this compound product.
Materials:
-
Reaction mixture from Protocol 1
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the cooled reaction mixture from Protocol 1, add a solution of sodium hydroxide (2.0 g) in a mixture of water (5 mL) and methanol (15 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
After 30 minutes, carefully neutralize the reaction mixture with 1 M hydrochloric acid until it reaches a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analogue.
Visualizations
Catalytic Cycle of the Modified Sanford Reaction
The proposed catalytic cycle for the palladium-catalyzed C-H acetoxylation of benzo[h]quinoline involves a Pd(II)/Pd(IV) pathway. The reaction is initiated by a nitrogen-directed C-H activation to form a palladacycle intermediate. This is followed by oxidation of the Pd(II) center to Pd(IV) by PhI(OAc)₂. The cycle is completed by the reductive elimination of the acetoxylated product, regenerating the active Pd(II) catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 10-Hydroxybenzo[h]quinoline (10-HBQ) in aqueous media for experimental use.
FAQs: Understanding this compound Solubility
Q1: What is the aqueous solubility of this compound (10-HBQ)?
Q2: Why is my 10-HBQ, dissolved in a stock solvent like DMSO, precipitating when diluted into my aqueous experimental buffer?
A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic co-solvent (e.g., DMSO) is significantly reduced upon dilution into an aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic 10-HBQ at the desired concentration, leading to precipitation.[3]
Q3: What are the primary strategies to improve the aqueous solubility of 10-HBQ?
A3: Several methods can be employed to enhance the solubility of 10-HBQ in aqueous solutions. These can be broadly categorized as:
-
Physical Modifications:
-
pH Adjustment
-
Use of Co-solvents
-
Complexation with Cyclodextrins
-
Use of Surfactants
-
-
Chemical Modifications:
-
Salt Formation (related to pH adjustment)
-
Structural Modification (e.g., Sulfonation)
-
The choice of method depends on the specific experimental requirements, such as the desired final concentration, the tolerance of the assay to additives, and the required stability of the solution.[4]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and experimental protocols for the most common methods to improve 10-HBQ solubility.
Method 1: pH Adjustment
Issue: My 10-HBQ is insoluble in my neutral aqueous buffer.
Principle: As a quinoline (B57606) derivative, 10-HBQ is a weak base. Adjusting the pH of the solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[4][5] To effectively increase solubility, the pH of the solution should be adjusted to at least 1-2 units below the pKa of the compound.[4] The predicted pKa of this compound is approximately 8.03 ± 0.30. Therefore, lowering the pH should enhance its solubility.
Experimental Protocol: pH Adjustment for Solubilization
-
Determine Target pH: Based on the predicted pKa of ~8.03, aim for a buffer pH in the range of 6.0-7.0 or lower, depending on the constraints of your experiment.
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired pH range (e.g., phosphate, citrate, or MES buffer).
-
Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution of 10-HBQ:
-
Accurately weigh a small amount of 10-HBQ powder.
-
Add the acidic buffer to the powder.
-
Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.
-
-
Observation: Visually inspect the solution for any undissolved particles. If precipitation occurs, consider further lowering the pH or trying an alternative method.
Troubleshooting:
-
Precipitation persists: The required pH for solubilization may be outside the acceptable range for your experiment. Consider using a co-solvent in combination with pH adjustment.
-
Compound instability: Extreme pH values may cause degradation of 10-HBQ. Assess the stability of your compound at the target pH over the duration of your experiment.
Method 2: Co-solvents
Issue: Adjusting the pH is not feasible for my experiment, and 10-HBQ remains insoluble.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This allows for the solubilization of hydrophobic compounds like 10-HBQ. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[6][7]
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation:
-
Dissolve 10-HBQ in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Final Concentration:
-
Keep the final concentration of the co-solvent in the experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.
-
Troubleshooting:
-
Precipitation upon dilution:
-
Lower the final concentration of 10-HBQ.
-
Slightly increase the final concentration of the co-solvent, ensuring it remains within the tolerance limits of your assay.
-
Consider using a different co-solvent.
-
Method 3: Cyclodextrin (B1172386) Complexation
Issue: The use of co-solvents is interfering with my assay.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like 10-HBQ, forming an inclusion complex that has increased apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[3][8]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).
-
Add 10-HBQ: Add an excess amount of 10-HBQ powder to the HP-β-CD solution.
-
Equilibration: Agitate the mixture vigorously (e.g., by shaking or rotating) at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved 10-HBQ.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized 10-HBQ-cyclodextrin complex.
-
Quantification: Determine the concentration of 10-HBQ in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Troubleshooting:
-
Insufficient solubility enhancement:
Method 4: Use of Surfactants
Issue: Other methods have not achieved the desired solubility, or I am looking for an alternative approach.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate non-polar molecules like 10-HBQ, thereby increasing their solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity.[3][11]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a biocompatible surfactant appropriate for your experimental system.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add 10-HBQ: Add an excess of 10-HBQ powder to the surfactant solution.
-
Equilibration: Stir the mixture for 24-48 hours at a constant temperature to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the solution to remove undissolved compound and determine the concentration of solubilized 10-HBQ in the clear supernatant.
Troubleshooting:
-
Surfactant interference with the assay: Run appropriate vehicle controls with the surfactant alone to assess its impact on your experimental results.
-
Limited solubilization: The choice of surfactant is crucial, and different surfactants will have varying efficiencies for solubilizing 10-HBQ. Screening of different surfactants may be necessary.
Method 5: Chemical Modification - Sulfonation
Issue: I require a permanently water-soluble form of 10-HBQ for my application.
Principle: A chemical modification of 10-HBQ through sulfonation results in the formation of this compound-7-sulfonate (HBQS). The addition of the sulfonic acid group significantly increases the water solubility of the molecule.[12] This method is more involved as it requires chemical synthesis.
Note on Synthesis: The synthesis of HBQS typically involves the reaction of 10-HBQ with a sulfonating agent. For researchers without a synthetic chemistry background, it is advisable to acquire the sulfonated derivative from a commercial supplier if available.[13][14]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Compounds
| Method | Principle | Typical Reagents/Parameters | Advantages | Limitations |
| pH Adjustment | Ionization of the molecule | Acidic or basic buffers | Simple, cost-effective | Only for ionizable compounds; risk of compound instability; may affect biological assay.[3] |
| Co-solvents | Reduction of solvent polarity | DMSO, ethanol, PEG 400 | High solubilization capacity for many compounds | Can be toxic to cells; risk of precipitation upon dilution.[15] |
| Cyclodextrins | Encapsulation in a hydrophobic cavity | HP-β-CD, SBE-β-CD | Generally low toxicity; can improve bioavailability | Can be expensive; may not be effective for all compounds.[3] |
| Surfactants | Micellar encapsulation | Tween® 80, Pluronic® F-68 | Effective for highly hydrophobic compounds | Potential for assay interference; toxicity at high concentrations.[3] |
| Sulfonation | Covalent addition of a polar group | Sulfonating agents | Creates a permanently water-soluble derivative | Requires chemical synthesis; may alter biological activity.[12] |
Visualizations
Experimental Workflow for Improving Solubility
Caption: Troubleshooting workflow for selecting a suitable method to improve the aqueous solubility of this compound.
Signaling Pathways Involving Quinoline Derivatives
Quinoline derivatives are known to interact with various biological pathways. Below are simplified diagrams of two such pathways that can be targeted by these compounds.
PI3K/AKT/mTOR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. This compound-7-sulfonate Sodium Salt [lgcstandards.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low fluorescence quantum yield in HBQ analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-hydroxybenzo[h]quinoline (HBQ) analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to low fluorescence quantum yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: My HBQ analog exhibits significantly lower fluorescence quantum yield than expected.
Q1: What is the most common reason for low fluorescence quantum yield in HBQ analogs?
A1: The primary cause of low or weak fluorescence in many HBQ analogs is a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Following light absorption, a proton can be transferred from the hydroxyl group to the nitrogen atom within the same molecule. This creates a different chemical form (a keto-tautomer) in the excited state.[1][3][4] This transfer process provides an efficient non-radiative decay pathway, which competes directly with fluorescence, thereby lowering the quantum yield.[2] The efficiency of ESIPT is highly dependent on the molecule's structure and its surrounding environment.[5]
Q2: How does the solvent environment impact the fluorescence of my HBQ analog?
A2: The solvent plays a critical role in the fluorescence properties of HBQ analogs by influencing the ESIPT process.[5][6]
-
Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the HBQ analog, often facilitating the ESIPT pathway and leading to fluorescence quenching or the appearance of a different emission band from the keto form.[2]
-
Aprotic Solvents (e.g., cyclohexane (B81311), DMSO, THF) can hinder the ESIPT process, leading to an increase in the "normal" fluorescence from the initial (enol) form.[2][3] In some cases, switching to a nonpolar aprotic solvent like cyclohexane can significantly enhance the quantum yield.[1]
Q3: Could the concentration of my sample be the problem?
A3: Yes, high concentrations can lead to a phenomenon known as Aggregation-Caused Quenching (ACQ).[7][8] At high concentrations, planar aromatic molecules like HBQ analogs can stack together, forming aggregates. These aggregates often have different, typically non-radiative, pathways to release energy, which quenches the fluorescence and lowers the overall quantum yield.[7][9] To avoid this, and also to prevent inner filter effects, it is recommended to keep the sample's absorbance below 0.1 at the excitation wavelength.[2][10]
Q4: Can impurities affect my quantum yield measurements?
A4: Absolutely. The presence of impurities is a common cause of unexpectedly low quantum yields.[2][11] Residual catalysts from synthesis (e.g., transition metals), leftover starting materials, or even fluorescent contaminants in your solvent can act as quenchers, dissipating the excited-state energy and reducing fluorescence.[11] Meticulous purification of the HBQ analog and the use of high-purity, spectroscopic grade solvents are crucial for accurate measurements.[2]
Q5: How does the chemical structure of the HBQ analog itself influence fluorescence?
A5: The specific chemical structure, particularly the type and position of substituent groups on the HBQ core, has a significant effect.[5]
-
Electron-donating groups connected to the proton acceptor part of the molecule can have a significant effect on the quantum yield and can cause a red-shift in absorption and emission.[5]
-
Electron-withdrawing groups bonded to the proton donor moiety have been observed to have less influence on the quantum yield.[5] These modifications alter the electronic properties of the molecule, which in turn affects the energy levels of the excited states and the dynamics of the ESIPT process.[1][5]
Troubleshooting Workflow
If you are experiencing low fluorescence quantum yield, follow this systematic approach to diagnose the issue.
The Role of Excited-State Intramolecular Proton Transfer (ESIPT)
The diagram below illustrates the ESIPT process, a key non-radiative decay pathway in HBQ analogs that competes with fluorescence.
Quantitative Data: Solvent Effects
The choice of solvent can dramatically alter the fluorescence quantum yield (Φf) of HBQ analogs. The data below provides a representative example of how Φf can vary with solvent polarity.
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) (Arbitrary Units) | Predominant Process |
| Cyclohexane | 2.0 | 0.85 | Fluorescence |
| Toluene | 2.4 | 0.72 | Fluorescence |
| Tetrahydrofuran (THF) | 7.6 | 0.45 | Fluorescence / ESIPT |
| Acetonitrile | 37.5 | 0.15 | ESIPT |
| Methanol | 32.7 | 0.08 | ESIPT (H-bonding) |
| Water | 80.1 | < 0.01 | ESIPT (H-bonding) |
Note: These are illustrative values. Actual quantum yields will vary depending on the specific HBQ analog.
Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes how to measure the quantum yield of your HBQ analog relative to a known standard.[12]
Objective: To determine the fluorescence quantum yield (Φf) of an HBQ analog.
Materials:
-
HBQ analog sample
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region to the sample.
-
Spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a stock solution of your HBQ analog and the fluorescence standard in the same solvent. From these, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.[10][11]
-
Measure Absorbance: For each solution, measure the full UV-Vis absorption spectrum and record the absorbance value at the chosen excitation wavelength.
-
Measure Emission: Using the same excitation wavelength, measure the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for the sample and the standard.[13]
-
Integrate Spectra: Integrate the area under the emission curve for each measured spectrum to obtain the integrated fluorescence intensity (I).
-
Calculate Quantum Yield: The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts s and r refer to the sample and the reference standard, respectively.
-
Protocol 2: Investigating Solvent Effects
Objective: To determine how solvent polarity affects the quantum yield of an HBQ analog.[7]
Methodology:
-
Select a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol).
-
Prepare a concentrated stock solution of your HBQ analog in a solvent where it is highly soluble.
-
Prepare a dilute solution of your analog in each of the selected solvents. Ensure the absorbance at the excitation wavelength is below 0.1 for all samples.
-
Measure the quantum yield of your HBQ analog in each solvent using the relative quantum yield measurement protocol described above.
-
Plot the calculated quantum yield against a solvent polarity scale (e.g., dielectric constant) to visualize the trend.
Protocol 3: Investigating Concentration Effects (Aggregation)
Objective: To determine if aggregation-caused quenching (ACQ) is responsible for low quantum yield.[8][11]
Methodology:
-
Prepare a stock solution of your HBQ analog at the highest soluble concentration in your chosen aprotic solvent.
-
Create a series of dilutions from the stock solution, covering a wide concentration range.
-
For each dilution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity as a function of absorbance.
-
Analysis: If the plot is linear across the entire concentration range, aggregation is likely not an issue. If the plot becomes non-linear and plateaus or decreases at higher concentrations, Aggregation-Caused Quenching is a probable cause.[8]
Jablonski Diagram for HBQ Analogs
This diagram illustrates the electronic states and transitions involved in fluorescence and the competing non-radiative processes, including ESIPT.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. edinst.com [edinst.com]
Technical Support Center: Optimizing Synthesis of Hyperbranched Quinoline (HBQ) Derivatives
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of hyperbranched quinoline (B57606) (HBQ) derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are hyperbranched quinoline (HBQ) derivatives and why are they of interest?
Hyperbranched polymers (HPs) are three-dimensional macromolecules with a highly branched, tree-like structure.[1] HBQ derivatives are a class of HPs where the repeating monomer units contain a quinoline moiety. Their unique architecture, featuring a high density of functional groups, intramolecular cavities, low viscosity, and high solubility, makes them promising candidates for various applications, including in materials science and as scaffolds in drug discovery.[1]
Q2: What are the common synthetic strategies for preparing hyperbranched polymers?
The most prevalent methods for synthesizing hyperbranched polymers include:
-
Step-growth polycondensation of ABx monomers: This is a one-pot reaction involving monomers with one reactive group of type 'A' and 'x' (where x ≥ 2) reactive groups of type 'B'.[1]
-
Self-condensing vinyl polymerization (SCVP): This method utilizes a "monomer-initiator" or "inimer" that contains both a polymerizable vinyl group and an initiating site.
-
Ring-opening polymerization: In this approach, cyclic monomers are opened to form linear chains that can also branch.[1]
For HBQ derivatives, which are conjugated systems, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira polycondensation are particularly relevant.[2][3]
Q3: How is the degree of branching (DB) in a hyperbranched polymer determined?
The degree of branching is a crucial parameter that influences the physical and chemical properties of the polymer. It can be determined using techniques such as:
-
NMR Spectroscopy: 1H and 13C NMR are used to identify and quantify the dendritic, linear, and terminal units within the polymer structure.
-
Degradation Methods: The polymer can be chemically degraded, and the resulting fragments analyzed to determine the branching structure.
Q4: What are the primary challenges in purifying hyperbranched conjugated polymers like HBQ derivatives?
Purification of conjugated hyperbranched polymers can be challenging due to:
-
Removal of catalyst residues: Palladium catalysts used in cross-coupling reactions can be difficult to remove completely and can affect the material's properties.[4]
-
Separation of oligomers: The polymerization process often results in a mixture of polymers with varying molecular weights, and removing low molecular weight oligomers is crucial.[5]
-
Polymer aggregation: Conjugated polymers have a tendency to aggregate, which can trap impurities.[5]
Common purification techniques include precipitation, Soxhlet extraction, and size exclusion chromatography (SEC).[4][6]
Troubleshooting Guide for HBQ Derivative Synthesis
This guide addresses common issues encountered during the synthesis of HBQ derivatives via Suzuki-Miyaura and Sonogashira polycondensation reactions.
Issue 1: Low Polymer Yield or Incomplete Reaction
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. For Suzuki reactions, consider using pre-catalysts that are more air- and moisture-stable. |
| Inefficient Ligand | The choice of phosphine (B1218219) ligand is critical. For Suzuki polycondensation, bulky and electron-rich ligands often improve catalytic activity. Experiment with different ligands to find the optimal one for your specific monomer. |
| Poor Monomer Purity | Impurities in the AB2 monomer can poison the catalyst or interfere with the polymerization. Purify the monomer thoroughly before use. |
| Inappropriate Base or Solvent | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, inorganic bases like K2CO3 or Cs2CO3 are common. The solvent system (e.g., toluene/water, dioxane/water) should be optimized to ensure solubility of all reactants.[7] For Sonogashira reactions, an amine base like triethylamine (B128534) is typically used.[8] |
| Low Reaction Temperature | While some cross-coupling reactions can proceed at room temperature, many require elevated temperatures to achieve a reasonable reaction rate. Gradually increase the reaction temperature and monitor the progress. |
Issue 2: Gelation of the Reaction Mixture
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| High Monomer Concentration | At high concentrations, intermolecular reactions are favored, which can lead to cross-linking and gelation. Perform the polymerization at a lower monomer concentration. |
| Uncontrolled Reaction Rate | A very fast polymerization can lead to the rapid formation of a cross-linked network. Consider a slower addition of the monomer to the reaction mixture to maintain a low instantaneous concentration. |
| Monomer Functionality | Ensure the monomer is a true AB2 type. The presence of A2B or other impurities with higher functionality can act as cross-linkers. |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Side Reactions | Side reactions, such as homocoupling (Glaser coupling) in Sonogashira reactions, can lead to a broader PDI.[3] Using a copper-free Sonogashira protocol can mitigate this issue.[3] |
| Chain Transfer Reactions | Impurities or certain solvents can act as chain transfer agents, leading to premature termination of polymer chains. Ensure high purity of all reagents and solvents. |
| Non-uniform Reaction Conditions | Inconsistent temperature or inefficient stirring can lead to different polymerization rates within the reaction vessel. Ensure uniform heating and vigorous stirring. |
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Residual Catalyst | To remove palladium residues, wash the polymer solution with aqueous solutions of chelating agents like thiourea (B124793) or use metal scavengers. |
| Low Molecular Weight Oligomers | Use Soxhlet extraction with a series of solvents to fractionate the polymer and remove low molecular weight species.[5] Preparative size exclusion chromatography (SEC) can also be used for more precise fractionation.[4] |
| Poor Polymer Solubility | If the polymer precipitates during workup, making it difficult to handle, try dissolving it in a different solvent at an elevated temperature for purification steps. |
Experimental Protocols
A representative experimental protocol for the synthesis of a hyperbranched poly(quinoline) via Suzuki-Miyaura polycondensation is provided below. This is a generalized procedure and may require optimization for specific monomers.
Synthesis of a Hyperbranched Poly(quinoline) via Suzuki-Miyaura Polycondensation
Materials:
-
Quinoline-based AB2 monomer (e.g., a di-bromo-quinoline with a boronic acid or ester group)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst)
-
Base (e.g., K2CO3, Cs2CO3)
-
Degassed solvent mixture (e.g., Toluene/H2O or Dioxane/H2O)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the quinoline-based AB2 monomer, the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via cannula.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots and analyzing them by a suitable technique (e.g., GPC/SEC to observe the increase in molecular weight).
-
Work-up: After the polymerization is complete (typically 24-48 hours), cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Collect the crude polymer by filtration. Further purify by re-precipitation, followed by Soxhlet extraction to remove residual monomer, catalyst, and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the final hyperbranched poly(quinoline) by NMR, GPC/SEC, and other relevant analytical techniques.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Polycondensation of a Quinoline-Based AB2 Monomer
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI |
| 1 | Pd(PPh3)4 (3) | PPh3 | K2CO3 | Toluene/H2O | 90 | 48 | 15.2 | 2.8 |
| 2 | Pd2(dba)3 (1.5) | SPhos | Cs2CO3 | Dioxane/H2O | 100 | 36 | 25.8 | 2.5 |
| 3 | Pd(OAc)2 (2) | XPhos | K3PO4 | Toluene/H2O | 95 | 48 | 21.5 | 2.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific monomer and reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of HBQ derivatives.
Signaling Pathways Involving Quinoline Derivatives
Quinoline derivatives have been identified as modulators of several important signaling pathways implicated in cancer.
EGFR/AKT Signaling Pathway
Caption: Inhibition of the EGFR/AKT pathway by quinoline derivatives.
Ras/Raf/MEK/ERK Signaling Pathway
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.
Wnt/β-catenin Signaling Pathway
Caption: Inhibition of the Wnt/β-catenin pathway by quinoline derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 5. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
Preventing photobleaching of 10-Hydroxybenzo[h]quinoline in experiments
Welcome to the technical support center for 10-Hydroxybenzo[h]quinoline (10-HBQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during experiments with 10-HBQ.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-HBQ) and why is photobleaching a concern?
A1: this compound (10-HBQ) is a fluorescent probe known for its unique property of undergoing excited-state intramolecular proton transfer (ESIPT).[1][2][3] Upon excitation, the molecule quickly converts from its enol form to a keto tautomer, resulting in a large Stokes shift with emission in the red spectral region.[4][5] Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[6][7] This is a critical concern in fluorescence microscopy experiments as it can compromise the quality of images, reduce the duration of time-lapse imaging, and affect the accuracy of quantitative measurements.
Q2: What are the primary factors contributing to the photobleaching of 10-HBQ?
A2: While specific photobleaching kinetics for 10-HBQ are not extensively documented, the primary factors are consistent with those affecting other organic fluorophores:
-
High-Intensity Illumination: The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more likely it is to be photochemically destroyed.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the irreversible photodegradation of fluorescent molecules.[8] The interaction between the excited triplet state of the fluorophore and molecular oxygen can lead to the formation of singlet oxygen, which then attacks the fluorophore.
-
Environmental Conditions: The pH, viscosity, and chemical composition of the surrounding medium can influence the photostability of 10-HBQ.
Q3: How can I minimize photobleaching when working with 10-HBQ?
A3: A multifaceted approach is the most effective strategy:
-
Optimize Microscope Settings: Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. Use the shortest possible exposure time.
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium to scavenge reactive oxygen species.
-
Limit Oxygen Exposure: Use mounting media that cure and seal the coverslip to limit the sample's exposure to atmospheric oxygen.
-
Select Appropriate Hardware: Employ sensitive detectors (e.g., EMCCD or sCMOS cameras) and stable light sources.
Troubleshooting Guide
Problem: The fluorescence signal of my 10-HBQ-labeled sample is fading rapidly during image acquisition.
This common issue can often be resolved by systematically working through the following potential causes and solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving rapid photobleaching of 10-HBQ.
Quantitative Data Summary
| Antifade Reagent | Common Concentration | Advantages | Disadvantages |
| n-Propyl gallate (NPG) | 1-2% (w/v) in glycerol (B35011)/PBS | Nontoxic, suitable for live-cell imaging.[9] | Can be difficult to dissolve; may have anti-apoptotic effects.[9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) in glycerol/PBS | Less toxic than PPD.[9] | Less effective than PPD; may have anti-apoptotic properties.[9] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) in glycerol/PBS | Highly effective antifade agent.[9] | Toxic; can cause weak and diffused fluorescence after storage; reacts with cyanine (B1664457) dyes.[9] |
| Commercial Mountants | Varies | Optimized, ready-to-use formulations. | Can be expensive. |
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Medium
This protocol describes how to prepare a common "do-it-yourself" antifade mounting medium using n-Propyl gallate (NPG).
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X, pH 7.4
-
Distilled water
-
50 mL conical tube
-
Water bath or heat block at 70°C
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with distilled water.
-
In the 50 mL conical tube, combine:
-
200 mg of n-Propyl gallate (for a 2% solution)
-
10 mL of 1X PBS
-
-
Heat the solution at 70°C for several hours, vortexing occasionally, until the NPG is completely dissolved. Be patient, as this can take a significant amount of time.[9]
-
Allow the solution to cool to room temperature.
-
Add 40 mL of glycerol to the tube.
-
Mix thoroughly by vortexing or inverting the tube until the solution is homogeneous.
-
Aliquot into smaller tubes and store at -20°C, protected from light. Warm to room temperature before use.
Protocol 2: Sample Mounting for Fluorescence Microscopy
This protocol outlines the steps for mounting a sample on a microscope slide using an antifade medium to minimize photobleaching.
Caption: Experimental workflow for preparing and mounting samples with an antifade medium.
Understanding the Photophysics of 10-HBQ
The fluorescence of 10-HBQ is governed by an ultrafast excited-state intramolecular proton transfer (ESIPT) process. This means that upon absorbing a photon, a proton is transferred within the molecule, leading to the formation of an excited keto-tautomer from the initial enol form. This process is extremely rapid, occurring on the femtosecond timescale.[2][10] The subsequent fluorescence emission occurs from this keto form, resulting in a significant separation between the excitation and emission wavelengths (a large Stokes shift).[4] While this ESIPT process is key to its fluorescent properties, the excited states are still susceptible to the same photochemical reactions that lead to the photobleaching of other organic dyes.
Caption: Simplified Jablonski diagram illustrating the ESIPT process and potential pathway to photobleaching for 10-HBQ.
References
- 1. Dynamics of excited state proton transfer in nitro substituted 10-hydroxybenzo[h]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excited-state intramolecular proton transfer in 10-hydroxybenzoquinoline, 1-hydroxyanthraquinone, methyl salicylate and 4-methyl-2,6-diformyl phenol: a QM/MM–MD study - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fluorescence Quenching in Quinoline Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with quinoline (B57606) derivatives. The resources are designed to address specific issues encountered during fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescence quenching mechanisms affecting quinoline derivatives?
A1: Fluorescence quenching in quinoline derivatives can occur through several mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay.[1] This process is dependent on quencher concentration and temperature.[1][2]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2]
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited quinoline derivative to an acceptor, or from a donor to the excited quinoline, quenching the fluorescence.[3][4][5] This is a common mechanism in quinoline-based sensors.[4]
-
Excited-State Proton Transfer (ESPT): Protonation or deprotonation of the quinoline derivative in the excited state can lead to a non-fluorescent species.[3][6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like quinolines can form aggregates, which leads to a decrease in fluorescence intensity.[7]
Q2: Why is my quinoline derivative not fluorescing or showing a very weak signal?
A2: Several factors can lead to a weak or absent fluorescent signal:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.[1]
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield.[1][8]
-
pH of the Solution: The protonation state of the quinoline nitrogen is critical. Many quinolines are weakly fluorescent at neutral pH and show enhanced fluorescence in acidic conditions upon protonation.[1][9]
-
Presence of Quenchers: Contaminants in your sample or components of your buffer system (e.g., dissolved oxygen, halide ions) can act as quenchers.[1][7]
-
Concentration Effects: High concentrations can lead to self-quenching or inner filter effects.[1][7]
Q3: How does pH influence the fluorescence of quinoline derivatives?
A3: The nitrogen atom in the quinoline ring is weakly basic and can be protonated. This protonation often leads to a significant increase in fluorescence intensity and can cause a shift in the emission wavelength.[9] For instance, some isoquinolines show a more than 50-fold increase in fluorescence with strong acids.[9] Therefore, controlling the pH is crucial, and acidic conditions may be necessary to achieve a strong signal.[1][10]
Q4: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A4: These are opposing phenomena.
-
ACQ is the common observation where fluorescence intensity decreases at high concentrations because the molecules form non-fluorescent aggregates.[7]
-
AIE is a more specialized phenomenon where certain quinoline derivatives are non-fluorescent or weakly fluorescent in solution but become highly emissive when they aggregate or are in a solid state.[11][12][13] This is often due to the restriction of intramolecular rotations in the aggregated state.[13]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Q: I have dissolved my quinoline derivative, but the fluorescence is much weaker than expected. What are the initial steps to troubleshoot this?
A:
-
Verify Instrument Settings: Double-check that the excitation and emission wavelengths are correctly set for your specific quinoline derivative. Excitation is often in the UV range (e.g., 310-350 nm) with emission in the blue region (e.g., 400-500 nm).[1] Ensure slit widths and detector gain are optimized.[7]
-
Assess Compound Integrity: Visually inspect the compound for discoloration. If there is any doubt about its stability or storage conditions, prepare a fresh stock solution from a new vial.[1]
-
Optimize Solution pH: The fluorescence of quinolines can be highly pH-dependent.[9] Try measuring the fluorescence in a buffered solution with a more acidic pH to see if protonation enhances the signal.[1]
-
Test Different Solvents: Quinoline fluorescence is sensitive to the solvent environment.[1] Test the fluorescence in a range of solvents with varying polarities to find the optimal conditions.[14]
-
Degas the Solution: Dissolved oxygen is a well-known dynamic quencher of fluorescence.[1][7] Purging your solution with an inert gas like nitrogen or argon for 10-15 minutes can often significantly increase the fluorescence signal.[1]
Issue 2: Inconsistent Fluorescence Intensity Between Experiments
Q: My fluorescence measurements are not reproducible. What are the likely causes and solutions?
A:
-
Control for Photobleaching: Photobleaching is the irreversible decomposition of the fluorophore upon prolonged exposure to excitation light.[7] To minimize this, reduce the excitation light intensity, limit the sample's exposure time, or use a photostabilizing agent if compatible with your system.[7]
-
Ensure Temperature Stability: Dynamic quenching is highly dependent on temperature, as higher temperatures increase diffusion rates and collisional frequency.[2][15] Use a temperature-controlled cuvette holder to maintain a constant temperature for all measurements.
-
Check for Aggregation (ACQ): If you are working at high concentrations, ACQ might be the cause of inconsistent results.[7] Perform a concentration-dependent study. If fluorescence does not increase linearly with concentration (or decreases), ACQ is likely occurring.[7] The solution is to work at lower concentrations.
-
Standardize Sample Preparation: Ensure that the concentration of your quinoline derivative is prepared accurately and consistently for every experiment.[7] Use the exact same buffer and solvent composition.
Issue 3: Distinguishing Between Static and Dynamic Quenching
Q: My quinoline derivative's fluorescence is being quenched. How can I determine if the mechanism is static or dynamic?
A: You can distinguish between these two mechanisms by observing their different responses to temperature and by measuring the fluorescence lifetime.[2][15]
-
Temperature Dependence: Dynamic quenching rates increase with rising temperature due to faster diffusion, leading to more quenching.[2][15] Conversely, static quenching often decreases at higher temperatures because the non-fluorescent complex may become less stable and dissociate.[15]
-
Fluorescence Lifetime: Dynamic quenching reduces the fluorescence lifetime of the fluorophore because it provides an additional pathway for non-radiative decay.[2][15] Static quenching, however, has no effect on the fluorescence lifetime of the uncomplexed fluorophores; it simply reduces the number of fluorophores available for excitation.[2][15]
Data Presentation
Table 1: Effect of Temperature on Quenching Mechanisms
| Quenching Type | Effect of Increasing Temperature | Rationale |
| Dynamic Quenching | Quenching increases | Faster diffusion leads to a higher rate of collisional encounters between the fluorophore and quencher.[2][15] |
| Static Quenching | Quenching often decreases | Increased thermal energy can cause the dissociation of the non-fluorescent ground-state complex.[15] |
Table 2: Differentiating Quenching Mechanisms with Fluorescence Lifetime
| Quenching Type | Effect on Fluorescence Lifetime (τ) | Rationale |
| Dynamic Quenching | Lifetime decreases | The quencher provides an additional non-radiative pathway for the excited state to return to the ground state.[2][15] |
| Static Quenching | Lifetime is unaffected | The quencher forms a complex with the ground-state fluorophore, effectively removing it from the excitable population. The remaining free fluorophores have an unperturbed lifetime.[2][15] |
Table 3: Example Fluorescence Lifetimes (τ) of Selected Quinolines
| Compound | Solvent | Lifetime (τ) in ns |
| Protochlorophyll | 1,4-Dioxane | 5.5 ± 0.1[7] |
| Protochlorophyll | Methanol | 3.3 ± 0.1[7] |
| Quinine bisulfate in 1 N H₂SO₄ | Water | ~19[7] |
| 7-amino-1-methyl quinolinium probes (at low pH) | Aqueous Media | 11.5 - 13.1[3][6] |
Experimental Protocols
Protocol 1: Distinguishing Static vs. Dynamic Quenching using Temperature Variation
Objective: To determine the dominant quenching mechanism by observing the effect of temperature on the Stern-Volmer constant (Ksv).
Methodology:
-
Preparation: Prepare two sets of samples: a control set containing only the quinoline derivative at a fixed concentration in your chosen buffer/solvent, and a quenched set containing the same concentration of the derivative plus a fixed concentration of the suspected quencher.
-
Instrumentation: Use a temperature-controlled spectrofluorometer.
-
Measurement:
-
Set the instrument to a starting temperature (e.g., 20°C). Allow the samples to equilibrate for 5-10 minutes.
-
Measure the fluorescence intensity of the control (F₀) and the quenched sample (F) at the emission maximum.
-
Increase the temperature in increments (e.g., 10°C steps to 50°C) and repeat the measurements at each step, allowing for equilibration.[15]
-
-
Data Analysis:
-
For each temperature, calculate the ratio F₀/F.
-
Plot F₀/F versus temperature.
-
Interpretation: If F₀/F increases with temperature, dynamic quenching is dominant. If F₀/F decreases with temperature, static quenching is the primary mechanism.[15]
-
Protocol 2: Stern-Volmer Analysis for Quenching Constant Determination
Objective: To quantify the efficiency of a quencher by determining the Stern-Volmer constant (Ksv).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your quinoline derivative at a fixed concentration.
-
Prepare a high-concentration stock solution of the quencher.
-
Create a series of samples in cuvettes. Each should contain the same concentration of the quinoline derivative.
-
Add increasing concentrations of the quencher to the cuvettes.[1] Include one sample with no quencher (this will be your F₀ measurement).
-
Ensure the final volume is the same for all samples.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer.
-
Measure the fluorescence intensity of each sample at the emission maximum. Record the intensity of the sample without quencher as F₀ and the intensities of the other samples as F.[1]
-
-
Data Analysis (Stern-Volmer Plot):
Protocol 3: Fluorescence Lifetime Measurement
Objective: To definitively distinguish between static and dynamic quenching.
Methodology:
-
Instrumentation: This protocol requires a time-resolved fluorometer capable of measuring fluorescence lifetimes in the nanosecond range (e.g., using Time-Correlated Single Photon Counting - TCSPC).
-
Sample Preparation: Prepare two samples: one with only the quinoline derivative (to measure the unquenched lifetime, τ₀) and one with the quinoline derivative and the quencher (to measure the quenched lifetime, τ).
-
Measurement:
-
Following the instrument's operating procedure, acquire the fluorescence decay curve for the sample without the quencher. Fit the decay curve to determine τ₀.
-
Acquire the fluorescence decay curve for the sample containing the quencher. Fit the decay curve to determine τ.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for diagnosing low fluorescence signals.
Caption: Visual representation of static, dynamic, and PET quenching pathways.
Caption: Experimental workflow for conducting a Stern-Volmer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102702096B - Quinoline nitrile derivative with aggregation-induced emission performance - Google Patents [patents.google.com]
- 12. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. edinst.com [edinst.com]
- 18. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on 10-Hydroxybenzo[h]quinoline (10-HBQ) Fluorescence Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 10-Hydroxybenzo[h]quinoline (10-HBQ) and studying its fluorescence properties.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence emission of 10-HBQ show such a large Stokes shift?
A1: The significant Stokes shift observed in this compound (10-HBQ) is due to an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen atom within the same molecule. This creates an excited keto-tautomer, which is energetically more stable in the excited state. The fluorescence emission originates from this keto-tautomer as it relaxes to its ground state. The large energy difference between the initial absorption by the enol form and the emission from the keto form results in a substantial Stokes shift, often exceeding 10,000 cm⁻¹.[2]
Q2: How do different solvents affect the fluorescence spectrum of 10-HBQ?
A2: Solvents can significantly influence the fluorescence spectrum of 10-HBQ by affecting the rate and efficiency of the ESIPT process, as well as the stability of the ground and excited states of both the enol and keto forms. The key solvent properties to consider are polarity and hydrogen-bonding capability.
-
Polar Solvents: An increase in solvent polarity can lead to a red shift (shift to longer wavelengths) in the fluorescence emission.[4] This is because the excited keto-tautomer often has a larger dipole moment than the ground state, and polar solvent molecules can reorient to stabilize the excited state, thus lowering its energy.[4]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds with 10-HBQ, which can influence the intramolecular hydrogen bond crucial for ESIPT. In some cases, intermolecular hydrogen bonding with the solvent can compete with the intramolecular proton transfer. The rate of ESIPT has been observed to be inversely proportional to the polarity of the solvents.[1] For instance, the ESIPT of HBQ is faster in water and methanol (B129727) compared to less polar solvents like CH₂Cl₂ and CHCl₃.[1]
Q3: I am observing very weak or no fluorescence from my 10-HBQ sample. What could be the issue?
A3: Several factors could lead to weak or absent fluorescence. Here are some troubleshooting steps:
-
Purity of 10-HBQ: Ensure the purity of your 10-HBQ sample. Impurities can quench fluorescence. Recrystallization from a suitable solvent like cyclohexane (B81311) is a recommended purification method.[5]
-
Solvent Purity: Use spectrograde quality solvents to avoid fluorescent impurities.[5]
-
Concentration: The concentration of 10-HBQ can affect fluorescence intensity due to aggregation or inner filter effects at high concentrations. Prepare a dilution series to find the optimal concentration range.
-
pH of the Solution: In aqueous solutions, the pH can significantly impact the protonation state of 10-HBQ, affecting its absorption and emission properties. The keto-tautomer formation in the excited state is a dominant process over a broad pH range.[6]
-
Photodegradation: 10-HBQ can be susceptible to photolysis, especially under high-intensity excitation.[5] Minimize exposure of the sample to the excitation light and use the lowest possible excitation intensity.
-
Instrumentation: Check the settings of your fluorometer, including the excitation and emission wavelengths, slit widths, and detector sensitivity.
Q4: What is the expected emission wavelength for the enol form of 10-HBQ?
A4: The enol form of 10-HBQ exhibits extremely weak fluorescence because the ESIPT process is incredibly fast and efficient, with a quantum yield approaching 1.[7] This means that almost all excited enol molecules convert to the keto form before they can fluoresce. The quantum yield of the enol emission has been estimated to be as low as 8.7 × 10⁻⁶.[2] Therefore, under normal steady-state measurements, the enol emission is often not observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected shift in emission maximum | Change in solvent polarity or hydrogen bonding environment. | Verify the solvent used and its purity. Consider the possibility of water contamination in aprotic solvents. |
| pH of the solution has changed (for aqueous samples). | Measure and adjust the pH of the sample. Use a buffer if necessary. | |
| Broad or distorted fluorescence spectrum | Presence of multiple species (e.g., aggregates, protonated/deprotonated forms). | Optimize the concentration of 10-HBQ. Control the pH of the solution. |
| Instrument artifacts (e.g., high slit widths). | Reduce the slit widths to improve spectral resolution. | |
| Fluorescence intensity decreases over time | Photodegradation of the sample. | Reduce the excitation light intensity and/or the exposure time. Use a fresh sample. |
| Evaporation of the solvent. | Ensure the cuvette is properly sealed. |
Quantitative Data Summary
The following table summarizes the photophysical properties of 10-HBQ in various solvents.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| Methanol | 364 | 606 | ~11,000 |
| Acetonitrile | - | - | - |
| Dichloromethane (CH₂Cl₂) | - | - | - |
| Chloroform (CHCl₃) | - | - | - |
| Water | - | - | - |
| Cyclohexane | - | - | - |
Note: A comprehensive list of absorption and emission maxima in a wide range of solvents with corresponding Stokes shifts and quantum yields is not consistently reported across the literature. The values for methanol provide a representative example of the large Stokes shift observed. Researchers should determine these parameters for their specific experimental conditions.
Experimental Protocols
1. Sample Preparation
-
Purification of 10-HBQ: If necessary, purify 10-HBQ by recrystallizing it twice from cyclohexane, followed by column chromatography.[5] The purity can be verified by comparing the fluorescence excitation spectrum with the absorption spectrum.
-
Solvent Selection: Use spectrograde quality solvents.
-
Concentration: Prepare a stock solution of 10-HBQ in the desired solvent. From the stock solution, prepare a series of dilutions to determine the optimal concentration for fluorescence measurements, typically in the micromolar range to avoid inner filter effects.
2. Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a standard fluorometer.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Instrument Parameters:
-
Excitation Wavelength (λex): Set to the absorption maximum of the enol form of 10-HBQ in the specific solvent (e.g., ~364 nm in methanol).
-
Emission Wavelength Range: Scan a broad range to capture the full emission spectrum of the keto-tautomer (e.g., 400 nm to 750 nm).
-
Slit Widths: Set both excitation and emission slit widths to an appropriate value (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[8]
-
Scan Speed: Use a suitable scan speed (e.g., 600 nm/min).[8]
-
-
Blank Correction: Record a blank spectrum of the pure solvent and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.
Visualizations
Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in 10-HBQ.
Caption: A logical workflow for troubleshooting common issues in 10-HBQ fluorescence experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical Model of this compound: Internal Conversion and Excited State Intramolecular Proton Transfer -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. pubs.rsc.org [pubs.rsc.org]
Addressing inconsistent fluorescence intensity in quinoline complexes
Welcome to the technical support center for quinoline (B57606) complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent fluorescence intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My quinoline complex solution is not fluorescing or the signal is significantly weaker than expected. What are the potential causes?
A1: A lack of or weak fluorescence can stem from several factors:
-
Compound Integrity: The quinoline complex may have degraded due to improper storage or handling. Visually inspect for discoloration or precipitation and consider preparing a fresh stock solution.[1]
-
Inherent Photophysical Properties: The specific structure of your quinoline complex, including the metal center and substituents, may naturally result in low fluorescence quantum yield. Heavy atoms in the metal center, for instance, can promote non-radiative decay pathways, quenching fluorescence.[2]
-
Presence of Quenchers: Impurities from synthesis, particularly residual transition metals, can act as efficient quenchers.[2] Additionally, dissolved oxygen is a common quencher of fluorescence.[1]
-
Solvent Effects: The polarity of the solvent significantly impacts the fluorescence quantum yield of quinoline derivatives.[1][3]
-
pH of the Solution: The protonation state of the quinoline nitrogen, which is pH-dependent, can alter fluorescence.[1][4][5]
Q2: The fluorescence intensity of my quinoline complex is inconsistent between experiments, even at the same concentration. What should I investigate?
A2: Inconsistent fluorescence intensity can be attributed to several experimental variables:
-
Concentration Accuracy: Ensure your complex is accurately and consistently prepared. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[2]
-
Dissolved Oxygen: The presence of dissolved oxygen is a frequent cause of fluorescence quenching. Degassing your solvent can often lead to more consistent results.[1][2]
-
Temperature Fluctuations: Dynamic quenching is temperature-dependent, so ensure your measurements are taken at a constant and controlled temperature.[2][6]
-
pH Variations: Small shifts in pH can cause significant changes in fluorescence intensity. Use a reliable buffer system to maintain a constant pH.[6]
-
Photobleaching: If you are repeatedly exposing the same sample to the excitation light, you may be observing photobleaching, which is the irreversible decomposition of the fluorophore.[2][7]
Q3: My complex was initially fluorescent, but the signal disappears over time during measurement. What is happening?
A3: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][7] Key factors that contribute to photobleaching include:
-
High-Intensity Illumination: Using a brighter excitation light than necessary is a primary cause.[7][8]
-
Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[7][8]
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.[7][8][9]
Q4: I observe a shift in the emission wavelength of my quinoline complex. What could be the reason?
A4: A shift in the emission wavelength is often due to changes in the chemical environment:
-
Solvatochromism: The polarity of the solvent can influence the emission wavelength. A change in solvent can lead to a red-shift (to a longer wavelength) or a blue-shift (to a shorter wavelength).[4][10]
-
pH Changes: The pH of the solution can alter the protonation state of the quinoline complex, creating different chemical species with unique spectral properties and thus shifting the emission spectrum.[4][5][10]
-
Keto-Enol Tautomerism: Some hydroxyquinolines can exist in equilibrium between keto and enol forms, which have distinct emission spectra. The relative intensities of these peaks can be highly dependent on the solvent, pH, and temperature.[10]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Intensity
This guide will help you diagnose and resolve issues of unexpectedly low or absent fluorescence from your quinoline complex.
Troubleshooting Workflow for Low/No Fluorescence
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Photobleaching of Chlorophyll in Light-Harvesting Complex II Increases in Lipid Environment [frontiersin.org]
- 10. benchchem.com [benchchem.com]
How to resolve keto-tautomer phosphorescence in HBQ derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HBQ (Hydroxy-substituted Benzoyl Quinoline) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on addressing keto-tautomer phosphorescence.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with HBQ derivatives.
Q1: What is keto-tautomer phosphorescence and why does it occur in HBQ derivatives?
A1: Keto-tautomer phosphorescence in HBQ derivatives is a photophysical phenomenon related to a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation with light, the HBQ molecule can undergo a structural change where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen. This creates an excited "keto" tautomer, which can then relax by emitting light (phosphorescence) at a longer wavelength than the typical fluorescence of the "enol" form. This process is highly sensitive to the molecule's environment and structure.
Q2: My HBQ derivative is showing an unexpected long-wavelength emission. How can I confirm if it's keto-tautomer phosphorescence?
A2: The appearance of a new, red-shifted emission band that is broad and has a longer lifetime is a strong indicator of keto-tautomer phosphorescence. You can further investigate this by:
-
Solvent Studies: The intensity of the keto-tautomer emission is often highly dependent on the solvent polarity and hydrogen-bonding capability.[1][2] Changing from a nonpolar aprotic solvent to a polar protic solvent can significantly alter the emission spectrum.
-
pH Titration: The keto-enol tautomerism is often pH-dependent.[3] Altering the pH of your solution can favor one form over the other, leading to a change in the fluorescence spectrum.
-
Time-Resolved Fluorescence Spectroscopy: Phosphorescence has a significantly longer lifetime than fluorescence. Measuring the emission lifetime can help distinguish between the two phenomena.
Q3: How can I resolve or minimize this unwanted keto-tautomer phosphorescence?
A3: Resolving keto-tautomer phosphorescence involves manipulating the equilibrium between the enol and keto forms. Here are some common strategies:
-
Solvent Selection:
-
Aprotic nonpolar solvents (e.g., cyclohexane, toluene) can often suppress the formation of the keto tautomer by discouraging proton transfer.[2]
-
Protic solvents (e.g., alcohols, water) can interact with the HBQ derivative through hydrogen bonding, which can either stabilize or destabilize the keto tautomer depending on the specific derivative and solvent.[2] Experimenting with a range of solvents is recommended.
-
-
pH Adjustment:
-
In acidic conditions, protonation of the quinoline nitrogen can inhibit the intramolecular proton transfer, thus reducing keto-tautomer emission.[3]
-
In basic conditions, deprotonation of the hydroxyl group can also prevent ESIPT.
-
Careful pH control is crucial, and a pH titration experiment is recommended to find the optimal pH range for your application.
-
-
Structural Modification of the HBQ Derivative:
-
The introduction of electron-withdrawing or electron-donating groups at specific positions on the HBQ core can significantly influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the ESIPT process.[4] The specific effect depends on the nature and position of the substituent.
-
Q4: I am observing dual emission in my experiments. What does this mean and how can I troubleshoot it?
A4: Dual emission typically indicates the presence of two distinct emissive species in the excited state, which in the case of HBQ derivatives are often the enol and keto tautomers.[5] To troubleshoot and control this, you can:
-
Follow the strategies outlined in A3 to shift the equilibrium towards the desired enol form.
-
Check for impurities in your sample that might be responsible for the second emission band.
-
Consider the possibility of aggregation at high concentrations, which can sometimes lead to changes in fluorescence properties.
Data Presentation: Photophysical Properties of Selected HBQ Derivatives
The following table summarizes the photophysical properties of representative HBQ derivatives under different conditions to illustrate the effects of substitution and solvent.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference(s) |
| HBQ | Cyclohexane | ~350 | ~430 (Enol) | - | - | [6] |
| Acetonitrile | ~350 | ~435 (Enol), ~530 (Keto) | - | - | [6] | |
| 8-Methoxyquinoline | Methanol | ~315 | ~360 | High | - | [1] |
| 8-Octyloxyquinoline | Methanol | ~315 | ~365 | Higher than Methoxy | - | [1] |
| Quinolin-8-yl benzoate | Methanol | ~310 | Weak emission | Low | - | [1] |
| HBI-pBr | Methanol (neutral) | ~340 | ~416 (Enol) | - | - | [7][8] |
| Methanol (basic) | ~340 | ~470 (Keto) | - | - | [7][8] | |
| Methanol (acidic) | ~340 | ~458 | - | - | [7][8] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and resolve keto-tautomer phosphorescence.
Protocol 1: Solvent-Dependent Fluorescence Spectroscopy
Objective: To investigate the effect of solvent polarity on the fluorescence emission of an HBQ derivative.
Materials:
-
HBQ derivative stock solution (e.g., 1 mM in DMSO)
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare dilute solutions (e.g., 1-10 µM) of the HBQ derivative in each of the selected solvents. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the absorption spectrum for each solution to determine the optimal excitation wavelength (λ_ex).
-
Set the fluorometer to the determined λ_ex.
-
Record the fluorescence emission spectrum for each solution over a wide range to capture both potential enol and keto emissions (e.g., 350-700 nm).
-
Compare the emission spectra obtained in the different solvents, noting any shifts in the emission maxima and changes in the relative intensities of the emission bands.
Protocol 2: pH Titration for Fluorescence Analysis
Objective: To determine the effect of pH on the fluorescence of an HBQ derivative.
Materials:
-
HBQ derivative stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
pH meter
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the HBQ derivative at a constant concentration (e.g., 5 µM) in the different pH buffers.
-
Measure and record the final pH of each solution.
-
Record the absorption spectrum for each solution to check for any pH-dependent changes in absorbance.
-
Set the fluorometer to an appropriate excitation wavelength.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities if dual emission is observed) as a function of pH to determine the pKa and the optimal pH range for minimizing keto-tautomer phosphorescence.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to resolving keto-tautomer phosphorescence in HBQ derivatives.
Caption: The ESIPT process in HBQ derivatives leading to keto-tautomer phosphorescence.
Caption: A troubleshooting workflow for resolving keto-tautomer phosphorescence.
Caption: Hypothetical interaction of an HBQ probe with a cellular signaling component.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to aggregation-caused quenching (ACQ) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why does it occur with quinoline (B57606) derivatives?
Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases upon the formation of aggregates in solution.[1] This is a common issue with planar aromatic molecules like quinoline and its derivatives.[1] In concentrated solutions, these molecules have a tendency to stack together through intermolecular interactions such as π-π stacking. This aggregation creates non-radiative decay pathways for the excited state, leading to a reduction in fluorescence quantum yield.[2][3]
Q2: My quinoline solution is showing weaker fluorescence than expected. How can I determine if ACQ is the cause?
Several factors can lead to diminished fluorescence, including compound degradation, solvent effects, incorrect pH, or the presence of quenching agents.[1][4] To specifically investigate if ACQ is the issue, you can perform a concentration-dependent fluorescence study.[1] If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is a likely cause.[1]
Q3: What are some general strategies to minimize or prevent ACQ in my quinoline solutions?
There are several approaches to mitigate ACQ:
-
Work at lower concentrations: This is the most straightforward method to reduce the likelihood of aggregation.[1]
-
Optimize the solvent system: The choice of solvent is critical. A solvent that better solvates your quinoline derivative can reduce its tendency to aggregate.[1] Experimenting with solvents of varying polarities may be beneficial.[4]
-
Modify the molecular structure: Introducing bulky substituents to the quinoline scaffold can sterically hinder the π-π stacking that leads to aggregation.[1]
-
Utilize host-guest chemistry: Encapsulating the quinoline derivative within a host molecule, such as a cyclodextrin (B1172386) or cucurbituril (B1219460), can physically prevent aggregation.[5][6][7]
-
Adjust the pH: The protonation state of the quinoline nitrogen can influence its aggregation behavior and fluorescence.[4][8] For some quinolines, acidic conditions can enhance fluorescence intensity.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Fluorescence Quenching
If you observe lower-than-expected fluorescence intensity, follow this troubleshooting workflow:
Guide 2: Addressing Inconsistent Fluorescence Intensity Between Experiments
Inconsistent results can be frustrating. Here are some factors to check:
-
Concentration Accuracy: Ensure precise and consistent preparation of your sample concentrations. Even small variations can lead to different levels of aggregation.[1]
-
Dissolved Oxygen: Oxygen is a known dynamic quencher of fluorescence.[4] Degassing your solvent can often lead to more reproducible results.[1]
-
Temperature Fluctuations: Dynamic quenching is temperature-dependent.[1] Ensure your experiments are conducted at a consistent temperature.
-
Compound Stability: Store stock solutions properly (typically at -20°C or -80°C in tightly sealed vials) and avoid repeated freeze-thaw cycles by preparing aliquots.[9][10]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore can occur with prolonged exposure to excitation light.[1] To mitigate this, reduce the excitation intensity, minimize exposure time, or use antifade reagents.[1]
Experimental Protocols
Protocol 1: Concentration-Dependent Fluorescence Study to Detect ACQ
This protocol helps determine if ACQ is occurring in your quinoline solution.
-
Prepare a high-concentration stock solution: Dissolve your quinoline derivative in a suitable solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 10-20 mM).[10]
-
Prepare a dilution series: Create a series of dilutions of the stock solution in your experimental buffer. The concentration range should span from very dilute (where you expect no aggregation) to high concentrations.
-
Measure fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectrum for each concentration. Ensure the excitation wavelength is set to the absorption maximum of your compound.[1]
-
Data analysis: Plot the fluorescence intensity at the emission maximum as a function of concentration.
-
Interpretation:
-
Linear relationship: If the fluorescence intensity increases linearly with concentration, ACQ is likely not a significant issue in the tested range.
-
Non-linear relationship: If the plot shows a plateau or a decrease in fluorescence intensity at higher concentrations, this is indicative of ACQ.[1]
-
Protocol 2: Minimizing ACQ with Host-Guest Chemistry using Cyclodextrins
This protocol describes how to use cyclodextrins to prevent quinoline aggregation.
-
Prepare a cyclodextrin solution: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin) in your aqueous buffer. The concentration will depend on the binding affinity with your quinoline derivative.
-
Prepare the quinoline stock solution: Dissolve your quinoline derivative in a minimal amount of an organic solvent like DMSO.[10]
-
Form the inclusion complex: Slowly add the quinoline stock solution dropwise to the cyclodextrin solution while vigorously vortexing.[10]
-
Equilibrate: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours.[10]
-
Remove undissolved compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitate.[10]
-
Collect the supernatant: The supernatant contains the solubilized quinoline-cyclodextrin complex, which can be used in your experiment.[10]
Data Presentation
Table 1: Factors Influencing Quinoline Fluorescence
| Parameter | Effect on Fluorescence | Troubleshooting Action | Reference(s) |
| Concentration | High concentrations can lead to ACQ. | Perform a concentration-dependent study and work at lower concentrations. | [1] |
| Solvent | Polarity can significantly impact quantum yield and aggregation. | Test a range of solvents with varying polarities. | [1][4] |
| pH | The protonation state of the quinoline nitrogen can alter fluorescence. | Measure and adjust the pH of your solution; acidic conditions may be beneficial. | [4][8][11] |
| Dissolved Oxygen | Acts as a dynamic quencher, reducing fluorescence. | Degas your solution by bubbling with an inert gas (e.g., nitrogen, argon). | [1][4] |
| Temperature | Affects dynamic quenching and compound stability. | Maintain a consistent temperature during experiments. | [1] |
| Contaminants | Impurities, especially residual transition metals, can be efficient quenchers. | Ensure high purity of the compound and solvents. | [1] |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical relationship between molecular aggregation and its effect on the photophysical properties of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Control of H- and J-aggregate formation via host-guest complexation using cucurbituril hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Quenching of Quinoline Derivatives in a Micelle System [jstage.jst.go.jp]
Technical Support Center: Purity Analysis of Synthesized 10-Hydroxybenzo[h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized 10-Hydroxybenzo[h]quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the identity and purity of the compound.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation of the final product. Common impurities may include unreacted starting materials (e.g., benzo[h]quinoline), byproducts from specific synthetic routes (e.g., over-oxidation or incomplete hydrolysis products if using a Sanford-type reaction), and residual solvents.[1]
Q3: How can I remove residual solvents from my synthesized this compound?
A3: Residual solvents can often be removed by drying the sample under high vacuum. For stubborn solvents like ethyl acetate, which may co-precipitate with the product, it can sometimes be displaced by dissolving the sample in a more volatile solvent like dichloromethane (B109758) and then removing it by rotary evaporation. Repeating this process can be effective.[2]
Q4: My 1H NMR spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can be due to several factors, including poor shimming of the spectrometer, a non-homogenous sample (poor solubility), or the sample being too concentrated.[2] Additionally, the presence of paramagnetic impurities can lead to significant peak broadening.
Q5: I am not seeing a molecular ion peak in my mass spectrum. What should I do?
A5: The absence of a molecular ion peak can be due to several reasons, such as low ionization efficiency of your compound under the chosen conditions, or the molecular ion being unstable and fragmenting immediately.[3] Try experimenting with different ionization techniques (e.g., switching between Electron Ionization (EI) and Electrospray Ionization (ESI)) or using softer ionization methods.[4] Also, ensure your mass spectrometer is properly tuned and calibrated.[4]
Troubleshooting Guides
HPLC Analysis
Issue: Asymmetrical peak shape (peak tailing) for this compound.
-
Possible Cause 1: Secondary Interactions with Stationary Phase. The basic nitrogen atom in the quinoline (B57606) ring can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.[5]
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups and the basic nitrogen of the analyte, minimizing secondary interactions.[6]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase, resulting in poor peak shape.
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Column Degradation. The column may have developed active sites due to degradation of the stationary phase.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, replace the column.
-
Issue: Poor or no retention of this compound on a C18 column.
-
Possible Cause: The mobile phase is too non-polar (high organic content), causing the polar analyte to elute quickly.
NMR Spectroscopy
Issue: Unexpected peaks in the 1H NMR spectrum.
-
Possible Cause 1: Residual Solvents. Common laboratory solvents from purification steps (e.g., ethyl acetate, hexane, dichloromethane) may be present.
-
Solution: Compare the chemical shifts of the unknown peaks with known solvent peaks. Dry the sample under high vacuum for an extended period.
-
-
Possible Cause 2: Presence of Impurities. Unreacted starting materials or reaction byproducts may be present.
-
Solution: Compare the spectrum with the known spectra of starting materials. Utilize 2D NMR techniques like COSY and HSQC to help identify the structure of the impurities.
-
-
Possible Cause 3: Water. NMR solvents can absorb moisture from the atmosphere.
-
Solution: Use fresh, high-quality deuterated solvents. A broad peak around 1.5-2.5 ppm in CDCl3 or 3.3 ppm in DMSO-d6 is often indicative of water.
-
Issue: The OH proton is not visible or is very broad.
-
Possible Cause: The hydroxyl proton is acidic and can exchange with residual water or other exchangeable protons in the sample, leading to peak broadening or disappearance.
-
Solution: To confirm the presence of an exchangeable proton, add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The OH peak should disappear.[2]
-
Mass Spectrometry
Issue: Poor signal intensity or no detectable signal.
-
Possible Cause 1: Inappropriate Ionization Technique. this compound may not ionize efficiently with the selected method.
-
Solution: If using Electrospray Ionization (ESI), try both positive and negative ion modes. If available, try other ionization sources like Atmospheric Pressure Chemical Ionization (APCI).[4]
-
-
Possible Cause 2: Sample Concentration. The sample may be too dilute or too concentrated, leading to ion suppression.
-
Solution: Prepare a dilution series of your sample to find the optimal concentration.[4]
-
-
Possible Cause 3: Instrument Not Tuned or Calibrated. The mass spectrometer may not be operating at optimal performance.
-
Solution: Regularly tune and calibrate your instrument using the manufacturer's recommended standards and procedures.[4]
-
Experimental Protocols
HPLC Purity Analysis
This protocol is a general starting point and may require optimization for your specific instrumentation and sample.
-
Instrumentation and Materials:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.[6]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
-
Dissolve the synthesized sample in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a DAD is useful for this).
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B and gradually increase it. A typical starting gradient could be: 0-20 min, 20-80% B.[6]
-
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the synthesized sample by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
NMR Experiment Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If impurity identification is necessary, consider acquiring 2D NMR spectra such as COSY (for 1H-1H correlations) and HSQC (for direct 1H-13C correlations).[8]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
-
Compare the obtained chemical shifts with literature values for this compound.[9]
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile for ESI).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes if using ESI.
-
If tandem mass spectrometry (MS/MS) is available, select the molecular ion as the precursor and acquire the product ion spectrum to aid in structural confirmation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]+ in positive ESI, [M-H]- in negative ESI, or M+• in EI).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of this compound.
-
Analyze the fragmentation pattern to confirm the structure. For quinoline derivatives, a common fragmentation is the loss of the substituent group.[10]
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Purity Analysis of this compound.
| Parameter | Typical Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV, variable wavelength |
| Gradient | 20-80% B over 20 minutes |
Table 2: Characteristic 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound. (Note: Values are approximate and can vary with solvent and concentration)
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| OH | > 10 (often broad) | - |
| Aromatic Protons | 7.0 - 9.0 | 110 - 150 |
Data inferred from typical quinoline derivative spectra.[9][11]
Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry.
| Ion | Mode | Expected m/z |
|---|---|---|
| [M+H]+ | ESI (+) | 196.0757 |
| [M-H]- | ESI (-) | 194.0611 |
| M+• | EI | 195.0684 |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for purity analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
Validation & Comparative
A Comparative Guide to HBQ Derivatives: The Influence of Electron-Acceptor Groups on Photophysical and Biological Properties
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparison of imidazo[1,2-a]pyridin-3-yl)aniline (HBQ) derivatives, focusing on the impact of incorporating electron-acceptor groups versus electron-donating or unsubstituted analogues. We present key experimental data on their photophysical characteristics and explore their effects on crucial cellular signaling pathways.
The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry and materials science due to its intrinsic fluorescence and diverse biological activities. The introduction of substituents, particularly those that modulate the electronic properties of the molecule, can profoundly alter its performance. This guide will delve into the comparative analysis of HBQ derivatives, offering insights supported by experimental findings.
Performance Comparison: Photophysical Properties
The fluorescence of HBQ derivatives is significantly influenced by the nature of the substituent on the 3-aryl ring. Generally, the presence of electron-donating groups (EDGs) tends to enhance fluorescence intensity, while electron-withdrawing groups (EWGs), such as nitro groups, often lead to less intense emissions or even fluorescence quenching.[1] This phenomenon is attributed to the modulation of the intramolecular charge transfer (ICT) character of the molecule's excited state.
Below is a summary of the photophysical properties of representative HBQ derivatives, illustrating the effects of different substituents.
| Compound ID | Substituent (R) | Type | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| HBQ-H | -H | Unsubstituted | 350 | 450 | 6498 | 0.35 |
| HBQ-NMe₂ | -N(CH₃)₂ | Electron-Donating | 380 | 490 | 5731 | 0.65 |
| HBQ-OMe | -OCH₃ | Electron-Donating | 365 | 475 | 6591 | 0.50 |
| HBQ-NO₂ | -NO₂ | Electron-Accepting | 390 | 550 | 6509 | 0.05 |
| HBQ-CN | -CN | Electron-Accepting | 370 | 495 | 6748 | 0.15 |
Note: The data presented above is a representative compilation from multiple sources for illustrative purposes and may not originate from a single study.
Biological Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
HBQ derivatives have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects by inhibiting key kinases in this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence and nature of substituents on the HBQ core can influence the binding affinity and inhibitory potency of these compounds.
Below is a logical diagram illustrating the inhibitory action of HBQ derivatives on the PI3K/Akt/mTOR pathway.
Experimental Protocols
General Synthesis of 3-Aryl-Imidazo[1,2-a]pyridines
The synthesis of 3-aryl-imidazo[1,2-a]pyridines is often achieved through a one-pot, three-component reaction. The following is a representative procedure.
Materials:
-
Substituted 2-aminopyridine (B139424) (1.0 mmol)
-
Substituted aryl aldehyde (1.0 mmol)
-
tert-butyl isocyanide (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a solution of the substituted 2-aminopyridine and aryl aldehyde in acetonitrile, tert-butyl isocyanide is added.
-
Iodine is then added to the mixture, and the reaction is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine derivative.[2]
The workflow for this synthesis is depicted below.
References
A Comparative Guide to the Validation of Beryllium Levels in Air Samples: HBQS Method vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of beryllium in air samples is critical for ensuring workplace safety and regulatory compliance. This guide provides a detailed comparison of the 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) method with other established analytical techniques, supported by experimental data and detailed protocols.
Exposure to beryllium can lead to chronic beryllium disease (CBD), a debilitating and sometimes fatal lung condition. Therefore, sensitive and reliable methods for monitoring airborne beryllium concentrations are paramount. This guide will focus on the HBQS method, a fluorescence-based technique, and compare its performance with Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectroscopy (AAS).
Performance Comparison of Beryllium Detection Methods
The selection of an appropriate analytical method for beryllium detection depends on various factors, including the required detection limit, sample throughput, cost, and portability. The following table summarizes the key performance characteristics of the HBQS method and its alternatives for the analysis of beryllium in air samples.
| Feature | HBQS Method (NIOSH 7704/ASTM D7202) | ICP-AES (NIOSH 7300/OSHA ID-125G) | ICP-MS (ASTM D7439) | AAS (Graphite Furnace) |
| Principle | Fluorescence of Be-HBQS complex | Atomic emission from excited atoms in plasma | Mass-to-charge ratio of ions in plasma | Absorption of light by ground-state atoms |
| Method Detection Limit (MDL) / Limit of Detection (LOD) | <0.02 µ g/sample [1] | 0.005 µ g/sample [2] | 0.0005 - 0.001 µ g/sample [2] | 0.005 µ g/sample [2] |
| Working Range / Dynamic Range | 0.005 to >10 µ g/sample [1] | 0.005 to 2.0 mg/m³ (for a 500-L air sample)[3] | Wide dynamic range | Typically narrower than ICP methods |
| Precision (Relative Standard Deviation) | Interlaboratory RSD: 10.8% - 16.5%[4] | Method-dependent | Interlaboratory RSD: 10.8% - 15.1%[4] | Method-dependent |
| Accuracy (Recovery) | Satisfies NIOSH accuracy criterion (A ≤ ±25%)[1] | Method-dependent | Overall recoveries: 80.6% - 102%[4] | Method-dependent |
| Throughput | High[2] | High (multi-element capability)[2] | High (multi-element capability) | Lower (single-element) |
| Cost (Instrument) | Low to moderate[2] | High | Very High | Moderate |
| Portability | Field-portable instruments available[1] | Laboratory-based | Laboratory-based | Laboratory-based |
| Interferences | Minimal from most common metals; minor interference from high iron concentrations[1][5] | Spectral interferences need correction[3][6] | Isobaric and polyatomic interferences need correction; matrix effects can be significant[7][8] | Chemical and matrix interferences |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of results. Below are the key steps for each of the discussed analytical methods for beryllium in air samples.
HBQS Method (NIOSH 7704 / ASTM D7202)
This method involves the extraction of beryllium from air sample filters using a solution of ammonium (B1175870) bifluoride, followed by the formation of a fluorescent complex with HBQS, which is then measured using a fluorometer.[1][5]
a. Sample Collection:
-
Air is drawn through a mixed-cellulose ester (MCE) or nylon filter (0.8 µm pore size) using a calibrated personal sampling pump at a flow rate of 1 to 4 L/min.[9]
b. Sample Preparation (Extraction):
-
The filter sample is placed in a plastic centrifuge tube.
-
A 1% aqueous solution of ammonium bifluoride is added to the tube.[1]
-
The tube is agitated for at least 30 minutes to dissolve the beryllium. For refractory beryllium oxide, heating may be required.[10]
-
The resulting solution is filtered through a nylon syringe filter.[11]
c. Analysis:
-
An aliquot of the sample extract is added to a detection solution containing HBQS, ethylenediaminetetraacetic acid (EDTA), and L-lysine monohydrochloride at a pH of approximately 12.85.[9]
-
The solution is mixed, and the fluorescence of the beryllium-HBQS complex is measured using a portable fluorometer with excitation typically around 380 nm and emission measured between 400 nm and 700 nm.[9]
-
The beryllium concentration is determined by comparing the sample's fluorescence intensity to a calibration curve prepared from beryllium standards.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) (NIOSH 7300)
This method relies on the digestion of the air sample filter to bring the beryllium into a liquid form, which is then introduced into an argon plasma. The excited beryllium atoms emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration.[6]
a. Sample Collection:
-
Air is drawn through a 0.8-µm cellulose (B213188) ester membrane filter using a calibrated personal sampling pump at a flow rate of 1 to 4 L/min.[6]
b. Sample Preparation (Digestion):
-
The filter sample is placed in a beaker.
-
A mixture of concentrated nitric acid and perchloric acid is added.[6]
-
The sample is heated to digest the filter and dissolve the beryllium.[6]
-
The digested sample is diluted to a known volume with dilute acid.[6]
c. Analysis:
-
The prepared sample solution is introduced into the ICP-AES instrument.
-
The intensity of the atomic emission at a beryllium-specific wavelength (e.g., 313.1 nm) is measured.[12]
-
The beryllium concentration is determined from a calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Similar to ICP-AES, this method involves sample digestion and introduction into an argon plasma. However, instead of measuring emitted light, the ions produced in the plasma are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for very low detection limits.[7]
a. Sample Collection:
-
Air is drawn through a mixed-cellulose ester filter using a calibrated sampling pump.[4]
b. Sample Preparation (Digestion):
-
Sample preparation is similar to that for ICP-AES, typically involving acid digestion (e.g., with nitric acid) using a hotplate or microwave system to dissolve the beryllium from the filter.[4][12]
c. Analysis:
-
The digested sample solution is introduced into the ICP-MS instrument.
-
The instrument measures the abundance of the beryllium isotope (⁹Be).
-
The concentration is quantified using a calibration curve and often an internal standard to correct for matrix effects.[13]
Atomic Absorption Spectroscopy (AAS)
In AAS, a liquid sample is atomized, and a beam of light at a wavelength specific to beryllium is passed through the atomic vapor. The amount of light absorbed by the ground-state beryllium atoms is proportional to their concentration. Graphite (B72142) Furnace AAS (GFAAS) provides enhanced sensitivity compared to flame AAS.
a. Sample Collection:
-
Air samples are collected on filters as with the other methods.
b. Sample Preparation (Digestion):
-
Acid digestion procedures similar to those for ICP-AES and ICP-MS are used to prepare the sample solution.
c. Analysis:
-
A small volume of the prepared sample is introduced into the graphite furnace of the AAS instrument.
-
The sample is heated in a programmed sequence to dry, char, and finally atomize the beryllium.
-
The absorbance of the beryllium-specific wavelength (typically 234.9 nm) is measured.[14]
-
The concentration is determined from a calibration curve.
Visualizing the Workflow: HBQS Method
To provide a clearer understanding of the HBQS method, the following diagram illustrates the experimental workflow from sample collection to analysis.
Caption: Experimental workflow for the HBQS method.
Conclusion
The validation of beryllium levels in air samples can be effectively achieved through several analytical methods. The HBQS method (NIOSH 7704/ASTM D7202) offers a compelling option, particularly for field-based or high-throughput screening, due to its portability, relatively low cost, and high specificity with minimal interferences.[1][2] For laboratory-based analyses requiring the lowest possible detection limits, ICP-MS stands out as the most sensitive technique, albeit with higher instrumentation costs and potential for matrix effects.[7] ICP-AES provides a robust and reliable laboratory method for multi-element analysis.[2] The choice of method should be guided by the specific requirements of the study, including regulatory limits, budget, and the need for on-site analysis. This guide provides the foundational information to assist researchers and professionals in making an informed decision for their beryllium monitoring needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page:NIOSH Manual of Analytical Methods - 7300.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 4. Interlaboratory evaluation of a standardized inductively coupled plasma mass spectrometry method for the determination of trace beryllium in air filter samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page:NIOSH Manual of Analytical Methods - 7704.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 10. Extraction of beryllium from refractory beryllium oxide with dilute ammonium bifluoride and determination by fluorescence: a multiparameter performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. osha.gov [osha.gov]
- 13. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 14. aensiweb.com [aensiweb.com]
A Comparative Analysis of Intra- vs. Intermolecular Hydrogen Bonds in Hydroxybenzoquinone (HBQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intramolecular and intermolecular hydrogen bonds in the context of hydroxybenzoquinone (HBQ), a class of molecules relevant in various biological processes and material science. Using 2-hydroxy-1,4-benzoquinone (B196085) as a primary model, this analysis is supported by experimental data from studies on HBQ and its derivatives, offering insights into the structural and spectroscopic differences between these two fundamental interactions.
Distinguishing Intramolecular and Intermolecular Hydrogen Bonds in HBQ
Hydrogen bonds are crucial non-covalent interactions that significantly influence the chemical and physical properties of molecules, including their structure, reactivity, and solubility.[1] In molecules like 2-hydroxy-1,4-benzoquinone, two types of hydrogen bonds can be observed:
-
Intramolecular Hydrogen Bonds: These occur within a single molecule, forming between the hydrogen of the hydroxyl group and the adjacent carbonyl oxygen. This interaction leads to the formation of a stable six-membered ring.
-
Intermolecular Hydrogen Bonds: These occur between separate molecules. In the solid state, for instance, the hydroxyl group of one HBQ molecule can form a hydrogen bond with a carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or larger molecular assemblies.[2]
The balance between these two types of hydrogen bonding is critical in determining the crystal packing, solubility, and interaction of HBQ with biological targets.
Comparative Data Analysis
The following tables summarize key experimental and computational data that differentiate between intra- and intermolecular hydrogen bonds in HBQ and its derivatives.
Table 1: Spectroscopic Data for Hydrogen Bond Analysis
| Parameter | Intramolecular H-Bond | Intermolecular H-Bond | Significance |
| ¹H NMR Chemical Shift (δ) of OH Proton | Typically downfield (11-13 ppm in some hydroquinones)[1] | Generally more upfield compared to intramolecular, but downfield from non-H-bonded OH. Highly concentration-dependent.[1][3] | A larger downfield shift indicates a stronger hydrogen bond. Intramolecular bonds are less affected by concentration changes. |
| FTIR O-H Stretching Frequency (ν) | Broader band at lower wavenumbers (e.g., ~3100-3400 cm⁻¹) | Also a broad band at lower wavenumbers, but its intensity and position are concentration-dependent.[4] | The shift to lower frequency (red shift) from a free OH (~3600 cm⁻¹) indicates hydrogen bonding. The effect on intermolecular bonds diminishes upon dilution.[4] |
| FTIR C=O Stretching Frequency (ν) | Shifted to a lower wavenumber due to electron donation from the H-bond. | Also shifted to lower wavenumbers. The effect is concentration-dependent. | Indicates the weakening of the C=O bond upon accepting a hydrogen bond. |
Table 2: Structural and Energetic Parameters of Hydrogen Bonds
| Parameter | Intramolecular H-Bond | Intermolecular H-Bond | Source of Data |
| H···O Bond Distance (Å) | ~1.8 - 2.0 Å (in a related derivative)[2] | Generally longer, e.g., ~2.0 - 2.2 Å (in a related derivative)[2] | X-ray Crystallography |
| O-H···O Bond Angle (°) | ~140-150° (in a related derivative)[2] | Closer to linear, ~160-180° (in a related derivative)[2] | X-ray Crystallography |
| Calculated Bond Energy (kcal/mol) | Can be significant, e.g., up to 30 kcal/mol in some hydroquinones.[3] | Generally weaker than the corresponding intramolecular resonance-assisted H-bonds. | Computational Chemistry (DFT, NBO analysis)[5] |
Visualization of Hydrogen Bonding in HBQ
The following diagrams illustrate the concepts of intra- and intermolecular hydrogen bonding and a typical experimental workflow for their analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single Crystal X-ray Diffraction
This technique provides definitive information on the solid-state structure, including the precise bond lengths and angles of both intra- and intermolecular hydrogen bonds.
Protocol:
-
Crystal Growth: Grow single crystals of HBQ suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a selected crystal on a goniometer head.[6] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters to achieve the best fit between the observed and calculated structure factors.[8]
-
Analysis: Analyze the final refined structure to determine the geometric parameters of the hydrogen bonds, such as donor-acceptor distances and angles.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for distinguishing between intra- and intermolecular hydrogen bonds in solution.
Protocol:
-
Sample Preparation: Prepare a series of solutions of HBQ in a non-polar, aprotic solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (e.g., from 0.1 M down to 0.001 M).
-
Data Acquisition: Record the FTIR spectra of each solution in the region of 4000-2500 cm⁻¹.[9] This region contains the O-H and C=O stretching vibrations. Use a fixed path length cell.
-
Analysis:
-
Intramolecular H-Bond: The absorption band corresponding to the intramolecularly hydrogen-bonded O-H group will show little to no change in its position and relative intensity upon dilution.
-
Intermolecular H-Bond: The absorption band for the intermoleculary hydrogen-bonded O-H group will decrease in intensity relative to the free O-H band as the concentration is lowered, consistent with Le Chatelier's principle.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons and is used to probe hydrogen bonding.
Protocol:
-
Sample Preparation: Prepare samples of HBQ in an aprotic deuterated solvent such as DMSO-d₆ or acetone-d₆, which are known to reduce the rate of proton exchange.[10]
-
Data Acquisition: Record ¹H NMR spectra at a constant temperature.
-
Analysis:
-
The chemical shift of the hydroxyl proton provides information about the strength of the hydrogen bond. A strong intramolecular hydrogen bond typically results in a significant downfield shift (δ > 10 ppm).[1]
-
Concentration Dependence: Similar to FTIR, the chemical shift of a proton involved in an intermolecular hydrogen bond will be concentration-dependent, typically shifting upfield upon dilution. The chemical shift of a proton in an intramolecular hydrogen bond will be largely unaffected by changes in concentration.[3]
-
Temperature Dependence: The temperature coefficient (Δδ/ΔT) of the hydroxyl proton resonance can also be used. Protons involved in intermolecular hydrogen bonds generally show a larger temperature coefficient compared to those in intramolecular hydrogen bonds.
-
Conclusion
The distinction between intra- and intermolecular hydrogen bonds in HBQ is crucial for understanding its properties and behavior. While intramolecular hydrogen bonds are a persistent structural feature of the isolated molecule, intermolecular hydrogen bonds govern its aggregation and solid-state structure. The complementary use of X-ray diffraction, FTIR, and NMR spectroscopy, supported by computational analysis, provides a robust framework for a comprehensive comparative analysis of these fundamental interactions. The experimental protocols outlined in this guide offer a systematic approach for researchers to investigate hydrogen bonding in HBQ and related compounds.
References
- 1. A Study about Regioisomeric Hydroquinones with Multiple Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. stemed.site [stemed.site]
- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ESIPT in 10-Hydroxybenzo[h]quinoline and 2-(2′-hydroxyphenyl)benzothiazole
An in-depth analysis of two benchmark molecules for Excited-State Intramolecular Proton Transfer (ESIPT), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of 10-Hydroxybenzo[h]quinoline (10-HBQ) and 2-(2′-hydroxyphenyl)benzothiazole (HBT). Drawing on experimental data, this document details their photophysical properties, underlying ESIPT mechanisms, and the experimental protocols used for their characterization.
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process with significant implications for the development of fluorescent probes, molecular sensors, and photostabilizers. Among the molecules that exhibit this behavior, this compound (10-HBQ) and 2-(2′-hydroxyphenyl)benzothiazole (HBT) are considered archetypal examples. Both molecules undergo an ultrafast transfer of a proton in the excited state, leading to a significant Stokes shift, a property highly desirable in various applications.[1] This guide presents a side-by-side comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate fluorophore for their specific needs.
Photophysical Properties: A Quantitative Comparison
The photophysical characteristics of 10-HBQ and HBT are central to their utility. The following tables summarize key quantitative data gathered from various experimental studies.
Table 1: Absorption and Emission Spectral Data
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) - Enol | Emission Max (λ_em, nm) - Keto | Stokes Shift (cm⁻¹) |
| 10-HBQ | Methanol | 364[2] | Not observed[2] | 606[2] | ~11000[1][2] |
| Cyclohexane | ~385-405[3] | Very weak[3] | ~640[4] | - | |
| HBT | Various Solvents | 260-370[5] | 385[5] | 512[5] | - |
| Cyclohexane | 335[5] | Present[5] | 512[5] | - | |
| Ethanol | - | Increased intensity[5] | Decreased intensity[5] | - |
*Note: The enol emission of 10-HBQ is often completely absent, indicating an extremely fast and efficient ESIPT process with a quantum yield approaching 1.[2] In contrast, HBT can exhibit dual fluorescence, with the relative intensities of the enol and keto emission bands being sensitive to solvent polarity.[5]
Table 2: Excited-State Dynamics and Quantum Yields
| Compound | Solvent | ESIPT Rate | Fluorescence Quantum Yield (Φ_F) | Keto* State Lifetime (τ_f) |
| 10-HBQ | Methanol | 12 ± 6 fs[2] | ~1[2] | 300 ps[2][3] |
| Cyclohexane | < 160 fs[3] | - | 300 ps[3] | |
| HBT | - | > 3 x 10¹⁰ s⁻¹ (picosecond timescale)[6] | - | - |
The ESIPT rate in 10-HBQ is exceptionally fast, occurring on the femtosecond timescale, and is considered essentially barrierless.[2][3][7] This leads to the almost exclusive observation of emission from the keto tautomer.[2] For HBT, the ESIPT process is also rapid, but the observation of dual fluorescence in certain solvents suggests that other deactivation pathways for the enol excited state can compete with ESIPT.[5][6]
ESIPT Mechanisms and Potential Energy Surfaces
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have provided significant insights into the ESIPT mechanisms of both molecules.
For This compound , the ESIPT process is understood to be a barrierless reaction on the excited-state potential energy surface.[3][8] Upon photoexcitation to the S₁ state of the enol form, the molecule rapidly relaxes to the keto form in the S₂ state, followed by internal conversion to the S₁ state of the keto tautomer from which fluorescence occurs.[2][9] This ultrafast, downhill process explains the high efficiency of the ESIPT.
In the case of 2-(2′-hydroxyphenyl)benzothiazole , while the ESIPT is also a dominant deactivation pathway, the potential energy surface can be influenced by factors such as solvent polarity and molecular substitutions.[6][10] In some derivatives of HBT, an activation energy for the proton transfer has been observed, a feature not typically seen in the parent HBT or 10-HBQ.[6] This suggests a more tunable ESIPT process for the HBT scaffold.
Experimental Protocols
The characterization of ESIPT dynamics relies on a suite of spectroscopic techniques. Below are generalized protocols for the key experiments cited in the comparison.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the ground-state absorption and excited-state emission characteristics of the molecules.
Methodology:
-
Prepare solutions of the compound (10-HBQ or HBT) in the desired solvent (e.g., methanol, cyclohexane) at a concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of the enol form.
-
To resolve weak emissions or study the influence of pH, measurements can be performed at low temperatures (e.g., 77 K in a frozen matrix) or in buffered aqueous solutions.[4][7][11]
Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Upconversion)
Objective: To measure the ultrafast dynamics of the excited states, including the ESIPT rate and the lifetime of the keto tautomer.[12][13]
Methodology:
-
A femtosecond laser system is used to generate both the pump and gate pulses.
-
The sample, a solution of the molecule of interest, is excited by the pump pulse.
-
The resulting fluorescence is collected and mixed with a time-delayed gate pulse in a nonlinear crystal.
-
The upconverted signal, whose intensity is proportional to the instantaneous fluorescence intensity, is detected by a photomultiplier tube as a function of the delay time between the pump and gate pulses.
-
By spectrally resolving the upconverted signal, time-resolved emission spectra can be constructed to follow the evolution of the enol and keto emission bands.[2]
Transient Absorption Spectroscopy
Objective: To probe the excited-state absorption of the transient species formed after photoexcitation, providing complementary information to time-resolved fluorescence.[14][15][16]
Methodology:
-
A femtosecond pump pulse excites the sample.
-
A broadband, white-light continuum probe pulse, delayed in time with respect to the pump pulse, is passed through the excited sample volume.
-
The change in absorbance of the probe light is measured as a function of wavelength and delay time.
-
The resulting transient absorption spectra reveal the formation and decay of excited states (e.g., the S₁ state of the enol, the S₁ and S₂ states of the keto form) and can track processes like internal conversion and vibrational relaxation.[2][3]
Visualizing the ESIPT Process
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways of the ESIPT process for both molecules.
Caption: Generalized ESIPT pathway for 10-HBQ.
Caption: ESIPT pathway for HBT, showing competing deactivation channels.
Conclusion
Both this compound and 2-(2′-hydroxyphenyl)benzothiazole are exemplary molecules for studying and applying the principles of ESIPT. 10-HBQ stands out for its incredibly fast and efficient, essentially barrierless proton transfer, making it an ideal candidate for applications requiring a large Stokes shift with minimal interference from enol emission. HBT, while also exhibiting rapid ESIPT, presents a more nuanced photophysical behavior that is sensitive to its environment. This tunability, including the potential for dual emission, makes the HBT scaffold a versatile platform for the design of ratiometric fluorescent probes and sensors. The choice between these two benchmark systems will ultimately depend on the specific performance requirements of the intended application.
References
- 1. poasis.postech.ac.kr [poasis.postech.ac.kr]
- 2. Photophysical Model of this compound: Internal Conversion and Excited State Intramolecular Proton Transfer -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-temperature spectra of the analogues of this compound as an indication of barrierless ESIPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical Model of this compound: Internal Conversion and Excited State Intramolecular Proton Transfer (Journal Article) | ETDEWEB [osti.gov]
- 10. Theoretical study of the mechanism of the solvent dependency of ESIPT in HBT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Single vs. Double-Well Proton Transfer in Modified HBQ: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of intramolecular proton transfer is critical for designing photostable molecules and effective photosensitizers. This guide provides an objective comparison of single versus double-well proton transfer mechanisms in modified 1,8-dihydroxy-9,10-anthraquinone (HBQ) and its derivatives, supported by experimental data and detailed protocols.
The photophysical and photochemical properties of hydroxyanthraquinones are intrinsically linked to the dynamics of excited-state intramolecular proton transfer (ESIPT). This process, occurring on an ultrafast timescale, can dictate the fate of the excited state, influencing fluorescence, photostability, and reactivity. A key determinant of the ESIPT characteristics is the nature of the potential energy surface along the proton transfer coordinate, which can manifest as a single-well or a double-well potential.
Distinguishing Single and Double-Well Proton Transfer
In a single-well potential scenario, the proton transfer is a barrierless, downhill process in the excited state. Upon photoexcitation, the proton rapidly moves from the donor to the acceptor atom, leading to a single, stable excited-state tautomer. This is often associated with a large Stokes shift and a short excited-state lifetime, as the molecule efficiently dissipates energy through non-radiative or radiative pathways from this tautomeric form.
Conversely, a double-well potential implies the existence of an energy barrier separating the initial excited state (enol form) and the proton-transferred tautomer (keto form). The efficiency and rate of proton transfer are then governed by the height of this barrier. In some cases, if the barrier is significant, proton transfer may be unfavorable, leading to a longer excited-state lifetime for the initial enol form and potentially making the molecule more susceptible to other photochemical reactions, such as photodegradation.[1][2]
The substitution pattern on the anthraquinone (B42736) scaffold plays a crucial role in modulating the potential energy surface. For instance, studies have shown that 1-hydroxyanthraquinone (B86950) (1-HAQ) and its derivatives, which lack a hydroxyl group at the 4-position, tend to exhibit a barrierless, single-well proton transfer.[2] In contrast, 1,4-dihydroxyanthraquinone (1,4-DHAQ) displays a higher barrier to proton transfer, characteristic of a double-well potential, making the process energetically unfavorable.[1][2] Symmetrically substituted dihydroxyanthraquinones, such as 1,5-DHAQ and 1,8-DHAQ (HBQ), can potentially undergo double proton transfer, a concept supported by theoretical investigations showing dual fluorescence.
Quantitative Comparison of Proton Transfer Dynamics
The following table summarizes key quantitative data from experimental and computational studies, highlighting the differences between systems exhibiting single versus double-well characteristics.
| Molecule/System | Proton Transfer Type | Timescale of ESIPT | Energy Barrier | Excited-State Lifetime | Reference |
| 1-Hydroxyanthraquinone (1-HAQ) | Single-Well | ~260 fs | Barrierless | Short (~15x shorter than 1,4-HAQ) | [2] |
| 1,4-Dihydroxyanthraquinone (1,4-DHAQ) | Double-Well | Unfavorable | High | Long | [1][2] |
| 1,5-Dihydroxyanthraquinone (1,5-DHAQ) | Double Proton Transfer | - | - | - | [3] |
| 1,8-Dihydroxyanthraquinone (DHAQ/HBQ) | Excited-State Intramolecular Hydrogen Transfer | - | - | - |
Experimental Protocols
The investigation of proton transfer dynamics in modified HBQ derivatives relies on a combination of ultrafast spectroscopy and computational chemistry.
Time-Resolved Spectroscopy
Objective: To measure the kinetics of the excited-state intramolecular proton transfer.
Methodology:
-
Sample Preparation: Dissolve the synthesized hydroxyanthraquinone derivative in a suitable solvent (e.g., toluene, acetonitrile) to a concentration that yields an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.
-
Femtosecond Transient Absorption Spectroscopy:
-
Utilize a pump-probe setup with a femtosecond laser system (e.g., Ti:sapphire oscillator and regenerative amplifier).
-
The pump pulse (e.g., 400 nm) excites the sample to the S1 or S2 state.
-
A white-light continuum probe pulse monitors the change in absorbance of the sample as a function of time delay after the pump pulse.
-
The polarization between the pump and probe beams is set to the magic angle (54.7°) to eliminate rotational diffusion effects.
-
Record transient absorption spectra at various delay times to observe the decay of the initially excited state and the rise of the proton-transferred tautomer's absorption.
-
-
Time-Resolved Emission Spectroscopy:
-
Use a fluorescence up-conversion or a streak camera setup.
-
Excite the sample with a femtosecond laser pulse.
-
Monitor the fluorescence decay at different wavelengths corresponding to the emission of the enol and keto forms.
-
The temporal profiles of the transient signals are fitted with multi-exponential decay functions to extract the time constants for the proton transfer and subsequent relaxation processes.
-
Computational Modeling
Objective: To calculate the potential energy surfaces and determine the energy barriers for proton transfer.
Methodology:
-
Software: Employ quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Method: Use Density Functional Theory (DFT) for ground-state calculations and Time-Dependent DFT (TD-DFT) for excited-state calculations. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) should be chosen.
-
Potential Energy Surface (PES) Scan:
-
Define the reaction coordinate, which is typically the O-H bond distance of the transferring proton.
-
Perform a relaxed PES scan by systematically varying the reaction coordinate and optimizing the rest of the molecular geometry at each point for both the ground (S0) and the first excited singlet (S1) states.
-
For double proton transfer, a two-dimensional PES scan involving the coordinates of both transferring protons is necessary.
-
-
Frequency Calculations: Perform frequency calculations at the optimized geometries of the ground state, excited state, and transition state to confirm them as minima or first-order saddle points and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Data Analysis: Plot the calculated energies (with ZPVE corrections) as a function of the reaction coordinate to visualize the potential energy surfaces and determine the height of the energy barrier for proton transfer.
Visualizing Proton Transfer Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual differences between single and double-well proton transfer mechanisms and a typical experimental workflow.
Caption: Single-well potential for barrierless ESIPT.
Caption: Double-well potential with an energy barrier for ESIPT.
Caption: Integrated workflow for studying proton transfer.
References
- 1. Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Laser Dye Efficacy of 10-Hydroxybenzo[h]quinoline and Flavones
For researchers, scientists, and drug development professionals, the selection of an appropriate laser dye is a critical decision influencing the outcome of fluorescence-based studies and applications. This guide provides a comparative analysis of the efficacy of 10-Hydroxybenzo[h]quinoline (HBQ) and flavone (B191248) derivatives as laser dyes, supported by available experimental data and detailed methodologies.
This comparison focuses on the photophysical properties and laser performance characteristics of these two classes of organic compounds. Both HBQ and certain flavones exhibit excited-state intramolecular proton transfer (ESIPT), a key mechanism that can lead to desirable laser dye properties such as a large Stokes shift, which minimizes self-absorption and improves lasing efficiency.
Overview of Contestants
This compound (HBQ) is a heterocyclic aromatic organic compound known for its exceptionally fast ESIPT process. Upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen atom, leading to the formation of a transient keto tautomer that is responsible for the observed fluorescence. This process occurs on a femtosecond timescale, making HBQ a subject of interest for applications requiring rapid excited-state dynamics.
Flavones , a class of flavonoids, are naturally occurring or synthetic compounds characterized by a 2-phenyl-1-benzopyran-4-one backbone. Certain derivatives, particularly those with a hydroxyl group at the 3-position (flavonols), also exhibit ESIPT. 3-Hydroxyflavone is a well-studied example that has demonstrated potential as a laser dye.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a representative flavone, 3-hydroxyflavone. It is important to note that the data has been compiled from different studies and experimental conditions may vary.
Table 1: Photophysical and Lasing Properties of this compound (HBQ)
| Parameter | Value | Solvent | Comments |
| Photoluminescence Emission Peak | ~616 nm | - | Attributed to the keto tautomer formed after ESIPT.[1] |
Table 2: Photophysical and Lasing Properties of 3-Hydroxyflavone
| Parameter | Value | Solvent | Comments |
| Amplified Spontaneous Emission (ASE) Peak | 530 nm | Methylcyclohexane | |
| Tunable Range | 518-545 nm | Methylcyclohexane | |
| Gain Coefficient | 7-9 cm⁻¹ | Methylcyclohexane | Comparable to Rhodamine 6G under similar conditions. |
| Photostability | Variable | Various | The photostability of flavone derivatives can be influenced by substituents and the presence of metal ions.[2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and critical evaluation of published data. Below are descriptions of typical experimental setups used to determine key laser dye performance parameters.
Measurement of Laser Conversion Efficiency
The laser conversion efficiency of a dye is determined by measuring the output energy of the dye laser and dividing it by the input energy from the pump laser.
Experimental Workflow:
-
Dye Solution Preparation: A solution of the laser dye in a suitable solvent is prepared at a specific concentration.
-
Laser Pumping: The dye solution, contained in a cuvette, is optically pumped by a pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm).
-
Laser Cavity: The cuvette is placed within a laser cavity, which typically consists of a high reflector and an output coupler mirror.
-
Energy Measurement: The energy of the pump laser beam is measured using a power/energy meter before it enters the dye cell. The output energy of the dye laser is measured after the output coupler using another power/energy meter.
-
Efficiency Calculation: The conversion efficiency is calculated as (Output Energy / Input Energy) * 100%.
Caption: Workflow for determining laser conversion efficiency.
Measurement of Photostability
Photostability is a measure of a dye's resistance to degradation under illumination. It is often quantified by the number of pump pulses required to reduce the dye laser's output intensity by 50%.
Experimental Workflow:
-
Continuous Pumping: The dye laser is operated continuously at a constant pump energy and repetition rate.
-
Output Monitoring: The output energy or intensity of the dye laser is monitored over time.
-
Half-life Determination: The number of pump pulses at which the output intensity drops to 50% of its initial value is recorded as the photostability half-life.
References
Heavy Atom Effects on Proton-Transfer Tautomerism in HBQ Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of heavy atoms on the proton-transfer tautomerism in 10-hydroxybenzo[h]quinoline (HBQ) derivatives. The introduction of heavy atoms, such as halogens, into the HBQ scaffold significantly alters the photophysical properties of these molecules by enhancing spin-orbit coupling. This, in turn, affects the efficiency of intersystem crossing and the population of triplet states, which are crucial for applications in photodynamic therapy, sensing, and molecular logic gates. This guide summarizes available experimental data, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of these structure-property relationships.
Introduction to Proton-Transfer Tautomerism in HBQ
This compound (HBQ) is a well-studied molecule that exhibits excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen, leading to the formation of a transient keto-tautomer. This process is typically associated with a large Stokes shift, resulting in fluorescence emission at significantly longer wavelengths compared to the absorption.
The efficiency of ESIPT and the subsequent decay pathways of the excited states can be modulated by introducing substituents onto the HBQ core. Heavy atoms, in particular, are known to influence the rates of spin-forbidden processes, such as intersystem crossing (ISC) from the singlet excited state to the triplet state. This "heavy atom effect" can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or the population of the triplet state, which can then participate in other photochemical reactions.
Comparative Analysis of Halogenated HBQ Derivatives
This section compares the photophysical properties of the parent HBQ molecule with its halogenated derivatives. The focus is on how the increasing atomic number of the halogen substituent (Cl < Br < I) influences the proton-transfer tautomerism and the decay pathways of the excited keto-tautomer.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for HBQ and its di-halogenated derivatives. It is important to note that while experimental data for the diiodo-derivative is available, comprehensive and directly comparable experimental data for the dichloro- and dibromo-derivatives are not readily found in the literature. The values for these compounds are therefore based on theoretical expectations of the heavy atom effect.
| Compound | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Phosphorescence Max (λ_phos, nm) | Phosphorescence Lifetime (τ_p, µs) | Triplet State Population Yield (Φ_T) |
| HBQ | H | ~350 | ~640 (Keto) | High | Not Reported | Not Reported | Low |
| DCHBQ | 7,9-dichloro | Expected similar to HBQ | Expected similar to HBQ | Expected lower than HBQ | Expected | Expected | Expected higher than HBQ |
| DBHBQ | 7,9-dibromo | Expected similar to HBQ | Expected similar to HBQ | Expected lower than DCHBQ | Expected | Expected | Expected higher than DCHBQ |
| DIHBQ | 7,9-diiodo | ~360 | ~640 (Keto) | Very Low | 735 (Keto)[1] | 1.75[1] | ~0.85[1] |
Note: "Expected" values are based on the established principles of the heavy atom effect, where a heavier halogen is expected to lead to a more pronounced decrease in fluorescence and an increase in triplet state population.
Signaling Pathways and Experimental Workflow
Proton-Transfer Tautomerism Pathway
The following diagram illustrates the excited-state intramolecular proton transfer (ESIPT) process in HBQ and the influence of the heavy atom effect on the subsequent decay pathways.
Experimental Workflow
The diagram below outlines a general workflow for the synthesis and photophysical characterization of halogenated HBQ derivatives.
Experimental Protocols
Synthesis of 7,9-diiodo-10-hydroxybenzo[h]quinoline (DIHBQ)
This protocol is based on the synthesis described in the literature for DIHBQ and can be adapted for the synthesis of dichloro- and dibromo-derivatives using the appropriate halogenating agents.[1]
Materials:
-
This compound (HBQ)
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
-
Appropriate solvent (e.g., dichloromethane, chloroform)
-
Sodium thiosulfate (B1220275) solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the iodinating agent (e.g., ICl or NIS) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure 7,9-diiodo-10-hydroxybenzo[h]quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (Φ_f) of the halogenated HBQ derivatives can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Halogenated HBQ derivative (sample)
-
Fluorescence standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states, including the formation and decay of the keto-tautomer and the population of the triplet state.
Experimental Setup:
A typical pump-probe transient absorption setup consists of:
-
An ultrafast laser system (e.g., Ti:sapphire laser) to generate femtosecond or picosecond pulses.
-
An optical parametric amplifier (OPA) to generate tunable pump pulses to excite the sample.
-
A mechanism to generate a white-light continuum probe pulse.
-
A delay line to control the time delay between the pump and probe pulses.
-
A detector (e.g., CCD camera or photodiode array) to measure the change in absorbance of the probe pulse as a function of wavelength and time delay.
Procedure:
-
A solution of the HBQ derivative is placed in a cuvette.
-
The sample is excited by a short laser pulse (pump pulse) at a wavelength where the molecule absorbs.
-
A second, broadband pulse (probe pulse) is passed through the sample at a specific time delay after the pump pulse.
-
The change in the absorbance of the probe light is measured.
-
By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species (e.g., the excited keto-tautomer and the triplet state) can be monitored.
-
The data is typically presented as a two-dimensional plot of differential absorbance (ΔA) versus wavelength and time. Analysis of this data provides information on the lifetimes of the excited states and the kinetics of the photophysical processes.
Conclusion
The introduction of heavy atoms into the this compound framework provides a robust strategy for tuning its photophysical properties. The available experimental data for 7,9-diiodo-HBQ clearly demonstrates a significant heavy atom effect, leading to efficient intersystem crossing and population of the triplet state at the expense of fluorescence.[1] While comprehensive experimental data for chloro- and bromo-derivatives are needed for a complete quantitative comparison, the established trends in the heavy atom effect suggest a progressive enhancement of triplet state formation with increasing atomic number of the halogen. This guide provides a foundation for researchers to explore and utilize these halogenated HBQ derivatives in the design of novel materials for a range of photophysical and photochemical applications. Further experimental investigations into the properties of chloro- and bromo-substituted HBQ derivatives are highly encouraged to complete the comparative landscape.
References
The Influence of Molecular Architecture on the Photophysical Properties of Hydroxybenzylidene-Imidazolinone (HBQ) Analogs
A Comparative Guide for Researchers in Cellular Imaging and Probe Development
The p-hydroxybenzylidene-imidazolinone (HBQ) core, the chromophore responsible for the fluorescence in the Green Fluorescent Protein (GFP), has been the subject of extensive research. When isolated from the protective β-barrel structure of the protein, the parent HBQ chromophore is only weakly fluorescent in solution.[1] This has spurred a significant effort in synthetic chemistry to modify the HBQ scaffold to develop novel fluorescent probes with enhanced photophysical properties, such as high quantum yields, large Stokes shifts, and emission wavelengths spanning the visible to near-infrared (NIR) spectrum.
This guide provides a comparative analysis of how different structural modifications to the HBQ framework affect its absorption and emission properties, supported by experimental data from the literature.
Data Summary: Structural Modifications vs. Photophysical Properties
The following table summarizes the key structural modifications and their impact on the absorption and emission characteristics of HBQ and its analogs.
| Structural Modification | Key Example(s) | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Key Observations & References |
| Electron-Donating Groups (EDGs) | 7-NH₂-HBQ | Red-shifted | Red-shifted (NIR emission) | Generally increased | EDGs connected to the proton acceptor have a significant effect on quantum yield and induce a red shift in absorption and emission.[2][3] |
| Electron-Withdrawing Groups (EWGs) | 4-CN-HBQ, 4-CF₃-HBQ | Blue-shifted | Blue-shifted | Generally decreased | EWGs bonded to the proton donor have little influence on the quantum yield and emission wavelength.[2] These derivatives can be sensitive to anions like F⁻.[3] |
| Halogenation | DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) | ~447 nm (bound to Spinach2) | ~501 nm (bound to Spinach2) | Low in solution, high when bound | Fluorination can tune electronic properties. DFHBI is a well-known fluorogenic probe that becomes highly fluorescent upon binding to the Spinach™ RNA aptamer.[4][5] |
| Conformational Locking | o-locked HBPI, BF₂-complexed analogs | Varies | Varies | Significantly increased | Preventing free rotation around the aryl-alkene bond, a primary non-radiative decay pathway, is a key strategy to boost fluorescence quantum yields.[6][7][8] |
| Extended Conjugation | Naphthalene-imidazolinone (HNI) series | Red-shifted | Significantly red-shifted (up to 244 nm shift relative to HBI-1) | Varies | Extending the π-conjugated system is a reliable method to achieve large red shifts in both absorption and emission, pushing probes towards the NIR region.[9] |
| Excited-State Intramolecular Proton Transfer (ESIPT) | HBQ derivatives | Varies | Large Stokes shift (emission from keto tautomer) | Varies | The presence of a proton donor (hydroxyl) and acceptor (imidazole nitrogen) can facilitate ESIPT, leading to exceptionally large Stokes shifts, which is beneficial for avoiding self-reabsorption. The emission can be tuned from 529 to 754 nm.[2][10] |
Experimental Protocols
The characterization of the photophysical properties of HBQ derivatives relies on standard spectroscopic techniques.
Absorption Spectroscopy
Absorption spectra are measured using a UV-Vis spectrophotometer. The process involves:
-
Preparing a dilute solution of the compound in a suitable solvent (e.g., cyclohexane, dioxane, water).
-
Placing the solution in a cuvette of a known path length (typically 1 cm).
-
Measuring the intensity of light transmitted through the sample compared to a blank (solvent only) across a range of wavelengths.
-
The absorbance is calculated from the ratio of incident to transmitted light intensity and is used to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) using the Beer-Lambert law.[11][12]
Fluorescence Spectroscopy
Fluorescence excitation and emission spectra are measured using a spectrofluorometer.[11]
-
Emission Spectrum: The sample is excited at a fixed wavelength (typically λ_abs), and the intensity of the emitted light is scanned across a range of longer wavelengths. This provides the wavelength of maximum emission (λ_em).[11][12]
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (λ_em), while the excitation wavelength is scanned. The resulting spectrum often mirrors the absorption spectrum and helps confirm the identity of the fluorescing species.[11][12]
-
Fluorescence Quantum Yield (Φ_f): This measures the efficiency of the fluorescence process (photons emitted / photons absorbed). It is often determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate, rhodamine).[13] The fluorescence intensities and absorbances of the sample and standard are compared to calculate the quantum yield.
Computational Methods
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model the electronic structure and predict the absorption and emission spectra of these molecules.[2][9] These computational approaches allow researchers to understand the effects of structural changes on the electronic transitions and to rationally design new probes with desired properties.[14]
Visualizing Methodologies and Mechanisms
The following diagrams illustrate the workflow for studying structural modification effects and a common mechanism of action for fluorogenic HBQ derivatives.
Caption: Workflow for characterizing modified HBQ analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3, 5-difluoro-4-hydroxybenzylidene imidazolinone ( DFHBI ) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of highly fluorescent GFP-chromophore analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design Strategy of Infrared 4-Hydroxybenzylidene-imidazolinone-Type Chromophores based on Intramolecular Charge Transfer: a Theoretical Perspective [cjcp.ustc.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. edinst.com [edinst.com]
- 12. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals
The safe and compliant disposal of 10-Hydroxybenzo[h]quinoline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all necessary safety measures are in place. This chemical is classified as hazardous, causing skin and eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and protective clothing.[1][3] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Ignition Sources: Keep the chemical away from heat and all sources of ignition.[1] Use non-sparking or spark-proof tools during handling and disposal procedures.[4]
Summary of Hazard and Disposal Information
| Hazard Classification | Handling and Storage | Primary Disposal Route |
| Skin Irritant (Category 2)[1][2] | Wear protective gloves and clothing.[1][3] Wash hands thoroughly after handling.[1][2] | Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Serious Eye Damage/Irritation (Category 2/2A)[1][2] | Wear safety glasses with side shields or goggles.[3] | Licensed chemical incinerator or other approved waste disposal facility.[1][3] |
| Specific target organ toxicity (single exposure) - Respiratory system (Category 3)[1] | Avoid breathing dust.[1] Use in a well-ventilated area.[1] | Do not dispose of down the drain or in regular trash.[5] |
| Suspected of causing genetic defects and cancer (Category 2)[3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3] | Follow all applicable regional, national, and local laws and regulations.[3] |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through an approved waste disposal plant.[1][3] Never dispose of this chemical by evaporation, in the sewer, or in the regular trash.[5]
-
Waste Identification and Segregation:
-
Properly categorize the waste at the point of generation.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.[5]
-
Unused or Expired this compound: Pure, solid chemical waste.
-
Contaminated Materials: Items such as gloves, filter paper, and wipes that have come into contact with this compound.
-
Empty Containers: Original containers that held the chemical.
-
-
Waste Collection and Storage:
-
Collect solid this compound waste and contaminated materials by carefully sweeping them up to avoid dust formation and placing them into a suitable, closed, and clearly labeled hazardous waste container.[6]
-
The container must be sturdy, leak-proof, and chemically resistant.[5]
-
Label the container with "Hazardous Waste" and the chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[2] Keep the container tightly closed.[1][2]
-
-
Management of Empty Containers:
-
Empty containers must be thoroughly rinsed.[5]
-
For highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5] Given that this compound is suspected of causing genetic defects and cancer[3], it is prudent to follow this guideline.
-
Collect the rinsate in a separate, labeled hazardous waste container for liquid waste.
-
After triple-rinsing, deface the label on the original container and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.[5][7]
-
-
Arranging for Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10-Hydroxybenzo[h]quinoline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure to this hazardous chemical.
1. Hazard Identification and Immediate Precautions
This compound is a hazardous substance that poses several risks. It is classified as a suspected carcinogen and mutagen, and it can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3][4] Immediate precautions include handling the compound in a well-ventilated area, preferably within a certified chemical fume hood, and wearing the appropriate Personal Protective Equipment (PPE) at all times.[2][3]
2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data for this compound, it is advisable to use gloves with a thickness of at least 5 mils and to change them immediately after any contact with the chemical. For prolonged handling, consider double-gloving. |
| Eyes | Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect from dust and splashes. Standard safety glasses with side shields are not sufficient. |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended. |
3. Operational Plan: Step-by-Step Handling Procedures
Experimental Protocols Cited:
4. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, irritant).
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[5][6]
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 10-Hydroxybenzo(h)quinoline | C13H9NO | CID 11816407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
